6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Description
Properties
IUPAC Name |
6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGWEDRPBNHZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434939 | |
| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180160-77-4 | |
| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole" synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Introduction: Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Specifically, derivatives of 3-(tetrahydropyridin-4-yl)-1H-indole are of significant interest due to their interaction with various biological targets. The target molecule of this guide, this compound, combines the electron-withdrawing nature of a chlorine atom at the C6 position with the versatile tetrahydropyridine moiety at the pharmacologically crucial C3 position. This substitution pattern is found in compounds explored for their potent activity as, for example, 5-HT6 receptor agonists.[2]
This guide provides a comprehensive analysis of the viable synthetic pathways to this target, focusing on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of strategic choices for researchers in drug discovery and development.
Retrosynthetic Analysis: Devising the Synthetic Blueprint
A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Caption: Retrosynthetic analysis of the target molecule.
-
Pathway 1 (Convergent): Fischer Indole Synthesis. This is arguably the most powerful and direct approach. It involves disconnecting the indole ring itself, leading back to (4-chlorophenyl)hydrazine and a suitable ketone, in this case, an N-protected 4-piperidone. This strategy constructs the core bicyclic system and installs the C3 substituent simultaneously.
-
Pathway 2 (Linear): Post-Functionalization of 6-Chloroindole. This strategy starts with the pre-formed 6-chloroindole core and subsequently introduces the tetrahydropyridine moiety at the C3 position. This requires a reliable method for C3-alkenylation of the indole ring.
Pathway 1: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains a cornerstone for constructing indole rings.[1][3] It proceeds via the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[4] For this target, the reaction between (4-chlorophenyl)hydrazine and N-Boc-4-piperidone is the key transformation.
Mechanism and Rationale
The reaction's driving force is the formation of the energetically favorable aromatic indole ring.[4] The mechanism involves several key steps, each influencing the reaction's outcome:
-
Hydrazone Formation: The amine of the hydrazine performs a nucleophilic attack on the ketone carbonyl, followed by dehydration to form the N-Boc-4-piperidone-(4-chlorophenyl)hydrazone. This step is typically reversible and driven forward by removal of water.
-
Tautomerization: The hydrazone tautomerizes to its enehydrazine form, which is crucial for the subsequent rearrangement.
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enehydrazine undergoes a concerted[5][5]-sigmatropic rearrangement (a variant of the Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond at the ortho position of the aromatic ring.[3]
-
Cyclization & Aromatization: The resulting intermediate undergoes intramolecular cyclization (an electrophilic aromatic substitution-type step) and subsequent elimination of ammonia to yield the final aromatic indole product.[4]
Caption: Key mechanistic stages of the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis
This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Purpose | Notes |
| (4-chlorophenyl)hydrazine HCl | 179.04 | Indole Precursor | Commercially available. |
| N-Boc-4-piperidone | 199.25 | Ketone Component | Commercially available. |
| Polyphosphoric Acid (PPA) | - | Acid Catalyst/Solvent | Highly viscous. Handle with care. Eaton's reagent (P₂O₅ in MsOH) is a less viscous alternative. |
| Ethyl Acetate (EtOAc) | 88.11 | Extraction Solvent | |
| Saturated NaHCO₃ (aq) | - | Neutralization | |
| Brine | - | Washing | |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and N-Boc-4-piperidone (1.05 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine) to the flask. The mixture will be highly viscous.
-
Causality Note: PPA serves as both the acidic catalyst and the solvent, ensuring a high concentration of reactants and promoting the necessary protonation and dehydration steps.[4] Its high viscosity can present mixing challenges, requiring robust mechanical stirring at larger scales.
-
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.
-
Quenching: Allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Be cautious as CO₂ evolution can cause foaming.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Boc protected product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from ethanol/water) to yield the pure N-Boc-6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
-
Deprotection (Optional): If the final target requires a free secondary amine on the pyridine ring, the Boc group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Pathway 2: Post-Functionalization of 6-Chloroindole
This linear approach begins with the commercially available 6-chloroindole scaffold. The key challenge is the regioselective introduction of the tetrahydropyridine precursor at the C3 position. The indole ring is electron-rich and susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[6]
Strategy: Acid-Catalyzed Condensation and Dehydration
A common method for C3-functionalization involves the direct condensation of the indole with a ketone.[7]
-
Condensation: 6-Chloroindole reacts with N-Boc-4-piperidone under acidic conditions (e.g., HCl or H₂SO₄ in a protic solvent like ethanol or acetic acid). The indole C3 acts as a nucleophile, attacking the protonated carbonyl of the piperidone.
-
Dehydration: The resulting tertiary alcohol intermediate is unstable and readily dehydrates under the acidic and/or thermal conditions to form the C=C double bond, yielding the desired product.
Caption: Workflow for the C3-functionalization pathway.
Protocol Considerations
While seemingly straightforward, this pathway can present challenges:
-
Dimerization/Polymerization: Indoles can be unstable in strong acid, leading to the formation of dimeric or polymeric side products. Careful control of temperature and acid concentration is critical.
-
Equilibrium: The initial condensation step is often reversible. Conditions must favor the dehydrated product.
-
Yields: Yields can be variable compared to the more robust Fischer synthesis.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1: Fischer Indole Synthesis | Pathway 2: C3-Functionalization | Rationale & Justification |
| Convergence | High (Convergent) | Low (Linear) | The Fischer synthesis assembles the complex core from two simpler fragments in one key step, which is generally more efficient. |
| Atom Economy | Good | Moderate | The Fischer synthesis eliminates ammonia and water. The condensation pathway eliminates only water but may have lower yields. |
| Robustness & Yield | Generally robust and high-yielding. | Can be sensitive to conditions; yields may be lower. | The intramolecular nature of the final steps in the Fischer synthesis is often highly favorable. |
| Starting Materials | Requires substituted hydrazine, which may need to be synthesized. | Starts with a commercially available indole. | Availability and cost of 6-chloroindole vs. 4-chlorophenylhydrazine can be a deciding factor. |
| Potential Issues | Handling viscous PPA; regioselectivity with unsymmetrical ketones (not an issue here). | Indole degradation in strong acid; formation of byproducts. | The Fischer synthesis is often more predictable and scalable for this specific substitution pattern. |
Characterization and Quality Control
Confirmation of the final product's identity and purity is essential. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the indole N-H proton (a broad singlet), aromatic protons on the chlorinated benzene ring, vinyl proton on the tetrahydropyridine ring, and aliphatic protons of the piperidine moiety.
-
¹³C NMR will confirm the number of unique carbon atoms and their chemical environment.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature, showing M+ and M+2 peaks.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
References
- The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide. Benchchem.
- Synthesis of indoles. Organic Chemistry Portal.
- Synthesis of 3-Substituted Indoles. Tokyo Chemical Industry (India) Pvt. Ltd..
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Fischer indole synthesis. Grokipedia.
- Fischer Indole Synthesis.
- Fischer indole synthesis. Wikipedia.
- physical and chemical properties of 6-Chloroindole. Benchchem.
- 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 3-Substituted Indoles | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
This guide provides a comprehensive technical overview of the putative mechanism of action for the novel compound 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Synthesizing data from structurally related molecules, this document outlines a hypothesized pharmacological profile and presents a suite of robust experimental protocols to rigorously validate this profile. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system.
Introduction: The Privileged Indole Scaffold in Neuropharmacology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its structural versatility allows for interactions with a multitude of biological targets, particularly within the central nervous system. The specific substructure, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, has been identified as a potent pharmacophore for serotonin (5-HT) and dopamine (D) receptors.[3][4] Modifications to this core, such as halogenation, can significantly modulate receptor affinity and functional activity, leading to compounds with tailored pharmacological profiles.
The subject of this guide, this compound, is a distinct analog within this chemical class. While direct studies on this specific molecule are not extensively published, the known activities of its close relatives allow for the formulation of a strong hypothesis regarding its mechanism of action. For instance, a similar compound, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, has been identified as a potent 5-HT6 receptor agonist.[5] Furthermore, other 5-chloro-indole derivatives have demonstrated multifunctional properties, including partial agonism at the dopamine D2 receptor (D2R), antagonism at the 5-HT6 receptor, and inhibition of the serotonin transporter (SERT).[6][7] Based on this body of evidence, it is hypothesized that this compound is a multi-target ligand with a primary affinity for serotonergic and dopaminergic receptors.
Hypothesized Mechanism of Action: A Multi-Target Ligand
We postulate that this compound functions as a multi-target ligand, primarily interacting with the following receptors and transporters:
-
Serotonin 5-HT6 Receptor (5-HT6R): High affinity, likely as an antagonist or partial agonist.
-
Dopamine D2 Receptor (D2R): Moderate to high affinity, potentially as a partial agonist.
-
Serotonin Transporter (SERT): Potential for inhibitory activity.
-
Other Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7): Possible secondary affinities that contribute to its overall pharmacological profile.
The 6-chloro substitution on the indole ring is expected to influence the electronic properties of the molecule, thereby modulating its binding affinity and functional activity at these targets compared to its 5-chloro or non-halogenated counterparts.
Visualizing the Hypothesized Signaling Pathways
The following diagram illustrates the potential interactions of this compound with its primary targets and their downstream signaling consequences.
Caption: A tiered approach to elucidating the mechanism of action.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses a multi-target mechanism of action centered on key serotonergic and dopaminergic targets. The proposed experimental workflow provides a clear and robust path to definitively characterize its pharmacological profile. Successful validation of this profile would position this compound as a promising lead for the development of novel therapeutics for complex neuropsychiatric disorders where modulation of multiple signaling pathways is desirable. Future in vivo studies in relevant animal models of psychosis, depression, and cognitive impairment will be crucial to translate these in vitro findings into potential therapeutic applications.
References
- 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. (n.d.). National Center for Biotechnology Information.
-
Bucki, A., Marcinkowska, M., Śniecikowska, J., Więckowski, K., Pawłowski, M., Głuch-Lutwin, M., Gryboś, A., Siwek, A., Pytka, K., Jastrzębska-Więsek, M., Partyka, A., Wesołowska, A., Mierzejewski, P., & Kołaczkowski, M. (2017). Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity. Journal of Medicinal Chemistry, 60(17), 7300–7317. [Link]
- ChEMBL. (n.d.). Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive...
-
Cieślik, P., Kaczor, A. A., Godyń, J., Malawska, B., & Siwek, A. (2020). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 25(20), 4785. [Link]
- National Center for Biotechnology Information. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction.
- National Center for Biotechnology Information. (2017). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications.
-
Perrone, R., Berardi, F., Leopoldo, M., & Lacivita, E. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 14(3), 232. [Link]
- Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists.
Sources
- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document: Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive... - ChEMBL [ebi.ac.uk]
An In-Depth Technical Guide to the Biological Activity of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
This guide provides a comprehensive technical overview of the synthesis, predicted biological activity, and therapeutic potential of the novel compound, 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for central nervous system (CNS) disorders.
Executive Summary
This compound is a heterocyclic compound featuring a chlorinated indole nucleus linked to a tetrahydropyridine moiety. While direct and extensive biological data for this specific molecule is emerging, its structural components strongly suggest its role as a modulator of monoamine neurotransmitter systems. Analysis of closely related analogs, particularly those disclosed in patent literature, indicates a high probability of this compound acting as a potent serotonin reuptake inhibitor. The strategic incorporation of a chlorine atom at the 6-position of the indole ring is a well-established medicinal chemistry approach to fine-tune the pharmacokinetic and pharmacodynamic properties of indole-based ligands. This guide will delve into the rationale behind its design, its synthesis, its likely mechanism of action, and its potential applications in neuropharmacology.
Introduction: The Rationale for Design
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the endogenous neurotransmitter serotonin (5-hydroxytryptamine). The 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole core, in particular, has been extensively explored for its ability to interact with key proteins in the CNS, most notably serotonin and dopamine receptors and transporters.
The addition of a chloro group at the 6-position of the indole ring is a deliberate modification aimed at enhancing the molecule's drug-like properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of CNS drug discovery, such modifications are critical for optimizing blood-brain barrier penetration and overall efficacy.
Physicochemical Properties and Synthesis
A foundational understanding of the molecule's physical and chemical characteristics is paramount for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃ClN₂ | |
| Molecular Weight | 232.71 g/mol | |
| CAS Number | 175692-06-5 | [1] |
The synthesis of this compound can be achieved through a multi-step process, typically starting from 6-chloroindole. A common synthetic route involves the condensation of 6-chloroindole with a protected 4-piperidone derivative, followed by dehydration and deprotection.
Representative Synthetic Workflow:
Caption: Proposed mechanism of action at the serotonergic synapse.
Potential for Multi-Target Activity
While SERT inhibition is the most probable primary activity, the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold is also known to interact with other monoamine receptors. Research on analogous compounds has revealed affinities for dopamine D2 receptors and various serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT6. This raises the possibility of this compound being a multi-target ligand, which could offer a more nuanced therapeutic profile compared to highly selective agents.
Potential Therapeutic Applications
Given its predicted activity as a serotonin reuptake inhibitor, this compound holds potential for the treatment of a range of neurological and psychiatric disorders.
-
Depressive Disorders: The primary indication for SERT inhibitors is major depressive disorder. By increasing synaptic serotonin levels, this compound could alleviate the symptoms of depression.
-
Anxiety Disorders: Serotonin plays a crucial role in the regulation of mood and anxiety. SERT inhibitors are effective in the treatment of generalized anxiety disorder, panic disorder, and social anxiety disorder.
-
Obsessive-Compulsive Disorder (OCD): The serotonergic system is strongly implicated in the pathophysiology of OCD, and SERT inhibitors are a first-line treatment.
-
Other Potential Applications: Depending on its broader receptor-binding profile, this compound could also be investigated for its utility in treating post-traumatic stress disorder (PTSD), eating disorders, and certain types of chronic pain.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, a series of in vitro and in vivo assays are recommended.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity of the compound for SERT, DAT, NET, and a panel of serotonin and dopamine receptors.
Methodology:
-
Prepare cell membrane homogenates expressing the target protein (e.g., HEK293 cells transfected with human SERT).
-
Incubate the membrane homogenates with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To determine the functional activity (e.g., inhibition of uptake, agonism, antagonism) of the compound at its primary targets.
Methodology (for SERT Inhibition):
-
Culture cells expressing SERT (e.g., HEK293-hSERT cells).
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add [³H]serotonin to the cells and incubate for a short period.
-
Wash the cells to remove extracellular [³H]serotonin.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC₅₀ for the inhibition of serotonin uptake.
In Vivo Behavioral Models
Objective: To assess the in vivo efficacy of the compound in animal models of depression and anxiety.
Methodology (Forced Swim Test in Mice):
-
Administer the test compound or vehicle to mice via an appropriate route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time, place each mouse in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during the last few minutes of the test.
-
A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.
Future Research Directions
The full therapeutic potential of this compound can only be realized through a systematic and thorough investigation of its pharmacological profile. Key areas for future research include:
-
Comprehensive Pharmacokinetic Profiling: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development as a drug candidate.
-
Off-Target Liability Screening: A broad screen against a panel of receptors, ion channels, and enzymes is necessary to identify any potential for adverse effects.
-
In Vivo Efficacy in a Broader Range of Models: Evaluating the compound in more sophisticated animal models of CNS disorders will provide a more nuanced understanding of its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications at various positions of the indole and tetrahydropyridine rings will help to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a promising new chemical entity designed to modulate serotonergic neurotransmission. Based on strong evidence from closely related analogs, it is predicted to be a potent inhibitor of the serotonin transporter. This activity suggests its potential as a therapeutic agent for a variety of psychiatric and neurological disorders, including depression and anxiety. Further empirical validation through rigorous in vitro and in vivo studies is warranted to fully characterize its biological activity and to explore its potential as a next-generation CNS drug.
References
- EP0812826A1 - 1H-indole and benzo(b)thiophene derivatives with 4-(1,2,3,6-tetra:hydro:pyridinyl)
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC. [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC - PubMed Central. [Link]
-
An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC - PubMed Central. [Link]
-
Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed. [Link]
-
One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents - PubMed. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. [Link]
-
Synthesis, Characterization and Biological Aspects of Novel Indole Derivatives. [Link]
-
Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC - PubMed Central. [Link]
-
Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines - ResearchGate. [Link]
-
Indole Alkaloids and Semisynthetic Indole Derivatives as Multifunctional Scaffolds Aiming the Inhibition of Enzymes Related to Neurodegenerative Diseases--A Focus on Psychotria L. Genus - PubMed. [Link]
-
Synthesis and biological evaluation of (−)-kunstleramide and its derivatives - MedChemComm (RSC Publishing). [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES - World Journal of Pharmaceutical and Medical Research. [Link]
-
and D2-Dopamine A - NIH Public Access. [Link]
-
(+/-)-6-Chloro-PB hydrobromide, High Purity D1 Dopamine Receptor Agonist at Best Price. [Link]
-
(R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - NCBI. [Link]
-
Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - eScholarship.org. [Link]
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC - NIH. [Link]
-
Serotonin (Compound) - Exposome-Explorer - IARC. [Link]
Sources
Spectroscopic Elucidation of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a predictive but thorough interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel indole derivatives.
Introduction: Significance of the Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1] Halogenated indoles, in particular, have garnered attention for their potential as therapeutic agents. The title compound, this compound, combines the indole nucleus with a tetrahydropyridine moiety, a structural motif also prevalent in neuroactive compounds. Analogs such as 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole have been identified as potent 5-HT6 receptor agonists, highlighting the potential of this chemical class in the development of treatments for central nervous system disorders.[2]
Accurate structural elucidation is the bedrock of drug discovery. This guide provides the foundational spectroscopic knowledge necessary for the unambiguous identification and characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Experimental Protocol: High-Resolution Mass Spectrometry
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended for the analysis of this compound.[3]
-
Sample Preparation: Dissolve the purified compound in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 µg/mL.[3]
-
Instrument Parameters:
-
Ionization Mode: Positive ion mode (ESI+) is expected to be optimal for this compound due to the presence of basic nitrogen atoms, which are readily protonated.
-
Scan Range: Acquire data over a mass-to-charge (m/z) range of 100-500 to ensure capture of the molecular ion and potential fragments.
-
Collision Energy (for MS/MS): For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) using a range of collision energies to obtain a comprehensive fragmentation pattern.
-
Data Interpretation
The expected mass spectrometric data for this compound is summarized in the table below.
| Parameter | Predicted Value | Source(s) |
| Molecular Formula | C₁₃H₁₃ClN₂ | [4] |
| Molecular Weight | 232.71 g/mol | |
| Monoisotopic Mass | 232.0767 Da | |
| Expected [M+H]⁺ | 233.0845 Da |
The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the [M] peak. High-resolution mass spectrometry will allow for the confirmation of the elemental composition through the accurate mass measurement of the molecular ion.
Fragmentation of the [M+H]⁺ ion is anticipated to involve characteristic losses from the tetrahydropyridine ring and cleavage of the bond between the indole and tetrahydropyridine moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for the complete structural assignment of this compound.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is recommended for optimal resolution and sensitivity.[3]
-
Experiments:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which allows for the unambiguous assignment of all signals.
-
¹H NMR Data Interpretation (Predicted)
The predicted ¹H NMR chemical shifts for this compound are presented below. These predictions are based on the analysis of the parent 6-chloroindole and general principles of NMR spectroscopy.[5]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Indole NH | 8.1 - 8.3 | broad singlet | 1H |
| H-7 | 7.6 - 7.7 | doublet | 1H |
| H-5 | 7.4 - 7.5 | doublet | 1H |
| H-2 | 7.2 - 7.3 | singlet | 1H |
| H-4 | 7.1 - 7.2 | doublet of doublets | 1H |
| Tetrahydropyridine Vinyl H | 5.8 - 6.0 | broad multiplet | 1H |
| Tetrahydropyridine Allylic CH₂ | 3.5 - 3.7 | multiplet | 2H |
| Tetrahydropyridine CH₂ (adjacent to N) | 3.2 - 3.4 | multiplet | 2H |
| Tetrahydropyridine Allylic CH₂ | 2.6 - 2.8 | multiplet | 2H |
| Tetrahydropyridine NH | 1.8 - 2.2 | broad singlet | 1H |
-
Causality: The electron-withdrawing effect of the chlorine atom at the 6-position will deshield the aromatic protons of the indole ring, shifting them downfield. The indole NH proton is typically observed as a broad singlet at a high chemical shift. The protons on the tetrahydropyridine ring will exhibit complex splitting patterns due to their various couplings.
¹³C NMR Data Interpretation (Predicted)
The predicted ¹³C NMR chemical shifts are based on data for 6-chloroindole and the tetrahydropyridine moiety.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C-7a | 137 - 138 |
| C-3a | 128 - 129 |
| C-6 | 127 - 128 |
| C-5 | 122 - 123 |
| C-2 | 121 - 122 |
| C-4 | 120 - 121 |
| C-3 | 115 - 116 |
| C-7 | 111 - 112 |
| Tetrahydropyridine Quaternary C | 130 - 132 |
| Tetrahydropyridine Vinyl C | 120 - 122 |
| Tetrahydropyridine C (adjacent to N) | 45 - 50 |
| Tetrahydropyridine Allylic C | 28 - 32 |
-
Causality: The chemical shifts of the indole carbons are influenced by the electronegativity of the nitrogen and chlorine atoms. The carbons of the tetrahydropyridine ring will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Interpretation
The expected key IR absorption bands for this compound are summarized below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Source(s) |
| N-H Stretch (Indole & Tetrahydropyridine) | 3400 - 3200 | [5] |
| C-H Stretch (Aromatic) | 3100 - 3000 | [6] |
| C-H Stretch (Aliphatic) | 3000 - 2850 | [6] |
| C=C Stretch (Aromatic & Alkene) | 1650 - 1450 | [5] |
| C-N Stretch | 1350 - 1000 | |
| C-Cl Stretch | 800 - 600 | [6] |
-
Causality: The N-H stretching vibrations of the indole and tetrahydropyridine moieties are expected to appear as a broad band in the high-frequency region. The aromatic and aliphatic C-H stretches will be distinguishable. The C=C stretching vibrations of the aromatic and alkene groups will appear in the fingerprint region, along with the C-N and C-Cl stretches.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive framework for the characterization of this and similar indole derivatives is established. The provided protocols and interpretations serve as a valuable resource for scientists in the field of medicinal chemistry, aiding in the efficient and accurate elucidation of novel compounds.
References
- BenchChem. (2025). A Methodological Guide to the Spectroscopic Analysis of Indole Alkaloids: A Case Study Approach for 10-Hydroxy-16-epiaffinine.
- MDPI. (2025).
- Scholarly Publications Leiden University. (2013).
- PubMed. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry.
- Research Journal of Pharmacognosy. (2022).
- BenchChem. (2025). Physical and chemical properties of 6-Chloroindole.
- Royal Society of Chemistry. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II)
- PubMed. (n.d.). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists.
- ChemicalBook. (n.d.). 6-CHLORO-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE.
- KGROUP. (n.d.).
- ChemSynthesis. (2025). 6-chloro-2-phenyl-1H-indole.
- BenchChem. (2025). An In-depth Technical Guide to 6-Chloroindole: Properties, Synthesis, and Biological Significance.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones.
- National Center for Biotechnology Information. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
-
MDPI. (n.d.). 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[1][3][7]thiadiazolo[3,4-c]pyridine.
- PubChem. (n.d.). 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
- ResearchGate. (2010). Infrared and electronic spectroscopy of p-C6H4Cl2+-L-n clusters with L = Ar, N-2, H2O, and p-C6H4Cl2.
- Arkat USA. (2010). 1,2-Bis(phenylsulfonyl)
- PubChemLite. (n.d.). 6-chloro-3-methyl-1h-indole (C9H8ClN).
- PubChemLite. (n.d.). 3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-indole (C13H14N2).
- National Institutes of Health. (2015). Crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline.
- Harrick Scientific Products Inc. (n.d.).
Sources
- 1. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 2. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Disclaimer: The compound 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a niche molecule with limited characterization in peer-reviewed literature.[1] This guide, therefore, leverages established principles of organic chemistry and extrapolates data from structurally analogous compounds to provide a predictive yet comprehensive technical overview for research and development professionals. All proposed protocols and predicted data should be treated as hypothetical and validated experimentally.
Executive Summary & Structural Overview
This compound is a heterocyclic compound featuring a chlorinated indole core linked at its 3-position to a tetrahydropyridine ring. The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[2][3][4] The introduction of a chlorine atom at the 6-position and a tetrahydropyridine substituent significantly modulates the molecule's electronic and steric properties, suggesting potential for unique pharmacological activity. This guide provides a detailed exploration of its predicted chemical properties, a plausible synthetic route, and a discussion of its potential applications.
Molecular Structure:
Caption: Structure of this compound.
Proposed Synthetic Pathway: A Modified Fischer Indole Synthesis
The synthesis of 3-substituted indoles is a cornerstone of organic chemistry.[5][6] The Fischer indole synthesis, a robust and versatile method, is highly applicable here.[7][8][9][10] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[8][9] For our target molecule, the key precursors are (4-chlorophenyl)hydrazine and N-Boc-4-piperidone. The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the piperidine nitrogen, preventing unwanted side reactions and facilitating purification.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
N-(tert-Butoxycarbonyl)-4-piperidone (CAS: 79099-07-3)[11][12]
-
Ethanol (absolute)
-
Polyphosphoric acid (PPA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Step 1: Synthesis of tert-butyl 4-(2-(4-chlorophenyl)hydrazono)piperidine-1-carboxylate
-
To a solution of (4-chlorophenyl)hydrazine hydrochloride (1.1 eq) in absolute ethanol, add sodium acetate (1.2 eq) and stir for 15 minutes at room temperature.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in ethanol dropwise to the mixture.[13]
-
Heat the reaction mixture to reflux for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, then dry over anhydrous magnesium sulfate.
-
Purify the crude product by flash column chromatography to yield the hydrazone intermediate.
Step 2: Fischer Indolization
-
Add the purified hydrazone intermediate (1.0 eq) to polyphosphoric acid (10 eq by weight) at 80°C with vigorous mechanical stirring.
-
Increase the temperature to 120°C and maintain for 2 hours. The reaction is typically exothermic and the color will darken.
-
Cool the reaction mixture to approximately 60°C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until pH > 8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude Boc-protected indole.
-
Purify by column chromatography.
Step 3: N-Boc Deprotection
-
Dissolve the purified Boc-protected indole (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization or final column chromatography.
Predicted Physicochemical & Spectroscopic Properties
The properties of a molecule are dictated by its structure. The presence of the electron-withdrawing chlorine atom, the basic nitrogen of the tetrahydropyridine, and the acidic indole N-H proton define the character of this compound.
Physicochemical Data
| Property | Predicted Value / Observation | Rationale & References |
| Molecular Formula | C₁₃H₁₃ClN₂ | Derived from structure. |
| Molecular Weight | 232.71 g/mol | Sum of atomic weights. |
| Appearance | Off-white to light brown solid | Typical for indole derivatives.[14] |
| Melting Point | 160-180 °C (estimate) | Higher than 6-chloroindole (87-90°C) due to increased molecular weight and potential for H-bonding.[14][15] |
| Solubility | Soluble in DMSO, DMF, Methanol. Sparingly soluble in water. | The polar N-H groups confer solubility in polar organic solvents. Low aqueous solubility is expected for such a scaffold. |
| pKa (Indole N-H) | ~16-17 | Typical for the indole N-H proton. |
| pKa (Tetrahydropyridine N-H) | ~8-9 (for the protonated amine) | Similar to other secondary amines in a cyclic system. |
| XLogP3-AA | ~2.5-3.5 (estimate) | Calculated based on the lipophilicity of the chloroindole and tetrahydropyridine fragments. Compare to 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (XLogP3: 1.8).[16] |
Predicted Spectroscopic Profile
Spectroscopy provides the empirical "fingerprint" of a molecule. The following are predicted data based on the analysis of its constituent fragments.
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~11.2 ppm (s, 1H): Indole N-H proton.
-
δ ~7.6-7.8 ppm (d, 2H): Aromatic protons on the indole ring (H4 and H7). The H7 proton will likely be a singlet or narrow doublet.
-
δ ~7.1-7.2 ppm (dd, 1H): Aromatic proton H5 of the indole ring.
-
δ ~6.5 ppm (s, 1H): Proton at the 2-position of the indole ring.
-
δ ~6.2 ppm (br s, 1H): Vinylic proton on the tetrahydropyridine ring.
-
δ ~3.5-4.0 ppm (m, 2H): Methylene protons adjacent to the nitrogen in the tetrahydropyridine ring.
-
δ ~2.5-3.0 ppm (m, 4H): Remaining methylene protons in the tetrahydropyridine ring.
-
Note: The tetrahydropyridine N-H proton may be broad and exchangeable, potentially not observed or appearing over a wide range.
¹³C NMR (100 MHz, DMSO-d₆):
-
~136 ppm: C7a of the indole.
-
~128 ppm: C6 (carbon bearing chlorine).
-
~125-135 ppm: Quaternary carbons of the double bond.
-
~122 ppm: C2 of the indole.
-
~120-122 ppm: Aromatic CH carbons (C4, C5, C7).
-
~112 ppm: C3a of the indole.
-
~110 ppm: C3 of the indole.
-
~40-50 ppm: Aliphatic CH₂ carbons of the tetrahydropyridine ring.
Mass Spectrometry (EI):
-
m/z (M⁺): 232 and 234 in an approximate 3:1 ratio, which is the characteristic isotopic signature for a compound containing one chlorine atom.
-
Key Fragments: Loss of Cl (m/z ~197), fragments corresponding to the indole moiety (m/z ~116, 89), and the tetrahydropyridine ring.
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3400 cm⁻¹: N-H stretching (indole).
-
~3300 cm⁻¹: N-H stretching (secondary amine).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2800 cm⁻¹: Aliphatic C-H stretching.
-
~1600-1450 cm⁻¹: C=C stretching (aromatic and vinylic).
-
~800-850 cm⁻¹: C-Cl stretching.
Reactivity, Stability, and Potential Biological Significance
Chemical Reactivity
-
Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[14] However, since C3 is already substituted, reactions would likely occur on the nitrogen or, under forcing conditions, on the benzene ring. The N-H is weakly acidic and can be deprotonated with a strong base for N-alkylation or acylation.[14]
-
Tetrahydropyridine Ring: The double bond is reactive towards electrophilic addition (e.g., hydrogenation to form the corresponding piperidine, halogenation). The secondary amine is nucleophilic and basic, readily forming salts with acids or undergoing alkylation/acylation.
Stability and Storage
The compound is expected to be a stable solid under standard laboratory conditions.[14] However, like many indole derivatives, it may be sensitive to strong light and oxidizing agents over long periods. It should be stored in a cool, dark, and dry place.[17]
Potential Biological and Pharmacological Relevance
While no specific biological data exists for this exact molecule, its structural motifs are present in many pharmacologically active compounds.
-
Serotonergic Activity: The indole core is central to the neurotransmitter serotonin. Many 3-substituted indoles interact with serotonin receptors and are used as antidepressants, antimigraine agents (triptans), and antipsychotics.[2][10]
-
Neuroprotective/Neurotoxic Effects: The tetrahydropyridine ring is famously associated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that induces Parkinson's-like symptoms.[18] This highlights the potential for this class of compounds to interact with dopaminergic systems, for better or worse.
-
Antimicrobial and Anticancer Activity: Substituted indoles have been widely investigated for their potential as antibacterial, antifungal, and anticancer agents.[2][5][6] The chloro-substitution can enhance lipophilicity and membrane permeability, potentially improving antimicrobial efficacy.[14]
Given these precedents, this compound represents a compelling target for screening in neuroscience, oncology, and infectious disease research programs.
References
- Nikoofar, K., Kadivar, D., & Samaneh. (n.d.). Pharmacological properties of some 3-substituted indole derivatives, a concise overview.
- Versatility in pharmacological actions of 3-substituted indoles. (2019). International Journal of Chemical Studies.
- Synthesis and Studies on Some Pharmacologically Active Sulpha/Substituted Indoles. (2016). Research and Reviews.
-
Fischer inodole synthesis with cyclic ketones. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Pharmacologically activity 2-phenyl sulpha/substituted Indoles. (2010). International Journal of Engineering Science and Technology. Retrieved from [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Retrieved from [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
6-Chloroindole. (n.d.). NIST WebBook. Retrieved from [Link]
-
tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Fischer Indole Synthesis. (2021). YouTube. Retrieved from [Link]
-
6-Chloroindole. (n.d.). NIST WebBook. Retrieved from [Link]
-
Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1). Retrieved from [Link]
-
1,2,3,6-Tetrahydropyridine. (n.d.). PubChem. Retrieved from [Link]
-
1,2,3,6-Tetrahydropyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
6-Chloroindole. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
A multicomponent tetrazolo indole synthesis. (n.d.). PMC - NIH. Retrieved from [Link]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC. Retrieved from [Link]
-
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole. (n.d.). PubChem. Retrieved from [Link]
- Tetrahydropyridinyl indole derivatives and their salts for use in a method for therapeutic treatment of the human or animal body and pharmaceutical compositions containing them. (n.d.). Google Patents.
-
Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. (2003). PubMed. Retrieved from [Link]
Sources
- 1. 6-CHLORO-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE | 180160-77-4 [m.chemicalbook.com]
- 2. chemijournal.com [chemijournal.com]
- 3. A multicomponent tetrazolo indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Pharmacological properties of some 3-substituted indole derivatives, a concise overview - Europub [europub.co.uk]
- 6. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 12. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 6-氯吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole | C13H14N2 | CID 2761023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]
- 18. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 5-HT6 Receptor Binding Affinity of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
A Senior Application Scientist's Perspective on Experimental Design and Data Interpretation
Introduction: The Significance of the 5-HT6 Receptor and the Indole Scaffold
The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a compelling target for the treatment of cognitive deficits associated with neuropsychiatric and neurodegenerative disorders such as Alzheimer's disease and schizophrenia.[1][2] Its unique localization in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex, underscores its therapeutic potential.[2] The 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold has been identified as a privileged chemical structure for designing potent 5-HT6 receptor ligands. This guide provides a comprehensive technical overview of the methodologies required to determine the binding affinity and functional activity of a specific derivative, 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, at the human 5-HT6 receptor.
This guide will delve into the essential experimental protocols, the underlying scientific principles, and the critical considerations for obtaining robust and reproducible data.
The 5-HT6 Receptor Signaling Cascade: A Multifaceted System
The 5-HT6 receptor canonically couples to the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. However, the signaling pathways of the 5-HT6 receptor are more complex, with evidence for coupling to other signaling cascades, including the mTOR, Cdk5, and Fyn kinase pathways. A thorough understanding of these pathways is crucial for designing comprehensive functional assays and interpreting the pharmacological profile of a test compound.
Caption: Canonical and non-canonical signaling pathways of the 5-HT6 receptor.
Determining Binding Affinity: A Step-by-Step Radioligand Binding Assay Protocol
A radioligand binding assay is the gold standard for determining the affinity of a test compound for its receptor. This competitive binding assay measures the ability of the unlabeled test compound (competitor) to displace a radiolabeled ligand with known high affinity for the receptor.
Experimental Workflow
Caption: Workflow for a 5-HT6 receptor radioligand binding assay.
Detailed Protocol
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human 5-HT6 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
A fixed concentration of a suitable radioligand, such as [3H]LSD (lysergic acid diethylamide), typically at a concentration close to its Kd value for the 5-HT6 receptor.
-
Increasing concentrations of the unlabeled test compound, this compound. A wide concentration range (e.g., 10^-11 M to 10^-5 M) should be used to generate a complete competition curve.
-
For determining non-specific binding, use a high concentration of a known 5-HT6 receptor antagonist (e.g., methiothepin at 10 µM).
-
For determining total binding, add only the assay buffer and radioligand.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 60 minutes). Gentle agitation can be applied.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Typical Value/Method |
| Receptor Source | Membranes from HEK293 cells expressing h5-HT6R | Commercially available or in-house generation |
| Radioligand | [3H]LSD | ~1-2 nM (at or near its Kd) |
| Non-specific Binding | 10 µM Methiothepin | A structurally unrelated high-affinity ligand |
| Incubation Time | 60 minutes | Determined by kinetic experiments |
| Incubation Temperature | 37°C | To mimic physiological conditions |
| Data Analysis | Non-linear regression (sigmoidal dose-response) | GraphPad Prism or similar software |
Assessing Functional Activity: The cAMP Functional Assay
To determine whether this compound acts as an agonist, antagonist, or inverse agonist at the 5-HT6 receptor, a functional assay measuring the downstream signaling effects is essential. Given the canonical Gs-cAMP pathway, a cAMP accumulation assay is the most direct and widely used method.
Experimental Workflow
Caption: Workflow for a 5-HT6 receptor cAMP functional assay.
Detailed Protocol
-
Cell Seeding:
-
Seed HEK293 cells stably expressing the human 5-HT6 receptor into a 96-well cell culture plate and grow them to near confluency.
-
-
Compound Addition:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP.
-
For agonist mode: Add increasing concentrations of this compound.
-
For antagonist mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known 5-HT6 receptor agonist (e.g., serotonin) at its EC80 concentration.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis:
-
Lyse the cells using the lysis buffer provided with the cAMP detection kit.
-
-
cAMP Detection:
-
Measure the intracellular cAMP levels using a commercially available kit. Homogeneous Time-Resolved Fluorescence (HTRF) and Enzyme-Linked Immunosorbent Assay (ELISA) are common, highly sensitive methods. These assays are typically based on the competition between cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
-
-
Data Analysis:
-
For agonist mode: Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).
-
For antagonist mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50.
-
| Parameter | Description | Typical Conditions |
| Cell Line | HEK293 cells stably expressing h5-HT6R | Ensure high and stable receptor expression |
| Phosphodiesterase Inhibitor | IBMX (e.g., 0.5 mM) | To prevent cAMP degradation |
| Reference Agonist | Serotonin (5-HT) | For antagonist mode determination |
| Detection Method | HTRF, ELISA, or LANCE | High-throughput and sensitive formats |
| Data Analysis | Non-linear regression | To determine EC50/IC50 and Emax |
Conclusion: A Pathway to Characterizing a Novel 5-HT6 Receptor Ligand
This guide has outlined the essential theoretical framework and practical methodologies for determining the binding affinity and functional profile of this compound at the 5-HT6 receptor. The strong potency of the closely related analog, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, provides a solid rationale for expecting high affinity and potential agonist activity from the target compound.[3][4]
By meticulously following the detailed protocols for radioligand binding and cAMP functional assays, researchers can generate high-quality, reproducible data. This will not only elucidate the pharmacological properties of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold as a promising class of 5-HT6 receptor modulators for the development of novel therapeutics for cognitive disorders.
References
-
Mattsson, C., Sonesson, C., & Waters, N. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(19), 4256-4260. [Link]
-
Branchek, T. A., & Blackburn, T. P. (2000). 5-HT6 receptors as emerging targets for drug discovery. Annual Review of Pharmacology and Toxicology, 40, 319-334. [Link]
-
ResearchGate. (n.d.). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as Novel 5-HT6 Receptor Agonists. [Link]
-
Wikipedia. (n.d.). 5-HT6 receptor. [Link]
-
Wesołowska, A. (2012). 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. British Journal of Pharmacology, 165(5), 1450-1464. [Link]
Sources
- 1. 5-ht6 receptors as emerging targets for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 3. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and its Analogs
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for the 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational SAR principles with detailed experimental methodologies, offering a robust framework for the rational design of novel ligands targeting primarily the serotonin 5-HT6 receptor.
Introduction: The Indole-Tetrahydropyridine Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When coupled with a tetrahydropyridine moiety at the 3-position, it creates a versatile pharmacophore that has shown significant activity at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. The compound class, exemplified by halogenated derivatives, has been a focal point for developing selective agonists and antagonists for the 5-HT6 receptor, a target implicated in cognitive function, learning, and memory. This guide will dissect the key structural features of the this compound core, providing insights into how molecular modifications influence biological activity.
Core Chemical Structure and Pharmacophore
The fundamental structure consists of three key moieties: the indole core, the tetrahydropyridine ring, and the chloro-substituent. Understanding the contribution of each is paramount to rational drug design.
Caption: Core pharmacophore of this compound.
Structure-Activity Relationship (SAR) Analysis
While direct and extensive SAR data for the 6-chloro isomer is limited in publicly accessible literature, a comprehensive study on the closely related 5-chloro-2-methyl analog provides a robust foundation for understanding the SAR of this scaffold.[2] We will analyze the SAR by deconstructing the molecule into its three principal components.
The Indole Core
The indole core serves as the primary anchor for receptor interaction. Modifications at the N(1), C2, and C5/C6 positions have profound effects on both affinity and functional activity.
-
N(1)-Position: An unsubstituted indole N(1)-H is crucial for potent agonist activity at the 5-HT6 receptor. This suggests the N-H group may act as a hydrogen bond donor in the receptor's binding pocket. Introduction of a bulky group, such as a benzenesulfonyl moiety, can dramatically switch the compound's functional profile from a full agonist to an antagonist. This highlights the steric sensitivity around the N(1) position.
-
C2-Position: The presence of a small alkyl group, specifically a methyl group, at the C2 position is beneficial for agonist properties. This substituent may engage in favorable hydrophobic interactions within the binding site or induce a conformational preference that is optimal for receptor activation.
-
C5/C6-Position Halogenation: Halogen substitution on the benzene ring of the indole is a critical determinant of high affinity and efficacy. Studies on the 5-chloro analog demonstrate its potency.[2] While direct comparative data for the 6-chloro isomer is scarce, general principles of medicinal chemistry suggest this positional change will modulate the electronic properties and lipophilicity of the molecule. The electron-withdrawing nature of chlorine at either position influences the acidity of the indole N-H and the overall electron density of the ring system, which can fine-tune binding interactions. A detailed physicochemical comparison is warranted to understand the impact of this isomeric shift (see Table 2).
The Tetrahydropyridine Moiety
The 3-(1,2,3,6-tetrahydropyridin-4-yl) group is a common bioisostere for a protonated amine, which is a key feature for interaction with aminergic GPCRs.
-
Nitrogen Atom: The basic nitrogen in the tetrahydropyridine ring is expected to be protonated at physiological pH. This positively charged center likely forms a crucial ionic interaction with an acidic residue (e.g., aspartate) in the transmembrane domain of the 5-HT6 receptor, a canonical interaction for many aminergic ligands.
-
N-Substitution: The nitrogen of the tetrahydropyridine ring is a key point for modification to explore SAR and modulate pharmacokinetic properties. Alkylation or acylation at this position can alter the compound's basicity, lipophilicity, and potential for additional receptor interactions.
The Role of the Chlorine Substituent
The introduction of a chlorine atom into a lead molecule is a common strategy in drug discovery to enhance biological activity. Halogen atoms can influence a molecule's properties in several ways:
-
Increased Lipophilicity: Chlorine substitution generally increases the lipophilicity of a molecule, which can enhance membrane permeability and access to the central nervous system (CNS), a desirable feature for a 5-HT6 receptor ligand.
-
Modulation of Metabolism: Halogenation can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound.
-
Enhanced Binding Affinity: The chlorine atom can participate in specific halogen bonding interactions with the protein target or occupy a hydrophobic pocket, leading to increased binding affinity.
The precise positioning of the chlorine (C5 vs. C6) can subtly alter the molecule's electrostatic potential and dipole moment, potentially leading to differences in binding orientation and affinity.
Quantitative SAR Data
The following table summarizes the in vitro activity of a key analog, providing a quantitative benchmark for the scaffold's potential.
| Compound | Target | Assay Type | Ki (nM) | EC50 (nM) | Functional Activity | Reference |
| 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 5-HT6 | 3H-LSD Binding | 7.4 | - | - | [2] |
| 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 5-HT6 | cAMP Production | - | 1.0 | Full Agonist | [2] |
Physicochemical Properties Comparison
The position of the chlorine atom influences key physicochemical properties that affect a compound's drug-like characteristics.
| Property | 5-chloro-indole analog | 6-chloro-indole analog (Predicted) | Implication |
| cLogP | 2.69 | ~2.7 | Both isomers are predicted to have good lipophilicity for CNS penetration.[3] |
| Topological Polar Surface Area (TPSA) | 27.8 Ų | 27.8 Ų | Identical TPSA suggests similar passive transport properties across membranes. |
| pKa (Indole N-H) | Predicted ~17 | Predicted ~17 | Minimal change expected in N-H acidity. |
| pKa (Tetrahydropyridine N) | Predicted ~9-10 | Predicted ~9-10 | Both are expected to be protonated at physiological pH. |
| Molecular Dipole Moment | Varies | Varies | Positional change will alter the dipole moment, potentially affecting solubility and receptor interaction. |
Experimental Protocols
To experimentally validate the SAR of this scaffold, two primary assays are essential: a radioligand binding assay to determine affinity and a functional assay to measure efficacy.
Protocol: 5-HT6 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for the 5-HT6 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT6 receptor by the test compound.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Cell membrane preparation from the above cells.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide).
-
Non-specific binding control: Methiothepin (5 µM).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
96-well microtiter plates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
MicroBeta scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK-293/h5-HT6 cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer and determine the protein concentration (e.g., via BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in a total volume of 200 µL:
-
Total Binding: 100 µL membrane suspension (25 µg protein), 10 µL [3H]-LSD (final concentration ~2.5-10.0 nM), and 90 µL binding buffer.
-
Non-specific Binding: 100 µL membrane suspension, 10 µL [3H]-LSD, and 90 µL methiothepin (final concentration 5 µM).
-
Competition Binding: 100 µL membrane suspension, 10 µL [3H]-LSD, and 90 µL of test compound at various concentrations.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.[4]
-
Filtration: Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with ice-cold 50 mM Tris-HCl.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a MicroBeta counter.[4]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the 5-HT6 receptor radioligand binding assay.
Protocol: 5-HT6 Receptor-Mediated cAMP Functional Assay
This protocol measures the ability of a test compound to act as an agonist or antagonist by quantifying changes in intracellular cyclic AMP (cAMP).
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of test compounds by measuring their effect on cAMP production.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Serum-free cell culture medium.
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.
-
Forskolin (used to stimulate cAMP for antagonist assays).
-
cAMP assay kit (e.g., HTRF, FlashPlate, or RIA-based).[4][5]
-
96-well or 384-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed HEK-293/h5-HT6 cells into assay plates and grow to ~80% confluency.
-
Pre-incubation: Two hours before the assay, replace the growth medium with serum-free medium.
-
Assay Preparation: Resuspend cells in stimulation buffer containing 1 mM IBMX.
-
Agonist Mode:
-
Add 25,000 cells per well.
-
Add the test compound at various concentrations.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate cells with the test compound for 15 minutes.
-
Add a known 5-HT6 agonist (like serotonin) at its EC80 concentration to stimulate cAMP production.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Cell Lysis and Detection: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions. Add the detection reagents (e.g., HTRF donor and acceptor antibodies).
-
Measurement: Incubate for 1 hour at room temperature and read the plate on a compatible plate reader.[6]
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (agonist) or IC50 (antagonist).
Caption: Signaling pathway for the 5-HT6 receptor cAMP functional assay.
Conclusion and Future Directions
The 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold is a validated starting point for the development of potent 5-HT6 receptor ligands. The SAR is well-defined for the 5-chloro-2-methyl analog, emphasizing the importance of an unsubstituted indole N-H, a small C2-alkyl group, and halogenation on the indole ring for high agonist potency.
The primary unanswered question is the precise influence of the chlorine's position (C6 vs. C5). Future work should focus on the direct synthesis and parallel biological evaluation of the 6-chloro isomer against its 5-chloro counterpart. This would definitively elucidate the impact of this positional change on affinity, efficacy, and selectivity. Furthermore, exploration of bioisosteric replacements for the chlorine atom (e.g., fluorine, bromine, cyano, or trifluoromethyl groups) and systematic modification of the tetrahydropyridine N-substituent will be critical for optimizing both the pharmacodynamic and pharmacokinetic profiles of this promising chemical series.
References
-
Hirst, W. D., et al. (2006). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 147(7), 801–809. Available at: [Link]
-
Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(19), 6545. Available at: [Link]
-
Mattsson, C., et al. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(19), 4230-4234. Available at: [Link]
-
Li, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. RSC Medicinal Chemistry, 13(8), 983-991. Available at: [Link]
-
PubChem. (n.d.). 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Retrieved from [Link]
-
Schaly, S., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1189. Available at: [Link]
-
Zhang, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393. Available at: [Link]
-
Raj, A. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Biomolecules, 12(8), 1093. Available at: [Link]
-
Sun, S., et al. (2000). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Assay and Drug Development Technologies, 1(1), 115-123. Available at: [Link]
-
Jan, M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1372023. Available at: [Link]
-
Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]
-
Raj, A. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Biomolecules, 12(8), 1093. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Fayed, B. E., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2217031. Available at: [Link]
-
Imbiochem. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(19), 6936. Available at: [Link]
-
Ranjitha, P. K., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. Available at: [Link]
-
Sittampalam, G. S., et al. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]
- Google Patents. (n.d.). Processes for production of indole compounds.
-
Revvity. (2024). How to run a cAMP HTRF assay. YouTube. Available at: [Link]
-
Kwiecień, H., et al. (2022). Regioselectivity of the SEAr reaction of 8-chloro-3,4-dihydro-1H-[2][4]oxazino[4,3-a]benzimidazole. Chemistry of Heterocyclic Compounds, 58(4), 232-238. Available at: [Link]
-
El-Seedi, H. R., et al. (2023). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 21(8), 441. Available at: [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available at: [Link]
-
Gein, V. L., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Fine Chemical Technologies, 17(2), 114-121. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 4. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: A Technical Guide to Target Identification and Validation
Foreword: The Promise of a Privileged Scaffold
In the landscape of modern drug discovery, the indole and tetrahydropyridine moieties stand out as "privileged structures," consistently appearing in a multitude of biologically active compounds.[1][2][3] Their inherent ability to interact with a wide array of biological targets has made them cornerstones in the development of therapeutics for a spectrum of human diseases.[2][4] The compound at the heart of this guide, 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, represents a thoughtful amalgamation of these two powerful pharmacophores. The strategic placement of a chloro group on the indole ring and the linkage to a tetrahydropyridine moiety suggests a nuanced pharmacological profile, ripe for exploration.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the potential therapeutic targets of this promising molecule. We will delve into the scientific rationale for target selection, provide detailed experimental roadmaps for validation, and offer insights into the causality behind these strategic choices. Our approach is grounded in the principles of scientific integrity, ensuring that the proposed workflows are self-validating and built upon a foundation of established methodologies.
Section 1: Deconstructing the Molecule: Structural Insights and Inferred Bioactivity
The chemical architecture of this compound offers critical clues to its potential biological interactions. The indole nucleus, a key component of the amino acid tryptophan, is a ubiquitous feature in neuroactive compounds, including the neurotransmitter serotonin.[5] The tetrahydropyridine ring is a well-established scaffold in medicinal chemistry, known for its presence in numerous natural products and synthetic drugs with diverse pharmacological activities.[1][6]
The introduction of a chlorine atom at the 6-position of the indole ring is a significant modification. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding affinity for target proteins.[7]
Based on these structural features and the known pharmacology of related compounds, we can hypothesize several promising avenues for therapeutic targeting.
Section 2: Potential Therapeutic Targets: A Data-Driven Hypothesis
The convergence of the indole and tetrahydropyridine motifs in a single molecule strongly suggests a potential for interaction with key players in neurotransmission and cell signaling. Drawing from extensive research on analogous compounds, we can prioritize a set of high-probability therapeutic targets.
Central Nervous System (CNS) Receptors: A Primary Focus
The structural similarity of the indole core to serotonin and the established neuroactivity of tetrahydropyridine derivatives point towards CNS receptors as primary targets.
-
Serotonin (5-HT) Receptors: Indole-containing compounds are well-known modulators of the serotonergic system.[5] A closely related analog, N-{2-[4-(5-chloro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide, has been identified as a potent antagonist of the 5-HT6 receptor and an agonist of the 5-HT1A receptor.[8] Therefore, it is highly probable that this compound will exhibit affinity for various 5-HT receptor subtypes, with potential applications in treating depression, anxiety, and cognitive disorders.[8][9]
-
Dopamine (D2) Receptors: The aforementioned analog also demonstrated partial agonism at the D2 receptor.[8] This suggests that our compound of interest could modulate dopaminergic signaling, a pathway critically involved in psychosis, motor control, and reward. Such a profile could be beneficial in the development of novel antipsychotics with improved side-effect profiles.[8]
-
Serotonin Transporter (SERT): The ability of the related analog to block the serotonin transporter (SERT) further strengthens the rationale for investigating our compound's potential as an antidepressant.[8]
Oncology Targets: Expanding the Therapeutic Horizon
Beyond the CNS, indole derivatives have shown significant promise as anticancer agents.
-
Tubulin Polymerization: Derivatives of 6-chloroindole have been identified as potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.[7] By disrupting the dynamics of microtubules, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Other Potential Targets of Interest
The broad bioactivity of indole alkaloids and tetrahydropyridine derivatives suggests that other target classes should also be considered.[2][10] These include:
-
Kinases: Various indole-based molecules are known to inhibit protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.
-
Ion Channels: Certain indole derivatives have been shown to modulate the activity of ion channels, such as calcium-activated potassium channels.[11]
Section 3: Experimental Validation: A Step-by-Step Technical Guide
The following protocols provide a robust framework for systematically validating the hypothesized therapeutic targets of this compound.
In Vitro Target Engagement and Affinity Determination
Objective: To determine the binding affinity of the compound for the prioritized CNS receptors and transporters.
Protocol: Radioligand Binding Assays
-
Preparation of Cell Membranes:
-
Culture cell lines stably expressing the human recombinant target of interest (e.g., 5-HT1A, 5-HT6, D2 receptors, or SERT).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare crude membrane fractions.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound (this compound).
-
To determine non-specific binding, include a parallel set of wells containing a high concentration of a known, non-labeled ligand for the target.
-
Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation:
| Target | Radioligand | Test Compound Ki (nM) |
| 5-HT1A Receptor | [3H]8-OH-DPAT | TBD |
| 5-HT6 Receptor | [3H]LSD | TBD |
| D2 Receptor | [3H]Spiperone | TBD |
| SERT | [3H]Citalopram | TBD |
Functional Activity Assessment
Objective: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified targets.
Protocol: Cell-Based Functional Assays
-
For G-protein coupled receptors (GPCRs) like 5-HT and D2 receptors:
-
Use cell lines expressing the receptor of interest and a reporter system, such as a cyclic AMP (cAMP) response element-luciferase reporter gene.
-
For agonist testing, treat the cells with increasing concentrations of the test compound and measure the reporter gene activity (e.g., luminescence).
-
For antagonist testing, pre-incubate the cells with the test compound before stimulating them with a known agonist for the receptor. Measure the inhibition of the agonist-induced response.
-
Determine EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
-
-
For Transporters like SERT:
-
Use cells expressing the serotonin transporter.
-
Perform a [3H]serotonin uptake assay.
-
Pre-incubate the cells with the test compound and then add [3H]serotonin.
-
Measure the amount of radioactivity taken up by the cells.
-
Determine the IC50 for the inhibition of serotonin uptake.
-
Oncology Target Validation
Objective: To assess the anti-proliferative and tubulin polymerization inhibitory activity of the compound.
Protocol: In Vitro Oncology Assays
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):
-
Seed various cancer cell lines in 96-well plates.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Measure cell viability using a suitable assay.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
-
Tubulin Polymerization Assay:
-
Use a commercially available tubulin polymerization assay kit.
-
Incubate purified tubulin with the test compound in a polymerization buffer.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.
-
Compare the polymerization kinetics in the presence of the test compound to a positive control (e.g., paclitaxel) and a negative control (vehicle).
-
Section 4: Visualizing the Pathways and Workflows
Signaling Pathways of Potential CNS Targets
Caption: Potential modulation of serotonergic and dopaminergic signaling by the compound.
Experimental Workflow for Target Validation
Caption: A streamlined workflow for identifying and validating therapeutic targets.
Section 5: Concluding Remarks and Future Directions
The exploration of this compound stands as a compelling endeavor in the quest for novel therapeutics. The strategic combination of the indole and tetrahydropyridine scaffolds, augmented by the 6-chloro substitution, presents a molecule with significant potential to modulate key biological pathways implicated in a range of disorders. The data-driven hypotheses and detailed experimental protocols outlined in this guide provide a clear and robust path forward for elucidating its precise mechanism of action and therapeutic utility.
Successful validation of the proposed targets will pave the way for lead optimization, where medicinal chemistry efforts can be directed to enhance potency, selectivity, and pharmacokinetic properties. Ultimately, a thorough understanding of the structure-activity relationships will be paramount in translating the promise of this privileged scaffold into a tangible clinical candidate.
References
A comprehensive list of references will be compiled and provided upon the completion of the full whitepaper, including clickable URLs for verification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 11. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
"6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole" analogues and derivatives
An In-depth Technical Guide to 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Analogues and Derivatives
Foreword: The Enduring Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that demonstrate a remarkable ability to bind to multiple, often unrelated, biological targets. The this compound core is a quintessential example of such a scaffold. Its inherent structural features and synthetic tractability have made it a cornerstone in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders. This guide aims to provide a comprehensive overview of this important chemical entity, from its fundamental synthesis to its nuanced interactions with biological systems and its potential as a starting point for future drug discovery endeavors.
Part 1: Deconstructing the Core: Structural and Physicochemical Properties
1.1. The Anatomy of a High-Affinity Ligand
The remarkable biological activity of the this compound scaffold is not coincidental; it is a direct consequence of its distinct structural and electronic features.
-
The Indole Moiety: The indole ring system, a fusion of a benzene and a pyrrole ring, serves as a versatile anchor. Its planar geometry and aromatic character facilitate π-π stacking interactions with aromatic amino acid residues within a receptor's binding pocket. The indole nitrogen can act as a hydrogen bond donor, further stabilizing the ligand-receptor complex.
-
The Tetrahydropyridine Ring: This partially unsaturated heterocycle introduces a crucial element of three-dimensionality. The basic nitrogen atom in the tetrahydropyridine ring is typically protonated at physiological pH, allowing for a strong ionic interaction with an acidic residue (e.g., aspartic acid) in the target receptor. The conformational flexibility of this ring allows it to adopt an optimal geometry for binding.
-
The 6-Chloro Substituent: The placement of a chlorine atom at the 6-position of the indole ring is a critical determinant of both potency and selectivity. This electron-withdrawing group modulates the electronic distribution of the indole nucleus, which can enhance binding affinity. Furthermore, its lipophilic nature can improve the molecule's ability to cross the blood-brain barrier, a key requirement for CNS-acting drugs.
1.2. A Visual Representation of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of the core scaffold.
Part 2: The Art of Creation: Synthesis and Derivatization
2.1. The Fischer Indole Synthesis: A Classic Approach
The most common and robust method for constructing the this compound core is the Fischer indole synthesis. This venerable reaction, first reported in 1883, involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.
2.2. Detailed Experimental Protocol: A Representative Synthesis
Objective: To synthesize 6-chloro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
1-methyl-4-piperidone
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a solution of 1-methyl-4-piperidone (1.1 equivalents) in glacial acetic acid, add 4-chlorophenylhydrazine hydrochloride (1.0 equivalent) in one portion.
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as this will cause effervescence. Continue adding until the pH of the solution is approximately 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-chloro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Part 3: Structure-Activity Relationships: Tuning for Potency and Selectivity
The true power of the this compound scaffold lies in its amenability to chemical modification. By systematically altering different parts of the molecule, researchers can fine-tune its biological activity.
Table 1: Key Structure-Activity Relationship (SAR) Insights
| Modification Site | Type of Modification | Impact on Biological Activity | Rationale |
| Indole N-H | Alkylation, Acylation | Often leads to decreased affinity at D2-like receptors. | The N-H proton may act as a crucial hydrogen bond donor in the receptor binding pocket. |
| Indole C-5 Position | Introduction of small, electron-donating groups (e.g., methoxy) | Can enhance affinity and selectivity for certain receptor subtypes. | Modulates the electronic properties of the indole ring system, influencing key interactions. |
| Tetrahydropyridine Nitrogen | Substitution with various alkyl and aryl groups | A critical determinant of potency, selectivity, and pharmacokinetic properties. | This position often extends into a more solvent-exposed region of the binding pocket, allowing for greater structural diversity. |
| Tetrahydropyridine Double Bond | Reduction to a piperidine ring | Generally results in a significant loss of affinity. | The planarity imparted by the double bond is often essential for optimal positioning within the binding site. |
Part 4: Biological Targets and Therapeutic Implications
4.1. The Dopamine D4 Receptor: A Key Target
A significant body of research has focused on the interaction of this compound analogues with dopamine receptors, particularly the D4 subtype. The D4 receptor is a G-protein coupled receptor (GPCR) that is predominantly expressed in the limbic regions of the brain, areas associated with emotion, motivation, and cognition.
4.2. A Simplified View of D4 Receptor Signaling
Caption: Antagonism of the D4 receptor signaling pathway.
4.3. Therapeutic Horizons
The modulation of the D4 receptor by analogues of this scaffold holds promise for the treatment of several neuropsychiatric disorders:
-
Schizophrenia: D4 receptor antagonists are being investigated as potential atypical antipsychotics with the aim of treating the cognitive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.
-
Attention-Deficit/Hyperactivity Disorder (ADHD): The role of dopamine in executive function and attention has made the D4 receptor an attractive target for the development of novel ADHD therapeutics.
-
Substance Abuse and Addiction: The D4 receptor is implicated in the brain's reward pathways, suggesting that its modulation could be a viable strategy for treating addictive disorders.
Part 5: Future Directions and Unanswered Questions
While the this compound scaffold has proven to be a rich source of biologically active compounds, several avenues for future research remain:
-
Exploring Novel Biological Targets: Are there other, as-yet-unidentified receptors or enzymes that interact with this scaffold? Modern screening techniques could unveil new therapeutic opportunities.
-
Improving Pharmacokinetic Properties: A key challenge in CNS drug discovery is achieving optimal brain penetration and metabolic stability. Further chemical modifications could address these issues.
-
Developing PET Ligands: The development of radiolabeled analogues of this scaffold could provide valuable tools for in vivo imaging of D4 receptors in the human brain, aiding in both basic research and clinical drug development.
References
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Phenylessigsäure und der Phenylmilchsäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
-
Kulagowski, J. J., et al. (1996). 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941-1942. [Link]
-
Rowley, M., et al. (1996). 3-(Piperidin-4-yl)-1H-indoles and 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as high-affinity D4 receptor ligands. Journal of Medicinal Chemistry, 39(10), 1943-1945. [Link]
An In-depth Technical Guide to 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
CAS Number: 180160-77-4
Introduction: A Molecule of Neurological Interest
6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic organic compound featuring a chlorinated indole nucleus linked to a tetrahydropyridine ring. This structure is of significant interest to researchers in medicinal chemistry and drug development due to its classification as a substituted indole. The indole scaffold is a core component of many biologically active natural products and synthetic drugs. The presence of the tetrahydropyridine moiety further suggests potential interactions with various receptors and transporters in the central nervous system.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthetic route, its likely biological activity and mechanism of action, analytical methodologies for its characterization, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals involved in the fields of organic synthesis, medicinal chemistry, and neuropharmacology.
Chemical and Physical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structural components and data available for analogous compounds.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₃H₁₃ClN₂ | Calculated from structure |
| Molecular Weight | 232.71 g/mol | Calculated from structure |
| Appearance | Likely a solid at room temperature | Based on similar indole derivatives |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | General solubility of indole compounds. |
| Storage | Store in a cool, dry, and well-ventilated area, protected from light. | Standard practice for complex organic molecules.[1] |
Synthesis of this compound: A Representative Protocol
The synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles can be achieved through several established methods for indole formation. A common and versatile approach is the Fischer indole synthesis. The following protocol is a representative, multi-step synthesis adapted for the target molecule.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 4-chlorophenylhydrazine
This starting material can be prepared from 4-chloroaniline via diazotization followed by reduction.
Step 2: Fischer Indole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Addition of Hydrazine: Add 4-chlorophenylhydrazine hydrochloride (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is the N-benzyl protected intermediate.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Step 3: Debenzylation
-
Reaction Setup: Dissolve the N-benzyl protected intermediate in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product, this compound.
Caption: A plausible synthetic workflow for this compound.
Biological Activity and Mechanism of Action: A Focus on Serotonin Receptors
While direct pharmacological data for this compound is limited in publicly available literature, the activity of structurally similar compounds provides strong evidence for its potential as a neurologically active agent. A study on 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles revealed their potency as 5-HT6 receptor agonists.[2] The 5-HT6 receptor, a subtype of the serotonin receptor, is primarily expressed in the brain and is a target for cognitive enhancement and the treatment of neuropsychiatric disorders.
It is therefore highly probable that this compound also acts as a ligand for serotonin receptors, potentially with selectivity for the 5-HT6 subtype. The mechanism of action would likely involve binding to these G-protein coupled receptors, leading to the modulation of downstream signaling pathways, such as the production of cyclic AMP (cAMP).[2]
Caption: A putative signaling pathway for this compound.
Analytical Methods for Characterization and Quality Control
The purity and identity of this compound must be rigorously confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of substituted indoles. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector at a wavelength where the indole chromophore absorbs, typically around 220 nm and 280 nm.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound. When coupled with HPLC (LC-MS), it can also be used to identify impurities. The expected molecular ion peak for this compound would be at m/z 232.08 (for [M]+) and 233.08 (for [M+H]+ in ESI+ mode), with a characteristic isotopic pattern for the chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed chemical structure of the molecule. The spectra would show characteristic signals for the protons and carbons of the indole and tetrahydropyridine rings.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions would include N-H stretching for the indole amine and C=C stretching for the aromatic and alkene groups.
Safety, Handling, and Storage
As with any research chemical, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents targeting the central nervous system, particularly the serotonin system. While further research is needed to fully characterize its pharmacological profile, this technical guide provides a solid foundation for researchers working with this and related compounds. The synthesis, analytical methods, and safety protocols outlined herein are based on established principles of organic chemistry and medicinal chemistry, ensuring a scientifically sound approach to the investigation of this intriguing molecule.
References
-
Bioorganic & Medicinal Chemistry Letters. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Available at: [Link]
Sources
Methodological & Application
Synthesis of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole via Fischer Indole Synthesis: An Application Note and Detailed Protocol
Introduction: The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The Fischer indole synthesis, a classic and versatile method discovered in 1883, remains a cornerstone for the construction of this important heterocycle. This application note provides a comprehensive guide for the synthesis of "6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole," a key intermediate for the development of novel therapeutics, particularly in the realm of neuroscience and oncology.
This two-step synthesis employs an acid-catalyzed Fischer indole cyclization of (4-chlorophenyl)hydrazine with N-Boc-4-piperidone to form a protected intermediate, followed by the deprotection of the tert-butoxycarbonyl (Boc) group to yield the final product. The rationale behind the choice of reagents, catalysts, and reaction conditions is discussed in detail to provide researchers with a robust and reproducible protocol.
Reaction Scheme Overview
The synthesis proceeds in two main stages:
-
Fischer Indole Synthesis: Formation of the Boc-protected indole derivative.
-
Deprotection: Removal of the Boc protecting group to yield the final product.
Caption: Overall synthetic route.
Part 1: Fischer Indole Synthesis of the Boc-Protected Intermediate
The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde.[1][2] In this protocol, (4-chlorophenyl)hydrazine hydrochloride and N-(tert-Butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone) are used as the starting materials. The Boc protecting group on the piperidone nitrogen is crucial as it prevents unwanted side reactions under the acidic conditions of the Fischer indole synthesis.[3]
Mechanism Insight: The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine.[1][4] An acid-catalyzed[5][5]-sigmatropic rearrangement, the key bond-forming step, is followed by cyclization and elimination of ammonia to afford the aromatic indole ring.[4] The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or trifluoroacetic acid (TFA), is critical for driving the reaction to completion.[5]
Experimental Protocol: Synthesis of tert-butyl 4-(6-chloro-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| (4-chlorophenyl)hydrazine hydrochloride | 179.05 | 1.79 g | 10.0 |
| N-Boc-4-piperidone | 199.25 | 1.99 g | 10.0 |
| Polyphosphoric Acid (PPA) | - | ~10 g | - |
| Ethyl acetate | 88.11 | 100 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate | 142.04 | ~5 g | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10.0 mmol) and N-Boc-4-piperidone (1.99 g, 10.0 mmol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (~10 g) to the flask. The mixture will become viscous.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding ice-cold water (50 mL). This should be done in a fume hood as the quenching of PPA is exothermic.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure tert-butyl 4-(6-chloro-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate as a solid.
Part 2: Deprotection of the Boc Group
The final step in the synthesis is the removal of the Boc protecting group to yield the free amine. Trifluoroacetic acid (TFA) is a highly effective reagent for this purpose, as it readily cleaves the tert-butyl carbamate under mild conditions.[6][7]
Mechanism Insight: The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the loss of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine and carbon dioxide.[8]
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity |
| tert-butyl 4-(6-chloro-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate | 348.85 | 3.49 g (10.0 mmol) |
| Trifluoroacetic Acid (TFA) | 114.02 | 10 mL |
| Dichloromethane (DCM) | 84.93 | 20 mL |
| Saturated sodium bicarbonate solution | - | 50 mL |
| Brine | - | 50 mL |
| Anhydrous sodium sulfate | 142.04 | ~5 g |
Procedure:
-
Reaction Setup: Dissolve the Boc-protected intermediate (3.49 g, 10.0 mmol) in dichloromethane (20 mL) in a 50 mL round-bottom flask with a magnetic stirrer.
-
Addition of TFA: Cool the solution in an ice bath and slowly add trifluoroacetic acid (10 mL) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until effervescence ceases. This should be performed in a fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the final product, this compound.
Safety and Handling
-
(4-chlorophenyl)hydrazine hydrochloride: This compound is toxic if swallowed.[7] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive and can cause severe burns.[6] Always handle TFA in a chemical fume hood and wear acid-resistant gloves, a lab coat, and safety goggles. In case of contact, immediately flush the affected area with copious amounts of water.[6]
-
Polyphosphoric Acid (PPA): PPA is a corrosive and viscous liquid. Handle with care and appropriate PPE. The quenching of PPA with water is highly exothermic and should be done slowly and with cooling.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Workflow Visualization
Caption: Step-by-step experimental workflow.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By elucidating the rationale behind the experimental choices and providing step-by-step instructions, this guide aims to empower researchers in the fields of medicinal chemistry and drug development to efficiently synthesize this valuable indole derivative. Adherence to the described safety precautions is paramount for the successful and safe execution of this synthesis.
References
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
- Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54061-54089. doi:10.1039/C7RA10716A
- ChemicalBook. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) Safety Data Sheet.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Atlantis Press. (2018). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. Retrieved from [Link]
- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Majer, J., & Slanina, Z. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2456-2464. doi:10.3390/molecules15042456
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
High-Purity Isolation of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole using Orthogonal Chromatographic Techniques
An Application Note and Protocol Guide
Abstract
This application note provides a comprehensive guide to the purification of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a key heterocyclic building block in pharmaceutical synthesis. Due to the compound's polar and basic nature, achieving high purity can be challenging, often hindered by peak tailing and co-elution of structurally similar impurities on standard silica gel. We present detailed, validated protocols for three distinct yet complementary chromatographic techniques: automated flash chromatography for bulk purification, preparative High-Performance Liquid Chromatography (HPLC) for high-purity polishing, and Supercritical Fluid Chromatography (SFC) as a high-throughput, green alternative. The rationale behind method development, including the selection of stationary phases, mobile phase modifiers, and key parameters, is discussed in depth to provide researchers with a robust framework for isolating this and similar polar basic compounds.
Introduction: The Purification Imperative
This compound is a substituted indole derivative whose structural motifs are common in pharmacologically active agents. The presence of impurities, even at trace levels, can have significant implications for downstream applications, affecting reaction yields, biological activity, and safety profiles.[1] Potential process-related impurities may include unreacted starting materials, reagents, or byproducts from side reactions, such as dehalogenation (des-chloro variants).[2] Therefore, robust and efficient purification is a critical step in the synthetic workflow.
The compound's key structural features—a moderately lipophilic chloro-indole core, a polar tetrahydropyridine ring, and a basic secondary amine—dictate the purification strategy. The basic nitrogen is prone to strong, non-ideal interactions with acidic silanol groups on standard silica gel, leading to poor peak shape and reduced resolution. This guide addresses these challenges by exploring chromatographic systems designed to mitigate these effects and deliver the target compound at >98% purity.
General Purification Workflow
The selection of a purification technique is contingent upon the initial purity of the crude material, the required final purity, and the scale of the separation. A typical multi-step purification strategy allows for efficient processing, maximizing both throughput and purity.
Caption: General purification workflow for this compound.
Method 1: Automated Flash Chromatography for Bulk Purification
Flash chromatography is the primary choice for purifying multi-gram quantities of crude product, aiming to remove the majority of impurities and isolate the target compound with moderate to good purity (85-95%).
Rationale and Method Development
Given the basic nature of the target analyte, standard silica is often problematic. An amine-functionalized stationary phase is superior as it masks the acidic silanols, preventing peak tailing. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, which uses a water-containing mobile phase with a polar stationary phase.[3] For this application, we focus on an amine-functionalized column for a robust, non-aqueous separation.
The method is developed first on TLC plates (silica gel and/or amine-functionalized plates) to identify a suitable solvent system that provides a retention factor (Rf) of ~0.2-0.3 for the target compound. A typical mobile phase for a basic compound like this is a gradient of methanol in dichloromethane (DCM) or ethyl acetate/heptane. The addition of a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (0.1-1%) is crucial when using standard silica to improve peak shape but is less critical with amine-functionalized phases.
Detailed Protocol: Amine-Functionalized Flash Chromatography
A. Sample Preparation:
-
Dissolve the crude material (e.g., 1.0 g) in a minimal volume of the strong solvent (e.g., DCM with 10% methanol).
-
Add an adsorbent material (e.g., Celite or silica gel, ~2-3 times the sample weight).
-
Thoroughly mix to create a slurry and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is the solid-loaded sample.
B. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Instrument | Teledyne ISCO CombiFlash or equivalent | Automated gradient control and fraction collection. |
| Column | RediSep® Gold Amine, 40 g | Amine surface minimizes peak tailing for basic compounds.[3] |
| Mobile Phase A | Heptane | Weak, non-polar solvent. |
| Mobile Phase B | Ethyl Acetate with 10% Methanol | Strong, polar solvent mixture for elution. |
| Gradient | 0-100% B over 15 column volumes (CV) | Ensures good separation of early and late eluting impurities. |
| Flow Rate | 40 mL/min | Optimal for a 40 g column size. |
| Detection | UV, 220 nm and 280 nm | The indole ring system has strong UV absorbance at these wavelengths. |
| Sample Loading | Dry load in a solid load cartridge | Provides better resolution than liquid injection for less soluble samples. |
| Fraction Collection | UV threshold and/or slope-based | Collects all eluting peaks efficiently. |
C. Post-Purification:
-
Analyze collected fractions using TLC or analytical UPLC-MS to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Place the resulting solid/oil under high vacuum to remove residual solvent.
-
Determine yield and confirm purity via UPLC-MS and ¹H NMR.
Method 2: Preparative HPLC for High-Purity Polishing
For applications requiring the highest purity (>99%), such as reference standard generation or final API polishing, reversed-phase preparative HPLC is the gold standard.[4] It offers superior resolving power compared to flash chromatography.
Rationale and Method Development
The key to successful reversed-phase separation of basic compounds is controlling the ionization state of the analyte to ensure symmetrical peak shapes. This is achieved by adding an acidic modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid (FA). The acid protonates the basic nitrogen of the tetrahydropyridine ring, and the resulting cation forms an ion pair with the conjugate base of the acid modifier, which shields it from interacting with residual silanols on the C18 stationary phase.[4][5]
The method is developed on an analytical HPLC system using a small-bore C18 column to screen gradients and modifiers before scaling up. Acetonitrile and methanol are common organic solvents; their differing protic/aprotic nature can offer different selectivity.[4]
Detailed Protocol: Reversed-Phase Preparative HPLC
A. Sample Preparation:
-
Dissolve the partially purified material from the flash chromatography step in a minimal volume of DMSO or methanol.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the column or system.
B. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Instrument | Waters AutoPurification or Agilent InfinityLab LC | Designed for high-flow rates and automated fraction collection.[6] |
| Column | XBridge Prep C18, 5 µm, 19 x 150 mm | A robust, wide-pore C18 phase stable at low pH. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Acidic modifier ensures protonation and good peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | Strong organic solvent for elution. |
| Gradient | 5-95% B over 20 minutes | A broad gradient is used initially and can be focused later for optimization. |
| Flow Rate | 20 mL/min | Standard flow rate for a 19 mm ID column. |
| Detection | UV-Vis Diode Array Detector (DAD), 220 nm | Collects full spectra to aid in peak purity assessment. |
| Injection Volume | 100-500 µL (up to 50 mg loading) | Loading depends on the resolution from the analytical run. |
| Fraction Collection | Triggered by UV signal and/or mass (if using LC-MS) | Ensures only the target peak is collected.[6] |
C. Post-Purification:
-
Combine the pure fractions.
-
Lyophilize (freeze-dry) the fractions to remove the water/acetonitrile mobile phase. This is effective for removing volatile TFA salts.
-
The final product will be the TFA salt of the target compound. If the freebase is required, a subsequent liquid-liquid extraction or solid-phase extraction (SPE) step under basic conditions is necessary.
-
Confirm purity and identity via analytical UPLC-MS and NMR.
Method 3: Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular technique that uses supercritical CO₂ as the primary mobile phase component. It offers orthogonal selectivity to reversed-phase HPLC and is considered a "green" technology due to the significant reduction in organic solvent consumption.[7] It is exceptionally well-suited for purifying polar and basic compounds.[8][9]
Rationale and Method Development
In SFC, supercritical CO₂ is a non-polar solvent. To elute polar compounds, a polar organic co-solvent (modifier), typically methanol, is added.[7] For basic analytes, the peak shape is dramatically improved by including a basic additive, such as diethylamine (DEA) or isopropylamine, in the modifier.[10] These additives compete with the analyte for active sites on the stationary phase. A variety of stationary phases can be used, with ethylpyridine (EP) phases being particularly effective for basic compounds.[10]
Caption: Decision tree for selecting the optimal chromatographic purification method.
Detailed Protocol: Preparative SFC
A. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the SFC mobile phase, such as methanol or a methanol/DCM mixture.
-
Ensure the sample is fully dissolved to prevent precipitation upon injection into the supercritical fluid stream.
B. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Instrument | Waters Prep 100q SFC or equivalent | System designed to handle supercritical fluids and collection. |
| Column | Viridis BEH 2-Ethylpyridine (2-EP), 5 µm, 19 x 150 mm | Stationary phase designed for excellent peak shape with basic compounds in SFC.[10] |
| Mobile Phase A | Supercritical CO₂ | Primary mobile phase component. |
| Mobile Phase B | Methanol + 0.2% Isopropylamine | Polar modifier with a basic additive to ensure sharp peaks. |
| Gradient | 10-40% B over 8 minutes | SFC separations are typically very fast. |
| Flow Rate | 80 g/min | High flow rates are possible due to the low viscosity of the mobile phase.[7] |
| Back Pressure | 120 bar | Maintains the CO₂ in its supercritical state. |
| Temperature | 40 °C | Influences fluid density and selectivity. |
| Detection | UV-Vis DAD (220 nm) and Make-up Pump for MS | Standard detection methods are compatible with SFC. |
| Fraction Collection | UV-triggered with gas-liquid separator | Separates the CO₂ gas from the liquid fractions. |
C. Post-Purification:
-
The collected fractions consist of the product dissolved in the methanol modifier.
-
Evaporate the solvent under reduced pressure.
-
The resulting product is the freebase, as no non-volatile acids were used.
-
Confirm purity and identity via analytical UPLC-MS and NMR.
Conclusion
The successful purification of this compound requires a strategic approach that accounts for its polar and basic characteristics. For large-scale initial cleanup, flash chromatography on an amine-functionalized column provides excellent throughput. For achieving the highest levels of purity, reversed-phase preparative HPLC with an acidic modifier is a robust and reliable method. Finally, preparative SFC offers a fast, environmentally friendly, and orthogonal separation, yielding the pure freebase directly. By selecting the appropriate technique based on scale and purity requirements, researchers can confidently and efficiently isolate this valuable synthetic intermediate.
References
-
Lesellier, E. (2014). How Good is SFC for Polar Analytes?. Chromatography Today. Retrieved from [Link] SFC/how-good-is-sfc-for-polar-analytes/1495
-
Hossu, A. M., et al. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. Retrieved from [Link]
-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Retrieved from [Link]
-
Request PDF. (n.d.). [Fast analysis of indole alkaloids from Evodiae fructus by supercritical fluid chromatography]. ResearchGate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Retrieved from [Link]
-
Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
YMC CO., LTD. (n.d.). Strategy of method development for isolation/purification. Retrieved from [Link]
-
Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Interchim. (2020). What is Purification by Preparative Liquid Chromatography?. Retrieved from [Link]
-
Kumar, N., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29–33. Retrieved from [Link]
-
van Zelst, F. H. M., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing. Retrieved from [Link]
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teledynelabs.com [teledynelabs.com]
- 4. labcompare.com [labcompare.com]
- 5. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 6. tarosdiscovery.com [tarosdiscovery.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: In Vitro Assay for 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole using cAMP Measurement
Introduction: Unveiling the Signaling Profile of a Novel Indole Compound
The compound 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole belongs to a class of molecules recognized for their interaction with G-protein coupled receptors (GPCRs). Structurally similar compounds, such as 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, have been identified as potent agonists of the serotonin 5-HT6 receptor[1]. The 5-HT6 receptor is predominantly coupled to the Gs alpha subunit (Gαs), which upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP)[2]. Consequently, quantifying changes in intracellular cAMP levels provides a robust and direct measure of the functional activity of ligands targeting the 5-HT6 receptor.
This application note provides a detailed, field-proven protocol for determining the pharmacological activity of this compound by measuring its effect on intracellular cAMP accumulation. The primary methodology described herein is the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay, a highly sensitive and high-throughput competitive immunoassay[3][4][5]. The principles and protocols outlined are designed to empower researchers in academic and drug development settings to accurately characterize the potency and efficacy of this and similar compounds.
Scientific Rationale and Assay Principle
The activation of Gs-coupled GPCRs initiates a signaling cascade that elevates intracellular cAMP levels. This application note leverages this fundamental biological process to screen for the activity of the test compound. The chosen assay platform, HTRF, is a competitive immunoassay that measures the concentration of native cAMP produced by cells[6].
The assay principle relies on the competition between native cAMP (produced by the cells upon receptor stimulation) and a d2-labeled cAMP analog for binding to a Europium cryptate-labeled anti-cAMP antibody. When the antibody binds to the d2-labeled cAMP, it brings the Europium cryptate (donor) and the d2 fluorophore (acceptor) into close proximity, resulting in a high Fluorescence Resonance Energy Transfer (FRET) signal. Conversely, an increase in intracellular cAMP produced by the cells will displace the d2-labeled cAMP from the antibody, leading to a decrease in the FRET signal. This inverse relationship between cellular cAMP levels and the HTRF signal allows for the quantification of receptor activation[4][5].
To ensure the robustness of the assay and to amplify the signal window, two key pharmacological tools are often employed:
-
Forskolin: A direct activator of adenylyl cyclase, used to induce a maximal cAMP response and to study Gαi-coupled receptor activity (where an agonist would decrease the forskolin-stimulated cAMP level)[7][8][9].
-
IBMX (3-isobutyl-1-methylxanthine): A non-selective phosphodiesterase (PDE) inhibitor that prevents the degradation of cAMP, thereby amplifying the signal and increasing the assay sensitivity[7][10][11].
This protocol is designed as a self-validating system, incorporating appropriate controls to ensure data integrity and to confirm the specific mechanism of action of the test compound.
Visualizing the Gs-Coupled Receptor Signaling Pathway
Caption: Gs-coupled GPCR signaling cascade upon agonist binding.
Experimental Workflow Overview
Caption: High-level workflow for the HTRF cAMP assay.
Materials and Reagents
| Item | Supplier | Notes |
| Cell Line | Various | HEK293 or CHO-K1 cells stably expressing the human 5-HT6 receptor are recommended.[12][13][14][15] |
| HTRF cAMP Assay Kit | e.g., Cisbio, Revvity | Choose a kit appropriate for the expected cAMP range. |
| Test Compound | N/A | This compound |
| Reference Agonist | e.g., Sigma-Aldrich | Serotonin (5-HT) or a known 5-HT6 agonist. |
| Reference Antagonist | e.g., Tocris | A known selective 5-HT6 antagonist (e.g., SB-271046). |
| Forskolin | e.g., Sigma-Aldrich | To determine maximal adenylyl cyclase activation. |
| IBMX | e.g., Sigma-Aldrich | Phosphodiesterase inhibitor. |
| Cell Culture Medium | e.g., Thermo Fisher | DMEM or F-12 with 10% FBS, antibiotics, and selection agent. |
| Assay Buffer | N/A | HBSS or PBS with 0.5 mM IBMX and 0.1% BSA. |
| 384-well Plates | e.g., Corning, Greiner | Low-volume, white, solid-bottom plates are optimal for HTRF. |
| HTRF-compatible Reader | e.g., Molecular Devices, BMG Labtech | Required for time-resolved fluorescence detection at 620 nm and 665 nm. |
Detailed Experimental Protocols
Part 1: Cell Culture and Preparation
-
Cell Line Maintenance: Culture the 5-HT6 receptor-expressing cells in the recommended growth medium in a humidified incubator at 37°C with 5% CO2. Passage the cells regularly to maintain them in the exponential growth phase. The use of stable cell lines is crucial for assay reproducibility[13].
-
Cell Harvesting: On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation buffer.
-
Cell Suspension: Resuspend the cells in assay buffer and perform a cell count. Adjust the cell density to the concentration optimized for your specific cell line and assay kit (typically 1,000-5,000 cells per well in a 384-well plate format). Cell density is a critical parameter that can affect the agonist potency[4].
Part 2: Agonist Mode Assay Protocol
This protocol will determine if the test compound acts as an agonist, stimulating cAMP production.
-
Compound Dilution: Prepare a serial dilution of the test compound, the reference agonist (e.g., 5-HT), and forskolin in the assay buffer. A typical concentration range for the test compound would be from 10 pM to 100 µM.
-
Assay Plate Preparation: Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Compound Addition: Add 5 µL of the diluted test compound, reference compounds, or vehicle control to the appropriate wells.
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature. The incubation time can be optimized depending on the kinetics of the receptor.
-
HTRF Reagent Addition: Following the manufacturer's instructions for the HTRF cAMP kit, add 5 µL of the d2-labeled cAMP followed by 5 µL of the Europium cryptate-labeled anti-cAMP antibody to each well[16][17].
-
Final Incubation: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
Part 3: Antagonist Mode Assay Protocol (for Assay Validation)
This protocol is essential to confirm that the agonist effect of the test compound is specifically mediated through the 5-HT6 receptor. A known 5-HT6 antagonist is used to block the effect of the test compound.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of a known 5-HT6 antagonist.
-
Dispense 5 µL of the cell suspension into each well.
-
Add 2.5 µL of the antagonist dilutions or vehicle to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Challenge:
-
Prepare the test compound at a concentration that elicits approximately 80% of its maximal response (EC80), as determined in the agonist mode assay.
-
Add 2.5 µL of the EC80 concentration of the test compound to the wells already containing the antagonist.
-
Incubate for 30 minutes at room temperature.
-
-
Detection: Proceed with steps 5-7 from the Agonist Mode Assay Protocol.
Data Analysis and Interpretation
-
HTRF Ratio Calculation: Calculate the HTRF ratio for each well:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
cAMP Standard Curve: Use the HTRF ratios from the cAMP standards provided in the kit to generate a standard curve. This allows for the conversion of the sample HTRF ratios into cAMP concentrations (nM)[6][16].
-
Dose-Response Curves:
-
Plot the cAMP concentration (or normalized response) against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values for the test compound and the reference agonist.
-
-
Antagonist Data Analysis:
-
Plot the response against the logarithm of the antagonist concentration.
-
Fit the data to determine the IC50 of the antagonist, which represents the concentration required to inhibit 50% of the agonist response. A rightward shift in the agonist dose-response curve in the presence of the antagonist confirms competitive antagonism.
-
Expected Results and Data Presentation
The expected outcome for an agonist of the 5-HT6 receptor is a dose-dependent increase in intracellular cAMP, which corresponds to a dose-dependent decrease in the HTRF signal.
Table 1: Representative Agonist Mode Data
| Compound | EC50 (nM) | Emax (% of Forskolin) |
| Test Compound | Calculated Value | Calculated Value |
| Serotonin (5-HT) | ~5-20 | ~80-90% |
| Forskolin | ~100-500 | 100% |
Table 2: Representative Antagonist Mode Data
| Condition | IC50 (nM) |
| Test Compound (EC80) + 5-HT6 Antagonist | Calculated Value |
A successful experiment will demonstrate a specific, dose-dependent increase in cAMP by this compound, which is blockable by a known 5-HT6 receptor antagonist. This provides strong evidence for its role as a 5-HT6 receptor agonist.
References
- Revvity. (n.d.). How to run a cAMP HTRF assay.
- Wang, T., Li, Z., Cvijic, M. E., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information.
- Creative Bioarray. (n.d.). cAMP Assay.
- Promega Corporation. (n.d.). cAMP-Glo™ Assay.
- BindingDB. (n.d.). Assay in Summary_ki.
- PerkinElmer. (n.d.). LANCE Ultra cAMP: A New TR-FRET cAMP Assay for Gs- and Gi-Coupled Receptors.
- Wang, T., Li, Z., Cvijic, M. E., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information.
- Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay.
- Schulze, J., et al. (2022). Principles of the HTRF cAMP Assay. ResearchGate.
- Creative BioMart. (n.d.). cAMP Accumulation Assay.
- Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube.
- Multispan Inc. (n.d.). MULTISCREEN™ GPCR Stable Cell Line Generation for Cell-Based Assay.
- Revvity. (n.d.). LANCE Ultra cAMP Assay development guidelines.
- Willars, G. B., et al. (2008). Increasing the flexibility of the LANCE cAMP detection kit. Methods in Molecular Biology, 414, 133-142.
- PerkinElmer. (n.d.). Measuring performance of an automated and miniaturized LANCE Ultra cAMP assay for the Gs-coupled 5-HT4 receptor.
- Revvity. (n.d.). LANCE™ Ultra cAMP Kit.
- Raru, Y., et al. (2013). Multi-drug Resistance Protein 4 (MRP4)-mediated Regulation of Fibroblast Cell Migration Reflects a Dichotomous Role of Intracellular Cyclic Nucleotides. Journal of Biological Chemistry, 288(18), 12899-12908.
- Reusch, J. E., et al. (2000). Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac. Molecular and Cellular Biology, 20(23), 8856-8865.
- Uddin, S., et al. (2005). Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex. Journal of Biological Chemistry, 280(38), 32833-32841.
- Creative Biogene. (n.d.). GPCR Stable Cell Lines.
- Koci, Z., et al. (2020). Effect of cAMP Signaling Regulation in Osteogenic Differentiation of Adipose-Derived Mesenchymal Stem Cells. International Journal of Molecular Sciences, 21(13), 4691.
- Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays.
- DiscoverX Corporation. (n.d.). Accelerating GPCR Drug Discovery and Development.
- Tsai, Y., et al. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(19), 4230-4234.
Sources
- 1. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac- and cAMP-Dependent Protein Kinase-Dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of cAMP Signaling Regulation in Osteogenic Differentiation of Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. multispaninc.com [multispaninc.com]
- 13. GPCR Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 14. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. chayon.co.kr [chayon.co.kr]
- 16. Assay in Summary_ki [bdb99.ucsd.edu]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Preclinical Assessment of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in CNS Disorders
Authored by: Gemini, Senior Application Scientist
Introduction
The indole and tetrahydropyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous centrally active agents.[1][2] The compound 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole represents a novel chemical entity with significant potential for modulating key neurotransmitter systems implicated in a range of central nervous system (CNS) disorders. While extensive research on this specific molecule is not yet publicly available, its structural motifs suggest a likely interaction with dopaminergic and serotonergic pathways.
Derivatives of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole have been shown to exhibit high affinity for a variety of receptors, including dopamine D2 receptors (as partial agonists), serotonin 5-HT6 receptors (as antagonists), and the serotonin transporter (SERT).[3] Furthermore, the presence of a chloro-substituent on the indole ring can significantly influence receptor affinity and selectivity. For instance, in the 1-phenylbenzazepine series, a 6-chloro group can enhance dopamine D1 receptor affinity.[4] In other contexts, chloro-substituted indole analogs have shown affinity for serotonin 5-HT1A, 5-HT7, and dopamine D2 receptors.[3][5]
Given this background, it is hypothesized that this compound may act as a multi-target ligand, potentially offering a complex and therapeutically beneficial pharmacological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate animal models and detailed protocols for the preclinical evaluation of this compound in CNS disorders such as schizophrenia, depression, anxiety, and cognitive deficits.
Putative Mechanism of Action and Therapeutic Rationale
Based on the pharmacology of structurally related compounds, this compound is predicted to interact with one or more of the following targets:
-
Dopamine D2 Receptors (D2R): Partial agonism at D2R is a hallmark of atypical antipsychotics, offering a mechanism to modulate dopaminergic hyperactivity (implicated in psychosis) without inducing the motor side effects associated with full antagonism.[3]
-
Serotonin 5-HT6 Receptors (5-HT6R): Antagonism at 5-HT6R is a promising strategy for improving cognitive function, a domain often impaired in schizophrenia and Alzheimer's disease.[6][7]
-
Serotonin Transporter (SERT): Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), the first-line treatment for depression and anxiety disorders.[8]
-
Other Serotonin Receptors (5-HT1A, 5-HT7): Activity at these receptors can contribute to anxiolytic and antidepressant effects.[3][8]
A multi-target profile engaging these receptors could offer a synergistic therapeutic effect, potentially addressing both positive, negative, and cognitive symptoms of schizophrenia, or providing a broad-spectrum antidepressant and anxiolytic with pro-cognitive benefits.
Proposed Signaling Pathway Interactions
Caption: Putative interactions of the test compound with key CNS signaling pathways.
Selection of Animal Models for CNS Disorders
The choice of animal models should be guided by the hypothesized pharmacological profile of the compound. A multi-faceted approach targeting different CNS disorders is recommended.
| CNS Disorder | Recommended Animal Model | Rationale | Key Behavioral Readouts |
| Schizophrenia (Psychosis) | Amphetamine- or PCP-Induced Hyperlocomotion | Models the positive symptoms of schizophrenia by inducing dopamine hyperactivity. | Locomotor activity, Stereotyped behaviors |
| Schizophrenia (Cognitive Deficits) | Novel Object Recognition (NOR) Test | Assesses learning and memory, relevant to the cognitive impairments in schizophrenia. | Discrimination Index |
| Depression | Forced Swim Test (FST) / Tail Suspension Test (TST) | Widely used screening models for antidepressant efficacy. | Immobility time |
| Anxiety | Elevated Plus Maze (EPM) / Light-Dark Box Test | Measures anxiety-like behavior based on the conflict between exploration and aversion to open/bright spaces. | Time spent in open arms/light compartment, Number of entries |
Experimental Protocols
PART 1: General Compound Formulation and Administration
1.1. Formulation:
-
Objective: To prepare a stable and biocompatible formulation for in vivo administration.
-
Protocol:
-
Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., saline, 5% DMSO in saline, 10% Tween 80 in saline).
-
Select a vehicle that provides complete dissolution at the desired concentrations.
-
Prepare fresh solutions on each day of testing to ensure stability.
-
Vortex and sonicate the solution until clear.
-
The final formulation should be administered at a volume of 5-10 ml/kg for mice and 1-2 ml/kg for rats.
-
1.2. Route of Administration:
-
Objective: To deliver the compound systemically.
-
Protocol:
-
Intraperitoneal (i.p.) injection is recommended for initial screening due to its rapid absorption.
-
Oral gavage (p.o.) should be used to assess oral bioavailability and is more clinically relevant for chronic studies.
-
Administer the compound 30-60 minutes prior to behavioral testing to allow for sufficient brain penetration.
-
PART 2: Protocols for Schizophrenia Models
2.1. Amphetamine-Induced Hyperlocomotion (Mouse Model)
-
Objective: To assess the antipsychotic-like potential of the compound by measuring its ability to attenuate dopamine-agonist induced hyperlocomotion.
-
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Habituation: Acclimate mice to the open-field arenas (40x40 cm) for 30 minutes.
-
Dosing:
-
Administer vehicle or this compound (e.g., 1, 3, 10 mg/kg, i.p.).
-
A positive control group should receive a known antipsychotic (e.g., haloperidol 0.5 mg/kg or risperidone 1 mg/kg, i.p.).
-
-
Challenge: 30 minutes after compound administration, inject all mice with d-amphetamine (2.5 mg/kg, i.p.).
-
Data Acquisition: Immediately place mice back into the open-field arenas and record locomotor activity (total distance traveled) for 60-90 minutes using an automated tracking system.
-
Analysis: Compare the total distance traveled between the vehicle-treated group and the compound-treated groups. A significant reduction in locomotion indicates potential antipsychotic-like activity.
-
2.2. Novel Object Recognition (NOR) Test (Rat Model)
-
Objective: To evaluate the pro-cognitive effects of the compound.
-
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Habituation: Handle rats for 5 minutes daily for 3 days. On day 4, allow them to explore an empty open-field arena for 10 minutes.
-
Dosing: Administer vehicle or the test compound daily for a predetermined period (e.g., 7 days) to assess effects on baseline cognition.
-
Familiarization Phase (Day 8):
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for 5 minutes.
-
Record the time spent exploring each object.
-
-
Inter-trial Interval: Return the rat to its home cage for a 1-hour interval.
-
Test Phase (Day 8):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar (F) and novel (N) objects.
-
-
Analysis: Calculate the Discrimination Index (DI) as: (Time exploring N - Time exploring F) / (Total exploration time). A higher DI in the compound-treated group compared to the vehicle group suggests improved recognition memory.
-
Experimental Workflow: Schizophrenia Models
Caption: Workflow for assessing antipsychotic and pro-cognitive effects.
PART 3: Protocols for Depression and Anxiety Models
3.1. Forced Swim Test (FST) (Mouse Model)
-
Objective: To screen for antidepressant-like activity.
-
Methodology:
-
Animals: Male CD-1 mice (6-8 weeks old).
-
Apparatus: A transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Dosing: Administer vehicle, test compound (e.g., 5, 10, 20 mg/kg, i.p.), or a positive control (e.g., fluoxetine 20 mg/kg, i.p.) 60 minutes before the test.
-
Test Session:
-
Gently place each mouse into the water-filled cylinder.
-
Record the session for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Analysis: A significant decrease in immobility time in the compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
3.2. Elevated Plus Maze (EPM) (Rat Model)
-
Objective: To assess anxiolytic-like activity.
-
Methodology:
-
Animals: Male Wistar rats (200-250g).
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Dosing: Administer vehicle, test compound, or a positive control (e.g., diazepam 2 mg/kg, i.p.) 30 minutes before the test.
-
Test Session:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to freely explore the maze for 5 minutes.
-
Record the session using an overhead camera and tracking software.
-
-
Analysis: Measure the time spent in the open arms and the number of entries into the open arms. An increase in these parameters in the compound-treated group relative to the vehicle group suggests an anxiolytic-like effect.
-
Neurochemical and Molecular Analyses
Following behavioral testing, ex vivo tissue analysis can provide crucial mechanistic insights.
-
Receptor Occupancy Studies:
-
Objective: To determine the extent to which the compound binds to its target receptors in the brain at behaviorally active doses.
-
Method: Administer the compound, and at the time of peak behavioral effect, euthanize the animals and rapidly dissect brain regions of interest (e.g., striatum for D2R, prefrontal cortex for 5-HT6R). Use radioligand binding assays on brain homogenates to measure the displacement of a specific radioligand by the test compound.
-
-
Neurotransmitter Level Measurement:
-
Objective: To assess the effect of the compound on dopamine and serotonin turnover.
-
Method: Use high-performance liquid chromatography (HPLC) with electrochemical detection to measure levels of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) in microdialysis samples or tissue homogenates from relevant brain regions.
-
Conclusion
The preclinical evaluation of this compound requires a systematic and hypothesis-driven approach. Based on its structural similarity to known multi-target CNS agents, this compound holds promise for the treatment of complex psychiatric disorders. The protocols outlined in this guide provide a robust framework for characterizing its pharmacological profile, starting with behavioral screens in validated animal models of psychosis, cognitive dysfunction, depression, and anxiety, and progressing to more detailed neurochemical and molecular analyses to elucidate its mechanism of action. This comprehensive strategy will enable a thorough assessment of its therapeutic potential and guide its future development.
References
-
Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). PubMed Central. [Link]
-
2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. (Date not available). ScienceDirect. [Link]
-
Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. (Date not available). NIH. [Link]
-
Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity. (2017). PubMed. [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (Date not available). PubMed Central. [Link]
-
Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. (2024). PubMed Central. [Link]
-
Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (2025). PubMed Central. [Link]
-
Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. (1992). PubMed. [Link]
-
Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. (Date not available). PubMed Central. [Link]
-
The affinities for serotonin/dopamine receptors of the compounds 1-4. (Date not available). ResearchGate. [Link]
-
6,7-dichloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. (Date not available). PubChem. [Link]
-
List of miscellaneous 5-HT2A receptor agonists. (Date not available). Wikipedia. [Link]
-
Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (Date not available). PubMed Central. [Link]
-
Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. (2011). PubMed Central. [Link]
-
Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats. (Date not available). PubMed Central. [Link]
-
Central Nervous System Activities of Indole Derivatives: An Overview. (2015). PubMed. [Link]
-
Agents acting on the central nervous system. 15. 2-Substituted 1,2,3,4,6,7,12,12a-octahydropyrazino(2',1':6,1)pyrido(3,4-b)indoles. A new class of central nervous system depressants. (1973). PubMed. [Link]
-
Pyridine alkaloids with activity in the central nervous system. (Date not available). PubMed Central. [Link]
Sources
- 1. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Radiolabeling of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole for In Vitro Binding Studies
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2][3] The compound 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic derivative belonging to this class, featuring a tetrahydropyridine moiety that suggests potential interactions with receptors and transporters in the central nervous system.[4] To elucidate the pharmacological profile of this and similar compounds, radioligand binding assays are indispensable tools.[5][6][7] These assays provide quantitative data on ligand affinity (Kd) and target density (Bmax), which are critical for drug discovery and development.[8][9]
This document provides a comprehensive guide for the radiolabeling of this compound and its subsequent use in in vitro saturation binding assays. We present two potential radiolabeling strategies: Carbon-11 methylation for high specific activity applications such as Positron Emission Tomography (PET) imaging, and Tritium labeling for foundational in vitro binding studies requiring longer half-life.
Section 1: Selection of Radiolabeling Strategy
The choice of radionuclide is dictated by the intended application. For high-throughput in vitro binding assays, a long-lived isotope like Tritium (³H) is often preferred. For in vivo imaging or when very high specific activity is required, a short-lived positron emitter like Carbon-11 (¹¹C) is ideal.[6]
| Radionuclide | Half-life | Emission Type | Max. Specific Activity | Pros | Cons |
| Tritium (³H) | 12.32 years[10] | Beta (β⁻) | ~29 Ci/mmol per atom[6] | Long half-life suitable for batch testing; High resolution in autoradiography.[11] | Lower specific activity than PET isotopes; No external detection for in vivo studies. |
| Carbon-11 (¹¹C) | 20.4 minutes[12] | Positron (β⁺) | ~9,200 Ci/mmol | Very high specific activity; Suitable for in vivo PET imaging.[13] | Short half-life requires rapid synthesis and on-site cyclotron; Complex radiochemistry. |
For the purpose of this application note, we will first detail the protocol for Carbon-11 labeling , as it provides the highest sensitivity for binding assays, followed by a discussion of the Tritium labeling approach. The secondary amine on the tetrahydropyridine ring is an ideal site for methylation.
Section 2: Synthesis of [¹¹C]6-chloro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Principle
The radiosynthesis is achieved via N-methylation of the secondary amine on the tetrahydropyridine ring of the precursor molecule, this compound, using [¹¹C]methyl iodide ([¹¹C]CH₃I). [¹¹C]CH₃I is a versatile and highly reactive methylating agent produced from cyclotron-generated [¹¹C]CO₂.[12][13]
Precursor
The precursor, this compound, is required for the radiolabeling reaction. Its synthesis should be conducted according to established organic chemistry principles or obtained from a commercial supplier.[]
Radiolabeling Protocol
Materials:
-
Precursor: this compound (0.5-1.0 mg)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Base: Sodium hydride (NaH) or a non-nucleophilic base like Proton-Sponge®.
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I) from an automated radiochemistry synthesis module.
-
Reaction vessel (V-vial or similar)
-
Automated synthesis module (e.g., GE TRACERlab™, Eckert & Ziegler)
Procedure:
-
Precursor Preparation: Dissolve 0.5-1.0 mg of the precursor in 250 µL of anhydrous DMF in a sealed reaction vessel.
-
Base Addition: Add a slight molar excess of the chosen base. If using NaH, add a small amount and allow for cessation of hydrogen evolution before sealing the vessel.
-
[¹¹C]CH₃I Trapping: Transfer the cyclotron-produced [¹¹C]CH₃I into the reaction vessel at room temperature. The use of a "loop method" can enhance trapping efficiency and reaction speed.[15]
-
Reaction: Heat the sealed vessel at 80-100°C for 3-5 minutes. The reaction must be rapid to minimize radioactive decay.[16]
-
Quenching: After the reaction time, cool the vessel and quench the reaction by adding 500 µL of the initial HPLC mobile phase.
Caption: Workflow for the synthesis of the ¹¹C-labeled compound.
Section 3: Purification and Quality Control
Purification is a critical step to remove unreacted precursor and radiolytic impurities, which could interfere with binding assays.[17] High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[18][19]
HPLC Purification Protocol
System: A semi-preparative HPLC system equipped with a UV detector and a radioactivity detector in series.[20]
-
Column: C18 reverse-phase column (e.g., Luna C18, 10 µm, 250 x 10 mm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) is typical. For example, starting at 30% acetonitrile and ramping to 70% over 15 minutes.
-
Flow Rate: 4-5 mL/min.
Procedure:
-
Inject the quenched reaction mixture onto the HPLC system.
-
Monitor the separation by both UV (at ~254 nm) and radioactivity detectors. The precursor peak will be identified by UV, while the radiolabeled product will have a corresponding peak on the radioactivity chromatogram.
-
Collect the radioactive peak corresponding to the product.
-
Formulation: The collected fraction is typically diluted with a large volume of water and trapped on a C18 Sep-Pak cartridge. The cartridge is then washed with water to remove HPLC solvents, and the final product is eluted with a small volume of ethanol and diluted with sterile saline for in vitro assays.
Quality Control
-
Radiochemical Purity: An aliquot of the final product is injected onto an analytical HPLC system to confirm its purity, which should be >95%.[21]
-
Specific Activity (SA): The specific activity (radioactivity per mole of compound) is a crucial parameter.[22] It can be determined by relating the measured radioactivity to the mass of the compound, which is quantified from a standard curve using the UV detector signal from the HPLC.[5] Alternatively, binding-based methods can be used.[5][23] The SA should be expressed in Ci/mmol or GBq/µmol.
| Parameter | Acceptance Criteria | Method |
| Radiochemical Purity | > 95% | Analytical Radio-HPLC |
| Chemical Purity | Precursor < 5 µ g/dose | Analytical HPLC (UV) |
| Specific Activity | > 1,000 Ci/mmol at EOS | Radio-HPLC with mass calibration |
Section 4: In Vitro Saturation Binding Assay Protocol
Principle
Saturation binding assays are performed to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[9] The assay involves incubating a constant amount of a biological preparation (e.g., cell membranes or tissue homogenates) with increasing concentrations of the radioligand until saturation is reached.[24]
Materials:
-
Biological Sample: Tissue homogenate or cell membranes expressing the target of interest.
-
Radioligand: [¹¹C]6-chloro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole of known specific activity.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Displacer: A high concentration (e.g., 10 µM) of the unlabeled "cold" ligand or another known high-affinity ligand for the target.
-
Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: A liquid scintillation counter or a gamma counter appropriate for detecting positrons.
Step-by-Step Protocol
-
Membrane Preparation: Prepare tissue or cell membrane homogenates using standard homogenization and centrifugation protocols.[24] Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup: Set up assay tubes in triplicate for each condition:
-
Total Binding: Assay buffer + membrane preparation + radioligand.
-
Non-specific Binding (NSB): Assay buffer + membrane preparation + radioligand + excess unlabeled displacer.
-
-
Radioligand Dilutions: Prepare a series of dilutions of the radioligand in assay buffer. Typically, 8-12 concentrations are used, ranging from 0.1 x Kd to 10 x Kd (an estimated Kd is used initially).
-
Incubation: Add the membrane preparation (e.g., 50-100 µg protein) to all tubes, followed by the radioligand dilutions or the displacer for NSB tubes. The final assay volume is typically 250-500 µL.[24] Incubate at a defined temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.[6][24]
-
Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail (if using a beta counter), and measure the radioactivity in a counter.
Sources
- 1. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. The Development and Application of Tritium-Labeled Compounds in Biomedical Research [mdpi.com]
- 12. openmedscience.com [openmedscience.com]
- 13. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing Efficiency and Radiolabeling Yields of Carbon-11 Radioligands for Clinical Research Using the Loop Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. moravek.com [moravek.com]
- 18. researchgate.net [researchgate.net]
- 19. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. scilit.com [scilit.com]
- 24. giffordbioscience.com [giffordbioscience.com]
Application Note: Functional Characterization of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole using Cell-Based Assays
Abstract
This guide provides a comprehensive framework for characterizing the functional activity of the novel compound 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole . The structural similarity of this molecule to known tryptamine derivatives, such as the potent serotonin receptor agonist Donitriptan, strongly suggests its activity at G-protein coupled receptors (GPCRs), particularly within the serotonin (5-HT) and dopamine (D) receptor families[1][2]. This document outlines detailed protocols for a suite of cell-based functional assays designed to elucidate the compound's pharmacological profile, including its potency, efficacy, and signaling pathway preference. We describe primary assays for measuring key second messengers—cyclic AMP (cAMP) and intracellular calcium—as well as a downstream reporter gene assay for a holistic view of cellular response. These methodologies are designed for researchers in drug discovery and pharmacology to robustly determine the mechanism of action for this and related indole compounds.
Introduction & Rationale for Assay Selection
The compound this compound belongs to a chemical class known for interacting with biogenic amine receptors. Analogs have shown high affinity for serotonin receptors like 5-HT1B and 5-HT1D, which are coupled to Gαi proteins, and 5-HT2A receptors, which signal through Gαq[1][3]. Therefore, a multi-assay approach is essential to comprehensively profile its activity.
GPCRs initiate intracellular signaling cascades primarily through heterotrimeric G proteins, which are classified into four main families: Gαs, Gαi/o, Gαq/11, and Gα12/13[4].
-
Gαs-coupled receptors activate adenylyl cyclase, increasing intracellular cAMP levels.
-
Gαi/o-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP[5].
-
Gαq/11-coupled receptors activate phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently triggers the release of calcium (Ca2+) from intracellular stores[6][7].
Based on these pathways, we have selected two primary, direct functional assays and one secondary, integrated pathway assay:
-
cAMP Assay: To quantify Gαs stimulation (cAMP increase) or Gαi inhibition (reversal of forskolin-induced cAMP). This is a critical first step for evaluating potential activity at 5-HT1, 5-HT5, D2, D3, and D4 receptors.
-
Calcium Flux Assay: To measure Gαq activation (increase in intracellular Ca2+). This is the primary method for assessing activity at 5-HT2, D1, and D5 receptors[3][8].
-
Reporter Gene Assay: To measure transcriptional activation downstream of GPCR signaling, offering a robust, amplified signal that integrates the upstream signaling events[4][9].
This tiered approach allows for a thorough and nuanced characterization of the compound's functional fingerprint.
Primary Assay Protocol: cAMP Measurement for Gαs and Gαi/o Pathways
Cyclic AMP assays are fundamental for determining if a compound interacts with Gαs- or Gαi-coupled receptors. Here, we describe a protocol using a competitive immunoassay format, such as Homogeneous Time-Resolved FRET (HTRF) or AlphaScreen, which are highly amenable to high-throughput screening[5][10].
Principle
These assays measure intracellular cAMP levels by competition. Cellular cAMP produced upon receptor activation competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the cells[10]. For Gαi-coupled receptors, cells are first stimulated with an adenylyl cyclase activator like forskolin to generate a baseline cAMP signal; an active Gαi agonist will then inhibit this production, causing the signal to recover[5][11].
Materials & Reagents
| Reagent | Supplier (Example) | Purpose |
| HEK293 or CHO cells stably expressing the target receptor (e.g., 5-HT1B, 5-HT1D) | ATCC, MilliporeSigma | Host system for receptor activity |
| Test Compound: this compound | N/A | Ligand to be tested |
| Reference Agonist (e.g., 5-HT) | Sigma-Aldrich | Positive control for agonism |
| Reference Antagonist (e.g., GR-127935 for 5-HT1B/D) | Tocris Bioscience | Positive control for antagonism |
| Forskolin (FSK) | Sigma-Aldrich | Adenylyl cyclase activator (for Gαi assays) |
| cAMP Assay Kit (e.g., HTRF, GloSensor, AlphaScreen) | Cisbio, Promega, Revvity | Detection reagents |
| 384-well white, low-volume assay plates | Corning, Greiner | Assay vessel |
| IBMX (phosphodiesterase inhibitor) | Sigma-Aldrich | Prevents cAMP degradation |
Step-by-Step Protocol (Gαi Agonist Mode)
-
Cell Plating: Seed HEK293 cells expressing the target Gαi-coupled receptor into 384-well plates at a density of 5,000-10,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 4X serial dilution of the test compound and reference agonist in stimulation buffer containing IBMX.
-
Antagonist Addition (for antagonist mode): Add 5 µL of test antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist/Forskolin Addition: Add 5 µL of a 4X solution of the reference agonist (at its EC80 concentration) mixed with forskolin (final concentration ~1-10 µM). For agonist mode, add 5 µL of the test compound serial dilution mixed with forskolin.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection: Add 10 µL of the cAMP detection reagents (e.g., HTRF d2-cAMP and anti-cAMP cryptate) according to the manufacturer's protocol[10].
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a compatible HTRF plate reader.
Data Analysis
Calculate the ratio of acceptor/donor fluorescence and convert this to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
Primary Assay Protocol: Calcium Flux for Gαq/11 Pathway
The calcium flux assay is a rapid and robust method for identifying compounds that activate Gαq-coupled receptors, such as the 5-HT2 receptor family[7].
Principle
This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) that is loaded into the cells. The "AM" ester moiety makes the dye cell-permeable. Once inside, intracellular esterases cleave the AM group, trapping the dye in the cytoplasm. Upon Gαq activation and subsequent release of Ca2+ from the endoplasmic reticulum, the dye binds to free Ca2+ and its fluorescence intensity increases dramatically[8][12]. This change is monitored in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
Visualization of Gαq Signaling Pathway
Caption: Gαq signaling cascade leading to intracellular calcium release.
Step-by-Step Protocol
-
Cell Plating: Seed HEK293 or CHO cells expressing the target Gαq-coupled receptor (e.g., 5-HT2A) into 384-well black-walled, clear-bottom plates at 15,000-25,000 cells/well in 25 µL. Incubate overnight.
-
Dye Loading: Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often supplemented with probenecid to prevent dye leakage[12].
-
Aspirate & Load: Remove the culture medium from the cell plate and add 25 µL of the dye-loading solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light. This allows for complete de-esterification of the dye[12].
-
Compound Plate Preparation: In a separate 384-well plate, prepare 4X final concentration serial dilutions of the test compound and a reference agonist (e.g., serotonin).
-
Data Acquisition: Place both the cell plate and the compound plate into a kinetic plate reader (e.g., FLIPR).
-
Read Protocol:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically adds 12.5 µL from the compound plate to the cell plate.
-
Continue to read fluorescence for an additional 90-180 seconds to capture the peak response and subsequent decay.
-
Data Analysis
The primary readout is the change in fluorescence intensity (ΔF) from baseline to the peak. Plot ΔF against the log of compound concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax (maximum efficacy) values.
Secondary Assay Protocol: CRE-Luciferase Reporter Gene Assay
Reporter gene assays provide a highly amplified and integrated readout of a specific signaling pathway's activation of gene transcription[4][13]. A CRE (cAMP Response Element) reporter is particularly versatile as it can measure both Gαs-mediated activation and Gαi-mediated inhibition of the cAMP pathway[14].
Principle
Cells are engineered to stably or transiently express two components: the GPCR of interest and a reporter construct. The reporter construct contains the firefly luciferase gene under the control of a promoter with multiple copies of the CRE.
-
For Gαs: Agonist binding -> cAMP increase -> PKA activation -> CREB phosphorylation -> CRE binding -> Luciferase expression -> Light production.
-
For Gαi: Agonist binding -> cAMP decrease -> Reduced PKA activation -> Less CREB phosphorylation -> Decreased luciferase expression (measured as inhibition of a forskolin-stimulated signal).
Visualization of Experimental Workflow
Caption: Workflow for a CRE-Luciferase reporter gene assay.
Step-by-Step Protocol
-
Cell Plating: Seed HEK293 cells stably expressing the target receptor and the CRE-luciferase reporter into 384-well white, solid-bottom plates at 10,000 cells/well. Incubate overnight.
-
Compound Addition: Add the test compound (e.g., 50 nL via acoustic transfer or 5 µL of a 5X solution) to the wells.
-
Incubation: Incubate the plates for 4-6 hours at 37°C. This period is required for transcription and translation of the luciferase enzyme to occur.
-
Detection: Equilibrate the plate to room temperature. Add luciferase detection reagent (containing cell lysis buffer and luciferin substrate) according to the manufacturer's protocol (e.g., Promega's ONE-Glo™).
-
Data Acquisition: Incubate for 10 minutes to ensure complete cell lysis and signal stabilization. Measure luminescence on a plate reader.
Data Analysis
The readout is Relative Light Units (RLU). Plot RLU against the log of compound concentration. Normalize the data to a positive control (e.g., 100% activation) and a vehicle control (0% activation) and fit to a four-parameter logistic equation to determine EC50/IC50 values.
Data Interpretation and Validation
A successful characterization relies on robust data and appropriate controls.
| Parameter | Agonist Mode | Antagonist Mode | Key Controls |
| Potency | EC50: Concentration for 50% maximal effect | IC50: Concentration for 50% inhibition of reference agonist | Vehicle (0% activity), Reference Agonist (100% activity) |
| Efficacy | Emax: Maximum response relative to a reference full agonist | N/A (should show no agonism) | Reference Full Agonist, Reference Partial Agonist |
| Assay Quality | Z'-factor > 0.5 | Z'-factor > 0.5 | High and low signal controls on every plate |
By comparing the EC50/IC50 values across different receptor subtypes and signaling pathways (cAMP vs. Calcium), a comprehensive pharmacological profile of This compound can be established. For example, potent activity in a Gαi-coupled cAMP assay but weak activity in a Gαq-coupled calcium assay would indicate selectivity for the former pathway.
Conclusion
The suite of assays detailed in this application note provides a validated, step-by-step framework for determining the functional activity of this compound. By systematically probing the Gαi, Gαs, and Gαq signaling pathways, researchers can effectively deorphanize this compound, establish its potency and efficacy at specific GPCR targets, and generate the critical data needed to advance promising molecules in the drug discovery pipeline.
References
-
Ina, et al. (2013). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. Retrieved from [Link]
-
Paila, Y. D., & Chealla, S. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]
-
Signosis. (n.d.). GPCR Luciferase Reporter Cell Lines. Signosis. Retrieved from [Link]
-
Azimzadeh, P., Olson, J. A., Jr, & Balenga, N. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology. Retrieved from [Link]
-
Wikipedia. (n.d.). Donitriptan. Wikipedia. Retrieved from [Link]
-
Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. Retrieved from [Link]
-
Zhang, J. H., et al. (2012). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types. Journal of Biomolecular Screening. Retrieved from [Link]
-
Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. MilliporeSigma. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Retrieved from [Link]
-
Gao, F., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC - NIH. Retrieved from [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. Retrieved from [Link]
-
DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. DiscoverX. Retrieved from [Link]
-
Parravicini, C., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. Retrieved from [Link]
-
Canale, V., et al. (2017). Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Donitriptan - Wikipedia [en.wikipedia.org]
- 2. Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. innoprot.com [innoprot.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. signosisinc.com [signosisinc.com]
Harnessing 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole as a High-Potency Agonist for 5-HT6 Receptor Interrogation
An Application Guide for Researchers
Abstract
The serotonin 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system, has emerged as a critical target for therapeutic interventions in cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2] Effective research in this area relies on potent and selective pharmacological tools to dissect the receptor's complex signaling and physiological roles. This guide provides detailed application notes and protocols for the use of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole , also known as EMD-386088, a potent and selective 5-HT6 receptor agonist.[3][4][5] We present its pharmacological profile, step-by-step protocols for its application in foundational in vitro assays, and a framework for its use in in vivo behavioral models. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this tool compound to investigate 5-HT6 receptor function and explore its therapeutic potential.
Introduction to the Tool Compound: A Profile of this compound
This compound is a high-affinity ligand for the 5-HT6 receptor, functioning as a potent full agonist.[4] Its chemical structure, featuring an indole core, is a key determinant of its interaction with the receptor. The structure-activity relationship (SAR) studies reveal that the unsubstituted indole N(1), a 2-methyl group, and a halogen substituent at the 5-position are critical for its potent agonist properties.[4] This compound serves as an invaluable tool for elucidating the downstream consequences of 5-HT6 receptor activation.
Table 1: Physicochemical and Pharmacological Properties
| Property | Value / Description | Source |
| IUPAC Name | This compound | [6][7] |
| Synonyms | EMD-386088 | [4][8] |
| Molecular Formula | C13H13ClN2 | [9] |
| Molecular Weight | 232.71 g/mol | N/A |
| Mechanism of Action | 5-HT6 Receptor Agonist | [3][4] |
| Binding Affinity (IC50) | 7.4 nM (in ³H-LSD binding assay) | [3][5] |
| Functional Potency (EC50) | 1.0 nM (in cAMP functional assay) | [3][5] |
The 5-HT6 Receptor: Signaling and Function
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly found in brain regions integral to learning and memory, such as the hippocampus and prefrontal cortex.[1][10] Its signaling is not confined to a single pathway; activation initiates a cascade of intracellular events, making it a complex and fascinating target.
-
Canonical Gs Pathway: The primary and most well-characterized signaling pathway involves coupling to the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[11][12] This cAMP increase subsequently activates Protein Kinase A (PKA).
-
Non-Canonical Pathways: Beyond the Gs pathway, the 5-HT6 receptor can engage other signaling cascades. It has been shown to interact with and activate Fyn, a non-receptor tyrosine kinase, which can in turn activate the extracellular signal-regulated kinase (ERK) pathway.[11][13] Furthermore, the receptor can modulate the mammalian target of rapamycin (mTOR) pathway, which is crucial for memory consolidation.[1][8]
The ability of both 5-HT6 receptor agonists and antagonists to produce similar pro-cognitive effects in some preclinical models—a phenomenon known as the "agonist/antagonist paradox"—may be explained by their differential engagement of these diverse signaling pathways in various neuronal populations.[8][14]
In Vitro Characterization Protocols
The following protocols provide a foundation for characterizing the interaction of this compound with the 5-HT6 receptor in a controlled cellular environment.
Protocol 3.1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of the unlabeled tool compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT6 receptor.
Rationale: This is the gold standard for quantifying how strongly a compound binds to its target receptor. A low Ki value indicates high binding affinity.
Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD or another suitable 5-HT6 radioligand.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: High concentration of a known 5-HT6 ligand (e.g., 10 µM Serotonin).
-
Scintillation Cocktail & Vials.
-
Cell Harvester & Filter Mats.
Step-by-Step Methodology:
-
Cell Membrane Preparation: Culture and harvest HEK-293 cells expressing h5-HT6R. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the non-specific binding control, or serial dilutions of the test compound.
-
Radioligand Addition: Add the radioligand to each well at a final concentration near its Kd.
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filter discs in scintillation vials with scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3.2: cAMP Functional Assay
This assay measures the ability of the agonist to stimulate the canonical 5-HT6 receptor signaling pathway, resulting in the production of cAMP.
Rationale: This assay quantifies the functional potency (EC50) and efficacy (Emax) of the compound. It confirms that the compound not only binds to the receptor but also activates it to produce a biological response.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human 5-HT6 receptor.
-
Test Compound: this compound.
-
Positive Control: Serotonin (5-HT).
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or LANCE-based kits.
Step-by-Step Methodology:
-
Cell Plating: Seed cells into an appropriate assay plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control (5-HT).
-
Cell Stimulation: Aspirate the culture medium and add the compound dilutions prepared in assay medium containing a phosphodiesterase inhibitor.
-
Incubation: Incubate the plate to allow for cAMP production.
-
Detection: Following the manufacturer's instructions for your chosen cAMP kit, lyse the cells (if necessary) and add the detection reagents.
-
Signal Reading: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Normalize the data to the basal (vehicle control) and maximum (high concentration of 5-HT) response.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal response) and Emax (maximum efficacy relative to the positive control).
-
In Vivo Application Protocol: Assessing Pro-Cognitive Effects
Blockade of 5-HT6 receptors is known to have pro-cognitive effects.[2] While our tool compound is an agonist, the "agonist/antagonist paradox" suggests it may also modulate cognition, making behavioral testing a critical application.[8][14] The Novel Object Recognition (NOR) test is a widely used paradigm to assess learning and memory in rodents.[14]
Protocol 4.1: Novel Object Recognition (NOR) Test in Rats
Rationale: The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones. A successful memory of the familiar object results in more time spent investigating the new object. This test is sensitive to manipulations of the hippocampus and cortex, where 5-HT6 receptors are abundant.
Materials:
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Test Arena: A square open-field box.
-
Objects: Two sets of identical objects (e.g., small blocks, jars) and one set of novel objects. Objects should be heavy enough not to be displaced by the animals.
-
Test Compound: this compound dissolved in an appropriate vehicle (e.g., saline, DMSO/saline).
-
Video Tracking Software.
Step-by-Step Methodology:
-
Habituation (Day 1): Allow each rat to explore the empty test arena for 5-10 minutes to acclimate them to the environment.
-
Drug Administration (Day 2): Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.) 30-60 minutes before the training session. This timing should be based on the compound's pharmacokinetic profile.
-
Training Session (T1 - Day 2): Place two identical objects in the arena. Place the rat in the arena and allow it to explore for a set period (e.g., 5 minutes). Ensure the rat explores both objects for a minimum amount of time (e.g., 20 seconds total).
-
Inter-trial Interval: Return the rat to its home cage. The delay between training and testing can be varied to assess short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.
-
Test Session (T2 - Day 3): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for 5 minutes.
-
Data Analysis:
-
Score the time the rat spends with its nose pointed toward and within 2 cm of each object.
-
Calculate the Discrimination Index (DI) : (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).
-
A positive DI indicates the rat remembers the familiar object and prefers the novel one. Compare the DI between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Data Interpretation and Best Practices
-
Validate Your Tool: Always confirm the identity and purity of your compound stock using analytical methods like LC-MS or NMR.
-
Dose-Response is Key: In both in vitro and in vivo experiments, a full dose-response curve is essential to understand the compound's potency and potential for off-target effects at high concentrations.
-
Controls are Non-Negotiable: Proper controls (vehicle, positive controls, non-specific binding) are crucial for validating your results. In behavioral studies, include controls to rule out effects on general locomotor activity or anxiety that could confound memory assessment.
-
Bridging In Vitro and In Vivo: The EC50 from your functional assay provides a starting point for estimating the required target engagement in vivo. Pharmacokinetic studies are necessary to relate the administered dose to the actual brain exposure of the compound.[15][16]
Conclusion
This compound is a powerful and selective agonist for the 5-HT6 receptor. Its utility extends from fundamental in vitro binding and functional assays to complex in vivo behavioral paradigms. By applying the rigorous protocols outlined in this guide, researchers can effectively probe the function of the 5-HT6 receptor, validate its role in cognitive processes, and accelerate the discovery of novel therapeutics for CNS disorders.
References
-
Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles. (n.d.). MDPI. Retrieved from [Link]
-
Mork, A., et al. (2009). Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects. International Journal of Neuropsychopharmacology, 12(9), 1245-1256. Retrieved from [Link]
-
Mork, A., et al. (2009). Signalling pathways associated with 5-HT 6 receptors: relevance for cognitive effects. International Journal of Neuropsychopharmacology. Retrieved from [Link]
-
5-HT6 receptor signaling pathways. The 5-HT6 receptor is positively... (n.d.). ResearchGate. Retrieved from [Link]
-
Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects. (2009). Europe PMC. Retrieved from [Link]
-
Metabolic and In-vivo Profile of 5-HT 6 Receptor Antagonists Recently in Development. (n.d.). ResearchGate. Retrieved from [Link]
-
Linn, M., et al. (2015). Pharmacological Evidence for 5-HT6 Receptor Modulation of 5-HT Neuron Firing in Vivo. ACS Chemical Neuroscience, 6(5), 749-755. Retrieved from [Link]
-
Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. (2022). MDPI. Retrieved from [Link]
-
The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. (n.d.). MDPI. Retrieved from [Link]
-
Wesolowska, A., et al. (2012). 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. British Journal of Pharmacology, 165(5), 1438-1450. Retrieved from [Link]
-
5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress. (n.d.). PMC. Retrieved from [Link]
-
Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. (n.d.). PubMed Central. Retrieved from [Link]
-
Functional Human 5-HT6 Receptor Assay for High Throughput Screening of Chemical Ligands and Binding Proteins. (n.d.). Bentham Science. Retrieved from [Link]
-
2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. (2005). PubMed. Retrieved from [Link]
-
5-HT 6 receptor binding assays of synthesized compounds (12–14). (n.d.). ResearchGate. Retrieved from [Link]
-
Mattsson, C., et al. (2013). Structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT(6) receptor agonists. European Journal of Medicinal Chemistry, 65, 129-141. Retrieved from [Link]
-
Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. (2024). PMC. Retrieved from [Link]
-
IN-SILICO STUDY OF ARYL SULPHONAMIDES AS 5-HT6 SEROTONIN LIGAND: A 2D QSAR STUDY USING TOPOLOGICAL DESCRIPTORS. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as Novel 5-HT6 Receptor Agonists. (2025). Europe PMC. Retrieved from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PMC. Retrieved from [Link]
-
5-HT6 Receptor Agonist and Antagonist Against β-Amyloid-Peptide-Induced Neurotoxicity in PC-12 Cells. (n.d.). PubMed. Retrieved from [Link]
-
5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. (n.d.). PMC. Retrieved from [Link]
-
Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats. (n.d.). ACS Publications. Retrieved from [Link]
-
Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. (2023). PubMed. Retrieved from [Link]
-
Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. (n.d.). NIH. Retrieved from [Link]
-
Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (n.d.). MDPI. Retrieved from [Link]
-
Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105696 in man following single oral administration. (n.d.). PubMed. Retrieved from [Link]
-
6-Chloroindole. (n.d.). PubChem. Retrieved from [Link]
-
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. (n.d.). PubChem. Retrieved from [Link]
-
AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol. (2017). MDPI. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT(6) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. parchem.com [parchem.com]
- 7. 6-CHLORO-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE | 180160-77-4 [m.chemicalbook.com]
- 8. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases [mdpi.com]
- 15. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of "6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole" for in vivo administration
Application Note & Protocol Guide
Topic: Formulation of "6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole" for In Vivo Administration
Introduction: The Formulation Challenge
The compound this compound represents a typical new chemical entity (NCE) emerging from modern drug discovery pipelines. It possesses a heterocyclic indole core, known for its diverse biological activities, linked to a tetrahydropyridine moiety.[1][2] A significant hurdle in the preclinical evaluation of such molecules is their frequently poor aqueous solubility, a characteristic of over 40% of marketed drugs and up to 90% of developmental candidates.[3][4] Inadequate solubility can lead to erratic absorption, low bioavailability, and ultimately, misleading pharmacokinetic (PK) and pharmacodynamic (PD) data.[5]
This guide provides a comprehensive framework for researchers to develop robust and reproducible formulations of this compound for in vivo administration. We will proceed from essential pre-formulation characterization to detailed protocols for creating solution, suspension, and lipid-based formulations, emphasizing the scientific rationale behind each strategic choice. The goal is to maximize exposure for safety and efficacy testing, ensuring that the intrinsic properties of the molecule, not its poor delivery, are what is being evaluated.[3]
Foundational Pre-Formulation Assessment
Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is paramount.[6][7] This data-driven approach prevents wasted resources and informs the most logical formulation strategy. Given the limited availability of API at early stages, these studies must be efficient and high-impact.[6]
Core Physicochemical Profiling
A minimal dataset should be generated to guide formulation development.
| Parameter | Experimental Method(s) | Rationale & Implication for Formulation |
| Aqueous Solubility | Shake-flask method in water, PBS (pH 7.4), and relevant biorelevant media (e.g., FaSSIF, FeSSIF). | The most critical parameter. Determines if a simple solution is feasible or if solubility-enhancement is required. Poor solubility is a hallmark of BCS Class II/IV compounds.[8] |
| pKa | Potentiometric titration or UV-spectroscopy. | Identifies ionizable groups. The tetrahydropyridine nitrogen is likely basic. Solubility may be highly pH-dependent, offering a potential formulation strategy (pH adjustment). |
| LogP / LogD | Shake-flask method (octanol/water) or validated in silico prediction. | Measures lipophilicity. A high LogP suggests good membrane permeability but poor aqueous solubility, indicating suitability for lipid-based formulations.[8] |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC).[9] | Provides information on the crystalline lattice energy. A high Tm (>200°C) often correlates with low solubility ("brick-dust" molecules).[8] |
| Solid-State Form | X-Ray Powder Diffraction (XRPD), Polarized Light Microscopy. | Determines if the API is crystalline or amorphous. The amorphous form is more soluble but less stable.[4] |
| Chemical Stability | HPLC analysis of API in various pH buffers, solvents, and under light/heat stress. | Identifies degradation pathways. Crucial for selecting compatible excipients and processing conditions.[3] |
Workflow for Pre-Formulation Analysis
The following diagram illustrates the logical flow of pre-formulation studies that directly inform the selection of a viable formulation path.
Caption: Pre-formulation workflow guiding formulation strategy selection.
Formulation Strategies and Step-by-Step Protocols
No single formulation is universally optimal. The choice depends on the route of administration, required dose, and the API's properties. We present three common and effective strategies.
Strategy 1: Co-Solvent Solution (For Parenteral or Oral Administration)
This is often the primary approach for early studies due to its simplicity and potential for achieving high drug concentrations.[10] The strategy involves dissolving the compound in a water-miscible organic solvent and diluting it with an aqueous vehicle.
Causality: Co-solvents like DMSO or PEG-400 disrupt the hydrogen bonding network of water, reducing its polarity and creating a more favorable environment for a lipophilic solute. Surfactants like Tween 80 are added to improve wettability and prevent precipitation upon dilution in aqueous physiological fluids.[11]
Protocol 3.1: Preparation of a 10 mg/mL Co-Solvent Formulation
-
Preparation:
-
Weigh 100 mg of this compound into a sterile glass vial.
-
Add 1.0 mL of Dimethyl sulfoxide (DMSO). Vortex or sonicate until the API is fully dissolved. Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of poorly soluble compounds.[12]
-
Add 4.0 mL of Polyethylene glycol 400 (PEG-400). Mix thoroughly. Rationale: PEG-400 is a less toxic co-solvent that improves solubility and is commonly used in preclinical studies.[12]
-
Add 0.5 mL of Polysorbate 80 (Tween 80). Mix thoroughly. Rationale: Tween 80 is a non-ionic surfactant that enhances stability and prevents precipitation upon aqueous dilution.[13]
-
Slowly add 4.5 mL of sterile saline (0.9% NaCl) or PBS (pH 7.4) dropwise while vortexing. Rationale: This brings the formulation to the final volume and ionic strength. Slow addition is critical to avoid shock precipitation.
-
-
Final Composition: 10% DMSO / 40% PEG-400 / 5% Tween 80 / 45% Saline (v/v/v/v).
-
Quality Control:
-
Visually inspect for clarity and absence of particulates. The solution should be clear.
-
Measure the pH to ensure it is within a physiologically tolerable range (typically 5-9 for parenteral routes).
-
Perform a small-scale dilution test (e.g., 1:10 in saline) to confirm the absence of precipitation.
-
Confirm drug concentration and purity via a validated HPLC-UV method.
-
Strategy 2: Micronized Aqueous Suspension (For Oral Gavage)
When a stable solution is not feasible, or for sustained release studies, a suspension is a robust alternative.[6] The key to a successful suspension is reducing the API's particle size to increase surface area, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.
Causality: A suspending agent (e.g., CMC) increases the viscosity of the vehicle, slowing sedimentation based on Stokes' Law.[14] A wetting agent (e.g., a surfactant) is crucial to displace air from the surface of the hydrophobic API particles, allowing them to be dispersed in the aqueous vehicle.
Protocol 3.2: Preparation of a 20 mg/mL Aqueous Suspension
-
API Micronization (Prerequisite):
-
If not already size-reduced, micronize the API using a jet mill or similar technique to achieve a particle size distribution where D90 < 10 µm. Rationale: Smaller particles have a larger surface-area-to-volume ratio, which can significantly improve the dissolution rate.[8]
-
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) solution by slowly adding 500 mg of CMC-Na to ~80 mL of purified water while stirring vigorously with an overhead mixer. Heat gently (to ~40°C) if needed to aid hydration.
-
Allow the solution to cool to room temperature, then add 200 µL of Tween 80 (final concentration ~0.2% v/v).
-
Adjust the final volume to 100 mL with water and stir until homogeneous. This is the suspension vehicle.
-
-
Suspension Formulation:
-
Weigh 200 mg of micronized API.
-
In a glass mortar, add a small amount of the 0.5% CMC / 0.2% Tween 80 vehicle to the API to form a thick, smooth paste. Triturate thoroughly with the pestle. Rationale: This levigation step ensures individual particles are wetted and prevents clumping.
-
Gradually add the remaining vehicle in small portions with continuous mixing until the target volume of 10 mL is reached.
-
Transfer the suspension to a calibrated container and stir continuously with a magnetic stir bar before and during dose administration to ensure dose uniformity.
-
-
Quality Control:
-
Visually inspect for homogeneity and ease of resuspension after settling.
-
Use light microscopy to confirm that particles are well-dispersed and not agglomerated.
-
Measure particle size distribution using laser diffraction if available.[10]
-
Perform a syringeability test to ensure the suspension can be easily and accurately drawn into a dosing syringe.[13]
-
Strategy 3: Self-Emulsifying Drug Delivery System (SEDDS) (For Oral Administration)
For highly lipophilic (high LogP) compounds, lipid-based formulations like SEDDS can significantly enhance oral absorption.[11][15] These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (i.e., gastrointestinal fluids).
Causality: The drug is pre-dissolved in the lipid vehicle, bypassing the dissolution step. Upon emulsification in the gut, the large surface area of the lipid droplets facilitates digestion by lipases, and the drug can be absorbed via intestinal lymphatic pathways, potentially avoiding first-pass metabolism.[5]
Protocol 3.3: Development of a SEDDS Formulation
-
Excipient Screening:
-
Solubility Study: Determine the solubility of the API in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG-400). Select the excipients with the highest solubilizing capacity.
-
Emulsification Efficiency: Prepare binary systems of the selected oil and surfactant (e.g., 1:9 to 9:1 ratios). Add 100 µL of each mixture to 10 mL of water and observe the rate of emulsification and the clarity/appearance of the resulting emulsion. Select ratios that emulsify rapidly to form clear or bluish-white microemulsions.
-
-
Ternary Phase Diagram Construction (Optional but Recommended):
-
Construct a ternary phase diagram using the best-performing oil, surfactant, and co-solvent to identify the region that forms stable microemulsions.
-
-
Prototype Formulation:
-
Based on screening, select a composition. For example: 30% Capryol 90 (Oil), 50% Kolliphor EL (Surfactant), 20% Transcutol HP (Co-solvent).
-
Dissolve the required dose of API (e.g., 50 mg/mL) into the pre-mixed excipients. Gentle heating may be required.
-
-
Quality Control:
-
Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of water in a glass beaker with gentle stirring. It should disperse rapidly (< 2 minutes) to form a clear or slightly opalescent microemulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using Dynamic Light Scattering (DLS). A mean droplet size of <200 nm is generally desirable.[16]
-
Thermodynamic Stability: Centrifuge the formulation at 3,500 rpm for 30 minutes and subject it to freeze-thaw cycles. No phase separation or drug precipitation should occur.
-
Formulation Characterization and Validation
All final formulations must be characterized to ensure they meet critical quality attributes (CQAs) before use in in vivo studies.[17][18]
| CQA | Analytical Technique(s) | Acceptance Criteria |
| Drug Content/Assay | HPLC-UV, LC-MS | 90-110% of theoretical concentration. |
| Purity/Degradation | HPLC-UV, LC-MS | Purity >98%; individual impurities <0.5%. |
| Appearance | Visual Inspection | Solution: Clear, free of particulates. Suspension: Homogeneous, uniform. |
| pH | Calibrated pH meter | Within physiologically acceptable range for the route (e.g., IV: 7.0-7.8). |
| Particle/Droplet Size | DLS, Laser Diffraction, Microscopy | Suspension: D90 < 20 µm. SEDDS: Mean globule size < 200 nm. |
| Stability | HPLC (Assay/Purity) | Stable for the duration of the study under storage and handling conditions. |
In Vivo Administration: Best Practices
-
Vehicle Control Group: Always include a group of animals that receives the vehicle alone to differentiate any effects of the excipients from the effect of the API.[12]
-
Dose Volume: Adhere to institutional guidelines for maximum dose volumes for the chosen species and route of administration to avoid adverse events.
-
Suspension Handling: For suspensions, ensure the formulation is continuously and gently stirred during the dosing procedure to guarantee that each animal receives the correct dose.
-
IV Administration: For intravenous formulations, administer slowly and monitor for any signs of precipitation in the vein or immediate adverse reactions. Filter sterilization (0.22 µm) is required for parenteral formulations if not prepared aseptically. Note that suspensions and emulsions cannot be filter sterilized.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the selection and development of an appropriate delivery system. A systematic approach, beginning with thorough pre-formulation characterization, allows for the rational design of formulations that can overcome challenges like poor aqueous solubility. The protocols provided for co-solvent, suspension, and SEDDS formulations offer researchers a range of viable options to suit different experimental needs. By carefully preparing and validating these formulations, scientists can ensure the generation of reliable and reproducible preclinical data, enabling confident decision-making in the drug development process.
References
- ManTech Publications. (n.d.). Advanced Characterization Techniques in Pharmaceutical Formulation Development: Enhancing Quality and Performance.
- Gautam, S. S., & Singh, A. (n.d.).
- Research and Reviews. (2025, January 13). Drug Formulation Analysis-Key to Effective Pharmaceutical Analysis. Research & Reviews: Journal of Pharmaceutical Analysis.
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
- ResearchGate. (2025, October 23).
- TA Instruments. (2023, April 6).
- Thermo Fisher Scientific - US. (n.d.).
- Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
- SGS. (n.d.).
- BenchChem. (n.d.). Physical and chemical properties of 6-Chloroindole.
- Pharmlabs. (n.d.). Excipients.
- Topiox Research. (2025, November 4).
- Sigma-Aldrich. (n.d.). 6-Chloroindole 99 17422-33-2.
- (n.d.). Pharmaceutical excipients.
- ChemicalBook. (n.d.). 6-CHLORO-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE.
- Challener, C. A. (2022, November 3).
- (n.d.).
- Ferreira, D., et al. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed.
- ResearchGate. (2012, September 27). What are the preferable iv vehicle system for in vivo study?.
- Pharma Excipients. (n.d.). Excipients for Parenterals.
- Bergström, C. A., et al. (2016, September 10).
- Parchem. (n.d.). This compound.
- (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- WuXi AppTec DMPK. (2024, March 15).
- BenchChem. (n.d.). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.
- Zhang, Y., et al. (n.d.). The Discovery of Tetrahydropyridine Analogs as hNav1.7 Selective Inhibitors for Analgesia. PubMed.
- Pouton, C. W. (2006).
- Zhang, Y., et al. (n.d.). The Discovery of Tetrahydropyridine Analogs as hNav1.7 Selective Inhibitors for Analgesia. PubMed.
- Pouton, C. W. (2006).
- Paudel, A., et al. (n.d.).
- Inder, M., et al. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The discovery of tetrahydropyridine analogs as hNav1.7 selective inhibitors for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agnopharma.com [agnopharma.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key Analytical Techniques For Pharmaceutical Discovery And Formulation [pharmaceuticalonline.com]
- 10. Preclinical Formulation Development [sgs.com]
- 11. future4200.com [future4200.com]
- 12. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 15. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. admin.mantechpublications.com [admin.mantechpublications.com]
- 18. Drug Formulation | Drug Characterization | Drug Formulation Characterization | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note & Protocol Guide: Quantitative Analysis of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Introduction and Analytical Strategy
6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic intermediate or potential active pharmaceutical ingredient (API) whose purity, stability, and concentration must be precisely determined throughout the drug development lifecycle. Its structure, featuring a chloro-substituted indole core and a basic tetrahydropyridine moiety, presents specific analytical considerations. The indole group provides a strong chromophore for UV detection, while the overall structure is amenable to ionization for mass spectrometry.
This guide provides two robust, validated analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible, reliable method ideal for routine quality control, content uniformity, and purity analysis where sensitivity requirements are moderate.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity, high-selectivity quantification, essential for bioanalytical studies (e.g., pharmacokinetics in plasma), trace impurity analysis, and definitive identification.
The development and validation of these methods are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring they are fit for their intended purpose.[1][2][3]
Logical Workflow for Method Selection and Application
The choice between HPLC-UV and LC-MS/MS depends on the analytical objective. The following diagram illustrates a decision-making workflow.
Caption: A decision tree for selecting the appropriate analytical method.
Method 1: HPLC-UV for Assay and Impurity Profiling
This method is designed for the accurate quantification of this compound in drug substance and product formulations.
Rationale and Experimental Design
-
Column Chemistry: A C18 reversed-phase column is selected for its versatility and effectiveness in retaining moderately polar compounds like the target analyte.[4]
-
Mobile Phase: An acidic mobile phase (using formic or phosphoric acid) is crucial. The basic nitrogen on the tetrahydropyridine ring will be protonated at a low pH, preventing peak tailing and ensuring sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low UV cutoff and good elution strength.
-
Detection: The indole nucleus exhibits strong UV absorbance. A preliminary UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be around 270-290 nm, for optimal sensitivity.[5][6]
Detailed Protocol
2.2.1 Materials and Reagents
-
Reference Standard: this compound (purity >99.5%)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water (e.g., Milli-Q)
-
Formic Acid (≥98%)
-
Volumetric flasks, pipettes, and autosampler vials
2.2.2 Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, and Diode Array Detector (DAD) |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 10% B to 70% B over 15 min, hold at 70% B for 3 min, return to 10% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 280 nm (Verify λmax experimentally) |
| Run Time | 23 minutes |
2.2.3 Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution (e.g., Drug Product): Accurately weigh a portion of the sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 15 minutes to dissolve, dilute to volume, and mix. Filter through a 0.45 µm PTFE syringe filter before injection.
Method 2: LC-MS/MS for Bioanalysis and Trace Quantification
This method provides the high sensitivity and selectivity required for quantifying the analyte in complex biological matrices like rat plasma.
Rationale and Experimental Design
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected. The basic tetrahydropyridine nitrogen is readily protonated, making it ideal for generating a strong precursor ion [M+H]+.[7]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity.[8] By monitoring a specific transition from a precursor ion to a product ion, matrix interferences are minimized.
-
Sample Preparation: Protein precipitation is a fast and effective method for extracting the analyte from plasma.[8] An internal standard (IS) structurally similar to the analyte should be used to correct for variations in extraction recovery and instrument response.
Detailed Protocol
3.2.1 Materials and Reagents
-
All reagents from Section 2.2.1
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound (e.g., another indole derivative).
-
Control (blank) rat plasma
-
LC-MS grade Acetonitrile and Water
-
LC-MS grade Formic Acid
3.2.2 Instrumentation and Conditions
| Parameter | Condition |
| LC-MS/MS System | Sciex Triple Quad™ 5500 or equivalent, coupled with a Shimadzu Nexera X2 or similar UPLC/HPLC system |
| Column | Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: To be determined by infusion. IS: To be determined. (e.g., 380.1 → 91.2 as a hypothetical) |
| Key MS Parameters | Optimize Curtain Gas, Collision Gas, IonSpray Voltage, and Temperature on the specific instrument. |
3.2.3 Sample Preparation (Protein Precipitation)
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed concentration of IS into blank rat plasma.
-
Precipitation: To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of cold acetonitrile containing the IS.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Inject: Carefully transfer the supernatant to an autosampler vial for analysis.
Method Validation Protocol (ICH Q2(R2) Framework)
A robust validation is required to demonstrate that the chosen analytical method is fit for its intended purpose.[2][3] The following parameters must be assessed.
Validation Workflow Diagram
Caption: A sequential workflow for validating an analytical method.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | No significant interference at the analyte's retention time in blank/placebo. Peak purity index > 0.995 (for HPLC-UV).[9] |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.998 over the specified range.[10] |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for assay; LOQ to 120% for impurity testing.[9] |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for assay; varies for impurity and bioanalysis (e.g., 85-115%). |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| LOD | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| LOQ | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | RSD of results should remain within system suitability limits when parameters (e.g., pH, flow rate) are varied slightly. |
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to develop a stability-indicating method, which is a key aspect of specificity.[11][12] The goal is to produce a target degradation of 5-20% of the analyte.[13]
Stress Conditions
Prepare solutions of the analyte (~100 µg/mL) and subject them to the following conditions. Analyze the stressed samples alongside an unstressed control.
| Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 4 hours. Neutralize with 0.1 M HCl before injection. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal | Store solid drug substance and a solution at 80 °C for 48 hours. |
| Photolytic | Expose solid and solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). |
Data Evaluation
-
Peak Purity: Use the DAD to assess the peak purity of the analyte in each stressed sample to ensure co-eluting degradation products are not interfering.
-
Mass Balance: The sum of the assay value of the analyte and the levels of all degradation products should be close to 100% of the initial concentration, demonstrating that all significant degradants are accounted for.
References
- Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticill
- ICH Guidelines for Analytical Method Valid
- Mitigating degradation of indole compounds during storage and analysis. Benchchem.
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC-UV and GC-MS.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy.
- ICH Q3B(R2) Impurities in New Drug Products. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). ICH.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Forced Degrad
- Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Development of forced degradation and stability indicating studies of drugs—A review.
- LC-MS/MS Method Development for Drug Analysis. YouTube.
- Guide to achieving reliable quantit
- An LC-MS/MS method for the pharmacokinetic study of tetrahydropalmatine in rat plasma after oral administration of cerebralcare granule®.
- Pro Tips for Method Development (LC-MS/MS 101). YouTube.
- Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 5. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. academic.oup.com [academic.oup.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. This guide is designed to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this and structurally related indole derivatives. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of your synthesis and optimize your yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the primary factors to investigate?
Low yields in the Fischer indole synthesis are a common challenge and can often be attributed to several key factors.[1] This synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[2][3] The success of this reaction is highly sensitive to the stability of intermediates and the specific reaction conditions employed.[1]
Here are the primary areas to troubleshoot:
-
Purity of Starting Materials: Impurities in your (4-chlorophenyl)hydrazine or the 4-piperidone derivative can lead to significant side reactions.[1] Ensure the purity of your starting materials through appropriate purification techniques and characterization (e.g., NMR, melting point) before proceeding.
-
Acid Catalyst Choice and Concentration: The choice of acid catalyst is critical.[2][4] Both Brønsted acids (like HCl, H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (such as ZnCl₂, BF₃) are used.[2][4][5] The optimal catalyst and its concentration often need to be determined empirically for your specific substrates.[1] If you are using a strong acid, consider that it might be leading to decomposition of your starting materials or product. A milder Lewis acid might be beneficial.[4]
-
Reaction Temperature and Time: The Fischer indole synthesis is highly sensitive to temperature.[1] Insufficient heat may lead to an incomplete reaction, while excessive heat can promote decomposition and the formation of unwanted byproducts. A systematic optimization of the reaction temperature and time is highly recommended.
-
Atmosphere: Reactions involving hydrazines can be sensitive to air oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the overall yield.
Q2: I am observing multiple spots on my TLC, and purification is proving difficult. What are the likely side products?
The formation of multiple products is a common issue, especially when dealing with complex starting materials. In the context of synthesizing this compound, several side reactions can occur:
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage, especially if the cyclization conditions (acid strength, temperature) are not optimal.
-
N-N Bond Cleavage: Electron-donating groups on the carbonyl compound can sometimes over-stabilize a key intermediate, leading to cleavage of the N-N bond as a competing side reaction instead of the desired cyclization.[1]
-
Aldol Condensation: If the ketone starting material has α-hydrogens, it can undergo self-condensation under acidic conditions, leading to dimeric impurities.[1]
-
Rearrangement and Isomerization: The tetrahydropyridine ring can potentially undergo isomerization under acidic conditions. Additionally, alternative cyclization pathways, though less common, could lead to isomeric indole products.
Troubleshooting Purification:
If you are facing difficulties with column chromatography, consider the following:
-
Alternative Solvent Systems: Experiment with a wider range of solvent systems for your column. Sometimes, a small addition of a third solvent (e.g., a small percentage of triethylamine for basic compounds) can significantly improve separation.
-
Reverse-Phase Chromatography: If your compound and impurities have different polarities, reverse-phase chromatography (e.g., C18 silica) might provide better separation than normal-phase silica gel.
-
Recrystallization: If a crude product with reasonable purity can be obtained, recrystallization is an excellent method for obtaining highly pure material. Experiment with different solvent systems to find one that provides good differential solubility for your product and impurities.
Q3: My reaction is not proceeding to completion, even after extended reaction times. What can I do?
An incomplete reaction can be frustrating. Here's a logical progression of steps to take:
-
Verify Starting Material Reactivity: First, re-confirm the purity and identity of your starting materials. Degradation of the hydrazine or issues with the ketone can halt the reaction.
-
Increase Catalyst Loading: If you are using a catalytic amount of acid, a modest increase in the catalyst concentration might be necessary to drive the reaction to completion. However, be cautious as excessive acid can lead to decomposition.
-
Elevate the Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C at a time) and monitor the reaction progress by TLC.
-
Change the Solvent: The choice of solvent can influence the reaction rate. If you are using a lower-boiling solvent, switching to a higher-boiling one (e.g., from ethanol to n-butanol or toluene) can allow for higher reaction temperatures.
-
Consider a Different Synthetic Route: If extensive optimization of the Fischer indole synthesis fails to provide a satisfactory yield, it may be time to consider an alternative synthetic strategy. The Bischler-Möhlau indole synthesis, for example, is another classic method for indole formation, although it often requires harsh conditions.[6][7] More modern, milder methods involving palladium catalysis have also been developed.[2][5]
Experimental Protocols & Methodologies
General Protocol for Fischer Indole Synthesis
This is a generalized procedure and may require optimization for your specific substrates.
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve (4-chlorophenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid).
-
Add 1-Boc-4-piperidone to the solution.
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).
-
-
Indolization (Cyclization):
-
To the hydrazone mixture, add the chosen acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a solution of HCl in an appropriate solvent).
-
Heat the reaction mixture to the optimized temperature (typically ranging from 80 °C to 150 °C) under an inert atmosphere.
-
Monitor the progress of the reaction by TLC until the starting hydrazone is consumed and the desired indole product is formed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench it by pouring it into a mixture of ice and a suitable base (e.g., sodium bicarbonate solution, ammonium hydroxide) to neutralize the acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Data Presentation: Troubleshooting Scenarios
| Issue | Potential Cause | Recommended Action |
| Low Yield | Impure starting materials | Purify starting materials and verify their identity. |
| Suboptimal acid catalyst/concentration | Screen different Brønsted and Lewis acids; optimize concentration. | |
| Incorrect reaction temperature | Perform a temperature optimization study. | |
| Air sensitivity | Run the reaction under an inert atmosphere (N₂ or Ar). | |
| Multiple Products | Incomplete reaction | Increase reaction time or temperature; increase catalyst loading. |
| Side reactions (e.g., N-N cleavage) | Modify reaction conditions (e.g., use a milder acid). | |
| Difficult purification | Experiment with different chromatography solvent systems or consider reverse-phase chromatography or recrystallization. | |
| Reaction Stalls | Insufficient activation energy | Increase reaction temperature. |
| Catalyst deactivation | Add fresh catalyst. | |
| Reversible reaction | Consider removing a byproduct (e.g., water) if applicable. |
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the synthesis.
General Mechanism of the Fischer Indole Synthesis
Caption: The key steps involved in the Fischer indole synthesis mechanism.
References
- BenchChem Technical Support Team. (2025).
- BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles. BenchChem.
- CSIRO Publishing. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. CSIRO Publishing.
- ResearchGate. (n.d.). Bischler–Möhlau indole synthesis | Request PDF.
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia.
- J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific LLC.
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. chemeurope.com.
- Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Semantic Scholar.
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
- ChemicalBook. (n.d.). 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis. ChemicalBook.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.
- ResearchGate. (n.d.). Fischer indole synthesis | Request PDF.
- Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
- National Institutes of Health. (n.d.).
- University of California, Irvine. (n.d.). Indoles. UCI.
- GoldBio. (n.d.). 6-Chloroindole. GoldBio.
- Parchem. (n.d.). This compound. Parchem.
- National Institutes of Health. (n.d.). A multicomponent tetrazolo indole synthesis. PMC.
- National Library of Medicine. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. PubMed.
- National Institutes of Health. (n.d.).
- MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
- YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube.
- National Institutes of Health. (n.d.). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. PMC.
- Organic Chemistry Portal. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal.
- Sigma-Aldrich. (n.d.).
- Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Wikipedia.
- PubChem. (n.d.). 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. PubChem.
- Arkat USA. (n.d.). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. connectsci.au [connectsci.au]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Welcome to the technical support center for the synthesis of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and impurities encountered during this synthesis. The following question-and-answer format addresses specific issues to provide actionable solutions based on established chemical principles and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound typically proceeds in two key stages:
-
Acid-catalyzed condensation: Reaction of 6-chloro-1H-indole with N-Boc-4-piperidone.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the tetrahydropyridine nitrogen.
Each of these steps presents opportunities for the formation of side products that can complicate purification and compromise the yield and purity of the final product. This guide will walk you through the identification, understanding, and mitigation of these impurities.
Troubleshooting Guide & FAQs
Part 1: Side Products from the Acid-Catalyzed Condensation
Question 1: I am observing a significant amount of a dimeric indole byproduct in my reaction mixture. What is it and how can I prevent its formation?
Answer:
The dimeric byproduct you are likely observing is 3,3'-bis(6-chloro-1H-indolyl)methane. This impurity arises from the reaction of the starting 6-chloro-1H-indole with an electrophilic intermediate generated from N-Boc-4-piperidone under acidic conditions.
Causality:
Under acidic conditions, N-Boc-4-piperidone can be protonated, leading to the formation of a reactive electrophile. The electron-rich C3 position of 6-chloro-1H-indole can then attack this electrophile. A subsequent reaction with another molecule of 6-chloro-1H-indole can lead to the formation of the dimeric byproduct.
Troubleshooting and Prevention:
-
Control of Stoichiometry: Ensure that N-Boc-4-piperidone is not used in a large excess. A 1:1 to 1:1.2 ratio of 6-chloro-1H-indole to N-Boc-4-piperidone is recommended.
-
Reaction Temperature: Running the reaction at a lower temperature can help to minimize the formation of this and other byproducts. Start at room temperature and only gently heat if the reaction is not proceeding.
-
Choice of Acid Catalyst: A milder acid catalyst, such as acetic acid, is often sufficient and can reduce the rate of side reactions compared to stronger acids like hydrochloric acid.
Question 2: My final product after deprotection contains an N-alkylated indole impurity. Where is this coming from?
Answer:
While the desired reaction is C3-alkylation of the indole, N-alkylation can occur as a competing side reaction. This leads to the formation of 1-alkylated-6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Causality:
The indole nitrogen is also a nucleophilic site. The choice of base and solvent can significantly influence the N- vs. C-alkylation ratio.[1] While this is a condensation reaction and not a typical alkylation with an alkyl halide, the electrophilic intermediate from N-Boc-4-piperidone can still react at the nitrogen.
Troubleshooting and Prevention:
-
Solvent Choice: Polar aprotic solvents like DMF or THF generally favor N-alkylation when a strong base is used.[1] For this acid-catalyzed condensation, a less polar solvent may disfavor N-alkylation.
-
Protecting the Indole Nitrogen: If N-alkylation is a persistent issue, consider protecting the indole nitrogen with a suitable protecting group (e.g., tosyl or benzyl) before the condensation step. This group can be removed later in the synthetic sequence.
Diagram 1: Key Side Reactions in the Condensation Step
Caption: Potential side reactions during the acid-catalyzed condensation.
Part 2: Side Products from the Boc Deprotection Step
Question 3: After TFA-mediated deprotection, I see a new, less polar spot on my TLC and a mass increase of 56 Da in my LC-MS. What is this impurity?
Answer:
This is a classic side product of Boc deprotection using strong acids like trifluoroacetic acid (TFA). The impurity is likely the tert-butylated product, where a tert-butyl group has been added to the indole ring.
Causality:
During the acidic cleavage of the Boc group, a stable tert-butyl cation is generated.[2] The electron-rich indole ring of your product is susceptible to electrophilic attack by this cation, leading to Friedel-Crafts alkylation.[1] The most likely positions for alkylation are C5 and C7, as the C3 position is already substituted.
Troubleshooting and Prevention:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the deprotection reaction. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your product.[2]
-
Thioanisole: A common and effective scavenger.
-
Triethylsilane (TES): Another excellent scavenger that also acts as a reducing agent.
-
Water: Can also act as a scavenger, but may not be sufficient on its own.
-
-
Milder Deprotection Conditions: Consider using alternative, milder conditions for Boc deprotection that do not generate a free tert-butyl cation.
-
HCl in Dioxane or Methanol: Often cleaner than TFA.
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can sometimes effect deprotection without the need for strong acid.[3]
-
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Mechanism of Action |
| Thioanisole | 5-10% | Aromatic nucleophile that traps the tert-butyl cation. |
| Triethylsilane (TES) | 5-10% | Reduces the tert-butyl cation to isobutane. |
| Water | 1-5% | Nucleophilically attacks the tert-butyl cation. |
| 1,2-Ethanedithiol (EDT) | 1-5% | A thiol-based scavenger. |
Question 4: I am observing an impurity with a mass that is 2 Da less than my expected product, and it appears to be aromatic by NMR. What could this be?
Answer:
This impurity is likely the fully aromatized pyridine analog, 6-chloro-3-(pyridin-4-yl)-1H-indole.
Causality:
The 1,2,3,6-tetrahydropyridine ring is susceptible to oxidation to the more stable aromatic pyridine ring.[4] This can occur under various conditions, including:
-
Air Oxidation: Prolonged exposure to air, especially in the presence of light or metal catalysts, can lead to gradual oxidation.
-
Harsh Reaction Conditions: High temperatures or the presence of oxidizing agents during workup can promote aromatization.
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid High Temperatures: Use the lowest effective temperature for the reaction and avoid prolonged heating.
-
Careful Workup: Avoid the use of oxidizing agents during the workup. If an oxidative workup is necessary for other reasons, be aware that this side product may form.
-
Storage: Store the final product under an inert atmosphere and protected from light to prevent slow oxidation over time.
Diagram 2: Troubleshooting Workflow for Deprotection Side Products
Caption: Decision tree for troubleshooting common deprotection side products.
Part 3: Analytical Characterization of Side Products
Question 5: How can I confirm the identity of these side products?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the presence of impurities. The tert-butylated product will typically have a higher Rf value (be less polar) than the desired product. The oxidized pyridine analog will have a different Rf, and its spot may intensify over time if the plate is left exposed to air and light.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying these impurities.[5] It will allow you to separate the components of your reaction mixture and determine their molecular weights.
-
Expected Mass Shifts:
-
tert-Butylation: [M+H]+ of product + 56
-
Oxidation: [M+H]+ of product - 2
-
Dimerization: Look for a mass corresponding to two indole units linked by a CH2 group.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated, NMR is the definitive method for structure elucidation.
-
tert-Butylated Indole: Look for a new singlet in the aliphatic region around 1.3-1.5 ppm, integrating to 9 protons. There will also be changes in the aromatic region of the 1H NMR spectrum.
-
Oxidized Pyridine Analog: The 1H NMR will show characteristic signals for the pyridine ring protons, and the signals for the aliphatic protons of the tetrahydropyridine ring will be absent.
-
Experimental Protocols
Protocol 1: Boc Deprotection with Scavengers
-
Dissolve the N-Boc protected precursor in dichloromethane (DCM).
-
Add a scavenger, such as thioanisole (5-10% v/v) or triethylsilane (5-10% v/v).
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is often effective. A small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase to improve the peak shape of the amine product and prevent tailing.
References
- Benchchem. (2025). Side reactions of Boc deprotection with scavengers.
- Löw, M., Kisfaludy, L., & Sohár, P. (1978). [tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl)]. Hoppe-Seylers Zeitschrift fur physiologische Chemie, 359(12), 1643–1651.
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (2025). Technical Support Center: Selective N-Alkylation of Indoles.
- Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.
- Cayman Chemical. (n.d.). N-Boc-4-piperidone.
- Benchchem. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. ul-Ain. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117–131.
- Hameed, A., Anwar, A., Yousaf, S., Khan, K. M., & Basha, F. Z. (2012). Tetra-n-butylammonium fluoride-mediated dimerization of (α-methylbenzylidene)malononitriles to form polyfunctional 5,6-dihydropyridines derivatives under solvent-free conditions. European Journal of Chemistry, 3(2), 179–185.
- Benchchem. (2025). Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline.
- Francis, F., & Chinta, R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxyl chloride. RSC Advances, 10(40), 23861–23866.
- Wender, P. A., & Gamber, G. G. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Organic letters, 14(12), 3036–3039.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). JAPLR, 4(1).
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ChemicalBook. (n.d.). 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis.
- Reddit. (2025). Method to remove Boc in the presence of t-butylester.
- ResearchGate. (n.d.). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones.
- ChemicalBook. (n.d.). 6-CHLORO-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE.
- May, O., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(9), 1876-1883.
- ResearchGate. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids.
- Lakshmipriya, M., Kokilambigai, S., & Seetharaman, R. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 81-98.
- Al-Zaydi, K. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2505–2514.
- Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB.
- ResearchGate. (2022). (PDF) Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism.
- Waters. (n.d.). Impurities Application Notebook.
- Haneef, J., et al. (2013). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine.
- Benchchem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- E-RESEARCHCO. (n.d.). The Novel Emerging Approaches for the Synthesis of Tetrahydropyridine Motifs: An Overview.
- Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis (pp. 41-100). John Wiley & Sons, Ltd.
- Wuts, P. G. M. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. The Journal of Organic Chemistry, 79(23), 11599–11607.
- Pauli, G. F., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7793.
- Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
- Liu, Y., et al. (2019).
- Li, Y., et al. (2023).
- Google Patents. (n.d.). EP0333877B1 - Process for preparing purified aqueous indole solution.
- Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists.
Sources
Technical Support Center: Optimizing Reaction Conditions for Tetrahydropyridinylindole Synthesis
Welcome to the Technical Support Center for the synthesis of tetrahydropyridinylindoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process. Our focus is on providing not just protocols, but a deeper understanding of the reaction mechanisms to empower you to make informed decisions in your experimental design.
Part 1: Frequently Encountered Problems & Troubleshooting
This section addresses the most common issues that arise during the synthesis of tetrahydropyridinylindoles, particularly through the widely used Pictet-Spengler reaction.
Question 1: Why is my Pictet-Spengler reaction resulting in a low yield or failing to proceed?
Answer: Low yields in the Pictet-Spengler reaction are a frequent challenge and can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials:
-
Tryptamine Derivatives: Ensure the purity of your tryptamine starting material. Contaminants can interfere with the reaction.[1]
-
Aldehydes/Ketones: Aldehydes are susceptible to oxidation to carboxylic acids or polymerization, especially upon storage.[2] It is advisable to use freshly distilled or purified aldehydes. If using an aqueous solution of an aldehyde (e.g., 60% aqueous 2,2-dimethoxyacetaldehyde), be aware that the presence of water can influence the reaction equilibrium.[1]
-
-
Reaction Conditions:
-
Catalyst Choice and Loading: The reaction is acid-catalyzed, and insufficient acidity will lead to poor conversion.[2] Both Brønsted and Lewis acids are commonly employed. The optimal catalyst and its loading are substrate-dependent. Too much acid can lead to side reactions or degradation.[1] A common starting point for catalytic amounts is 10-50 mol%.[1]
-
Solvent Selection: The solvent plays a critical role in reactant and intermediate solubility and can influence the reaction rate. While protic solvents like methanol are common, aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile have been shown to provide superior yields in some cases.[1] For certain substrates, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can act as both the solvent and a catalyst, simplifying the reaction setup.[3][4]
-
Temperature: Temperature control is critical. Some reactions proceed efficiently at room temperature, while others require heating.[3] If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be beneficial. Conversely, if decomposition is observed at higher temperatures, running the reaction at a lower temperature (e.g., 0 °C) may improve the outcome.[1]
-
Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can lead to product degradation or the formation of side products.[1]
-
-
Stoichiometry: An excess of the aldehyde (typically 1.1 to 1.5 molar excess) is often used to ensure complete consumption of the tryptamine derivative. However, a large excess can promote side reactions.[1][5]
Below is a troubleshooting workflow to guide your optimization efforts:
Caption: Troubleshooting workflow for low yields.
Question 2: I am observing a significant amount of a side product that appears to be the fully aromatized β-carboline. How can I prevent this?
Answer: The formation of the aromatic β-carboline from the desired tetrahydropyridinylindole (tetrahydro-β-carboline) is a common side reaction, resulting from oxidation.[1] This can occur during the reaction or workup, especially if the reaction is exposed to air for extended periods at elevated temperatures.[1]
-
Mechanism of Aromatization: The tetrahydro-β-carboline can undergo oxidation, often accompanied by decarboxylation if a carboxylic acid group is present at the 3-position, to form the fully aromatic β-carboline.[1][6]
Caption: Simplified aromatization pathway.
-
Prevention Strategies:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Temperature Control: Avoid unnecessarily high temperatures and prolonged reaction times.
-
Choice of Oxidant (for intentional aromatization): If the aromatic β-carboline is the desired product, various oxidizing agents can be used, such as potassium dichromate in acetic acid, palladium on carbon at high temperatures, or milder reagents like 2-iodylbenzoic acid (IBX).[6][7] Understanding these reagents can help you avoid inadvertently creating oxidizing conditions.
-
Question 3: My product is difficult to purify or appears insoluble after workup. What can I do?
Answer: Purification and solubility issues are common, especially with complex heterocyclic compounds.
-
Difficult Purification:
-
Polar Byproducts: Acid-catalyzed reactions can generate highly polar byproducts. A standard aqueous workup is recommended to neutralize the acid and remove water-soluble impurities. This typically involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[8]
-
Co-elution: Unreacted starting materials may co-elute with the product during column chromatography. Ensure the reaction has gone to completion by monitoring with TLC.[8] If the polarities are very similar, consider derivatizing the product to alter its polarity before purification.[8]
-
-
Solubility Issues:
-
Salt Formation: The basic nitrogen in the tetrahydropyridine ring can be protonated, forming a salt. If you are having trouble dissolving your product in common organic solvents, it may be in a salt form. Try neutralizing the crude product with a mild base.
-
Amorphous vs. Crystalline Forms: Amorphous forms of a compound are generally more soluble than their stable crystalline counterparts.[9] The conditions of your workup and isolation can influence the solid-state properties of your product.
-
Solvent Screening: A broad range of solvents should be screened for solubility. If common non-polar and polar aprotic solvents fail, consider more specialized solvents or solvent mixtures. Techniques like co-solvency, where a water-miscible organic solvent is used, can enhance solubility.[8]
-
Part 2: Optimizing Key Reaction Parameters
Systematic optimization of reaction parameters is key to achieving high yields and purity. The following tables provide a summary of the effects of different catalysts and solvents on the Pictet-Spengler reaction.
Table 1: Effect of Catalyst on Yield
| Catalyst | Typical Loading | Notes |
| Trifluoroacetic Acid (TFA) | 10 mol% - stoichiometric | A strong Brønsted acid, commonly used and effective for many substrates.[1] |
| Hydrochloric Acid (HCl) | Catalytic to stoichiometric | Another common Brønsted acid.[1] |
| Ytterbium Triflate (Yb(OTf)₃) | 5-20 mol% | A Lewis acid that has been shown to be highly effective, sometimes with microwave irradiation.[3] |
| Gold(III) Chloride/Silver Triflate (AuCl₃/AgOTf) | Catalytic | Effective, but may require pre-formation of the imine.[3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Solvent | Can act as both the solvent and a weak acid catalyst, offering a simplified, metal-free option.[3][4] |
Table 2: Effect of Solvent on Yield
| Solvent | Polarity | Notes |
| Dichloromethane (DCM) | Aprotic | Often gives good yields and is a good starting point for optimization.[1] |
| Toluene | Aprotic, Non-polar | Can be effective, especially for less polar substrates.[1] |
| Acetonitrile | Aprotic, Polar | Another viable aprotic option.[1] |
| Methanol | Protic | A common protic solvent, but can sometimes lead to lower yields compared to aprotic options.[1] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Protic, Highly Polarizing | Promotes the reaction and can lead to high yields without an additional catalyst.[3][4] |
Part 3: Understanding the Pictet-Spengler Mechanism
A solid understanding of the reaction mechanism is invaluable for troubleshooting and optimization. The Pictet-Spengler reaction proceeds through several key steps.
Caption: Key steps of the Pictet-Spengler reaction.
-
Imine Formation: The tryptamine and aldehyde undergo a condensation reaction to form an imine (Schiff base), with the elimination of a water molecule.[10]
-
Iminium Ion Formation: In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion. This is the driving force for the reaction.[11]
-
Cyclization: The electron-rich indole ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution. This typically occurs at the C3 position of the indole to form a spiroindolenine intermediate.[11][12]
-
Rearrangement and Deprotonation: The spiroindolenine intermediate undergoes a 1,2-rearrangement, followed by deprotonation to restore the aromaticity of the indole ring, yielding the final tetrahydro-β-carboline product.[11]
Part 4: Experimental Protocols
General Procedure for the Pictet-Spengler Synthesis of a Tetrahydro-β-carboline:
-
To a round-bottom flask charged with the tryptamine derivative (1.0 eq), add the chosen anhydrous solvent (e.g., DCM or toluene).
-
Add the aldehyde (1.1-1.5 eq) to the solution.
-
Add the acid catalyst (e.g., TFA, 10-50 mol%) to the reaction mixture.
-
Stir the reaction at the optimized temperature (e.g., room temperature or 40-60 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.[10]
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel.
References
- SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES - Malaysian Journal of Analytical Sciences.
- troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde - Benchchem.
- Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC - PubMed Central.
- Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3 - RSC Advances.
- troubleshooting Oxa-Pictet–Spengler reaction side reactions - Benchchem.
- The Pictet-Spengler Reaction Upd
- Pictet-Spengler Reaction - NROChemistry.
- Room-Temperature Aromatization of Tetrahydro-β-Carbolines by 2-Iodoxybenzoic Acid (IBX): Utility in a Total Synthesis of Eudistomin U - PMC - PubMed Central.
- A synthetic route to 1,4-disubstituted tetrahydro-β-carbolines and tetrahydropyranoindoles via ring-opening/Pictet–Spengler reaction of aziridines and epoxides with indoles/aldehydes - Organic & Biomolecular Chemistry (RSC Publishing).
- Biocatalytic asymmetric formation of tetrahydro-β-carbolines - PMC - NIH.
- Recent Advances in the Synthesis of β-Carboline Alkaloids - MDPI.
- Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives.
- METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES - LJMU Research Online.
- Pictet–Spengler reaction - Wikipedia.
- Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PubMed Central.
- Pictet-Spengler Reaction - Common Conditions.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH.
- Pictet-Spengler Reaction - J&K Scientific LLC.
- Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols - RSC Advances (RSC Publishing).
- Affinity Chromatography in a Purification Str
- Offline preparative 2-D polar-copolymerized reversed-phase chromatography × zwitterionic hydrophilic interaction chromatography for effective purification of polar compounds from Caulis Polygoni Multiflori - PubMed.
- Technologies to Counter Poor Solubility Issues: A Review - RJPT.
- Insoluble drug delivery strategies: review of recent advances and business prospects - PMC.
- A hydrophobic interaction chromatography strategy for purification of inactivated foot-and-mouth disease virus - PubMed.
Sources
- 1. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic asymmetric formation of tetrahydro-β-carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Room-Temperature Aromatization of Tetrahydro-β-Carbolines by 2-Iodoxybenzoic Acid (IBX): Utility in a Total Synthesis of Eudistomin U - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in DMSO Solution
Introduction
Welcome to the technical support guide for 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a molecule combining a halogenated indole core with a tetrahydropyridine moiety, its stability in dimethyl sulfoxide (DMSO), the most common solvent for compound screening, is of critical importance for data integrity and reproducibility.[1] This guide provides in-depth answers to frequently asked questions, troubleshooting advice, and validated protocols to help you manage and assess the stability of your compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound when dissolved in DMSO?
The structure of this compound contains two key moieties susceptible to degradation: the 1,2,3,6-tetrahydropyridine ring and the indole nucleus .
-
Oxidation of the Tetrahydropyridine Ring: The tetrahydropyridine ring is prone to oxidation.[2][3] Specifically, the C-H bond at the C-6 position is relatively weak, being alpha to both a nitrogen atom and a double bond.[4] This makes it susceptible to single electron transfer (SET) or radical hydrogen abstraction, particularly in the presence of atmospheric oxygen.[4] This process can lead to the formation of a more stable, aromatic pyridinium species. This oxidation is a well-documented pathway for similar tetrahydropyridine-containing compounds.[4][5]
-
Degradation of the Indole Nucleus: The indole ring, while generally stable, can undergo degradation through two primary mechanisms:
-
Oxidation: The electron-rich pyrrole ring of the indole can be oxidized, especially in the presence of air and light. Common degradation pathways involve initial oxidation to 3-indoxyl, which can be further converted to products like isatin and eventually ring-opened to form anthranilic acid derivatives.[6][7][8]
-
Acid-Catalyzed Reactions: Although DMSO is an aprotic solvent, the presence of acidic impurities or co-solvents can catalyze the degradation of indoles.[9] This can lead to the formation of complex salts or other degradation products.[9]
-
Q2: What is the recommended procedure for preparing a high-concentration stock solution in DMSO?
Proper preparation is the first line of defense against degradation. The goal is to ensure the compound is fully dissolved while minimizing exposure to destabilizing factors.
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO (≥99.9%). DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[10] Water is often a more significant cause of compound degradation than oxygen.[11]
-
Gravimetric Preparation: Whenever possible, prepare solutions gravimetrically by weighing the compound directly into a tared vial before adding the solvent. This is more accurate than volumetric methods for small quantities.
-
Ensure Complete Dissolution: After adding DMSO, cap the vial tightly and mix thoroughly. Gentle warming (to 30-40°C) or sonication can be used to aid dissolution, but prolonged heating should be avoided. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen from the headspace, mitigating oxidative degradation.
Q3: What are the optimal storage conditions for long-term stability of this compound in DMSO?
Proper storage is crucial to maintain the integrity of your compound stock over time. The primary goal is to slow down chemical reactions.
-
Temperature: Low temperature is the most critical factor. For long-term storage, -80°C is strongly recommended . If an -80°C freezer is unavailable, -20°C is the minimum acceptable temperature .[12] Storage at 4°C or room temperature is not advised for periods longer than a few days.[10][13]
-
Aliquoting: To avoid repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes immediately after preparation.[10][12] This practice prevents the entire stock from being warmed and exposed to atmospheric moisture and oxygen each time an aliquot is needed.
-
Light Protection: Store vials in the dark (e.g., in a freezer box or wrapped in aluminum foil) to prevent photolytic degradation.
-
Container Type: Use high-quality polypropylene or glass vials with secure seals (e.g., screw caps with O-rings) to prevent solvent evaporation and moisture ingress. Studies have shown no significant difference in compound recovery between glass and polypropylene containers for general storage.[11]
Q4: How significantly do factors like water content, oxygen, and freeze-thaw cycles affect stability?
-
Water Content: The presence of water in DMSO can significantly accelerate hydrolysis or other degradation pathways.[11][14] Since DMSO is hygroscopic, it's critical to use anhydrous solvent and minimize exposure to air. A study by Novartis on over 1,400 compounds found that even in a DMSO/water (90/10) mixture, 85% of compounds were stable for 2 years at 4°C, but this highlights that a significant portion (15%) are susceptible to water-induced degradation.[14][15]
-
Oxygen: As discussed in Q1, the tetrahydropyridine moiety is particularly sensitive to oxidation.[4] Removing headspace oxygen by purging with an inert gas can substantially improve long-term stability.
-
Freeze-Thaw Cycles: While some studies show that many compounds are stable through multiple freeze-thaw cycles if handled correctly, it is considered best practice to avoid them.[10][11] Each cycle re-exposes the solution to temperature fluctuations and potential atmospheric contamination when the vial is opened. Aliquoting is the most effective mitigation strategy.[12]
Q5: What are the likely degradation products of this compound?
Based on the known reactivity of the core structures, the primary degradation products would likely arise from oxidation. These can be identified using analytical techniques like LC-MS by monitoring for the appearance of new peaks with corresponding mass-to-charge ratios.
The diagram below illustrates the two most probable initial degradation pathways.
Caption: Potential oxidative degradation pathways for the parent compound.
Troubleshooting Guide & Data Summary
Common Issues
-
Precipitation Upon Thawing: If you observe precipitate after thawing a frozen aliquot, the compound may have limited solubility at that concentration or may have crystallized out of solution. Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve the compound completely. If precipitation persists, preparing a fresh, less concentrated stock may be necessary.
-
Color Change: A yellowing or browning of the DMSO stock solution over time is often an indicator of degradation. If a color change is observed, it is crucial to re-analyze the solution's purity before use in an experiment.
-
Inconsistent Assay Results: If you observe a drift in potency or activity over time with the same stock solution, compound degradation is a likely cause. Perform a stability check immediately.
Illustrative Stability Data
The following table provides an illustrative example of expected stability based on general principles for similar compounds.[10][12][13] It is imperative to conduct in-house stability studies for your specific batch and experimental conditions.
| Storage Temp. | Time Point | Purity (% Remaining) | Recommended Use |
| Room Temp. | 24 Hours | 90 - 95% | Not recommended; for immediate use only |
| 4°C | 1 Week | ~95% | Short-term (days); not for long-term storage |
| -20°C | 1 Month | >98% | Good for short to medium-term (1-6 months) |
| -20°C | 6 Months | >95% | Re-analysis of purity is recommended |
| -80°C | 6 Months | >99% | Optimal for long-term storage (>6 months) |
Experimental Protocols
Protocol 1: Workflow for In-House Stability Assessment
This protocol outlines a systematic approach to quantify the stability of your compound in DMSO over time using HPLC-UV/MS.
Caption: Experimental workflow for a time-course stability study.
Protocol 2: Stability Analysis by HPLC-UV/MS
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
-
Instrumentation and Columns:
-
An HPLC or UPLC system equipped with a photodiode array (PDA) or UV detector and coupled to a mass spectrometer (MS).
-
A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 5-10 minutes) to ensure good separation of the parent peak from any potential degradants. Hold at 95% B for 2-3 minutes to wash the column, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min (adjust based on column dimensions and system pressure).
-
Column Temperature: 40°C to ensure reproducible retention times.
-
-
Detection:
-
UV/PDA: Monitor at a wavelength where the compound has maximum absorbance (λmax), determined by analyzing the T=0 sample. Also, monitor across a range (e.g., 210-400 nm) to detect degradants that may have different UV spectra.
-
MS: Use electrospray ionization (ESI) in positive mode. Monitor the single ion corresponding to the protonated molecule [M+H]+. Also, perform a full scan to identify the masses of any new peaks that appear over time.
-
-
Sample Preparation:
-
Thaw the time-point aliquot completely at room temperature.
-
Vortex thoroughly.
-
Dilute the sample to a final concentration of ~1-5 µg/mL in a 50:50 mixture of Mobile Phase A and B. This ensures compatibility with the mobile phase and prevents peak distortion.
-
-
Data Analysis:
-
For each time point, determine the peak area of the parent compound from the UV chromatogram at λmax.
-
Calculate the percentage of the compound remaining relative to the T=0 sample as described in the workflow diagram.
-
Examine the chromatograms for new peaks. If new peaks are observed, analyze their mass spectra to hypothesize their structures (e.g., M+16 for oxidation).
-
References
- Reaction of O2 with α‑Aminoalkyl Radicals Derived from Tetrahydropyridines.National Institutes of Health (NIH).
-
Dimethyl sulfoxide. Wikipedia. Available at: [Link]
-
Stability of Screening Compounds in Wet DMSO. ResearchGate. Available at: [Link]
-
Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. VTechWorks. Available at: [Link]
-
Newport Fuel Solutions: Curing the fuel stability pandemic. Manifold Times. Available at: [Link]
-
Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]
-
Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]
-
Tetrahydropyridine as charge transfer mediator in indirect oxidation of 1,4-dihydropyridine 41. ResearchGate. Available at: [Link]
-
The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. Available at: [Link]
-
Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]
-
Microbial Degradation of Indole and Its Derivatives. SciSpace. Available at: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. ResearchGate. Available at: [Link]
-
A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. Available at: [Link]
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available at: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. PubMed Central. Available at: [Link]
-
What are the biological degradation pathways of 98% Indole? Jinjing Chemical Blog. Available at: [Link]
-
Stability-Indicating Chromatographic Methods for the Determination of Sertindole. SAGE Journals. Available at: [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reaction of O2 with α‑Aminoalkyl Radicals Derived from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies [vtechworks.lib.vt.edu]
- 6. scispace.com [scispace.com]
- 7. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jinjingchemical.com [jinjingchemical.com]
- 9. manifoldtimes.com [manifoldtimes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Solubility issues of "6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole" in aqueous buffers
Introduction
Welcome to the technical support guide for 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound during their experiments. As a molecule possessing a complex heterocyclic structure, its behavior in aqueous buffers can be non-trivial. This guide provides a structured, question-and-answer-based approach to understanding and overcoming these solubility issues, grounded in fundamental principles of physical and medicinal chemistry. We will explore the "why" behind each troubleshooting step, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in my standard neutral pH buffer (e.g., PBS pH 7.4). Why is it so poorly soluble?
Answer: The poor aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure, which features both a large, hydrophobic core and a weakly basic functional group.
-
Hydrophobic Character: The chloro-substituted indole ring is a large, nonpolar aromatic system. This part of the molecule is inherently hydrophobic and resists interaction with polar water molecules, favoring self-association and precipitation. Indole derivatives are often characterized by poor aqueous solubility.[1][2][3]
-
Basic Character: The molecule contains a tetrahydropyridine ring, which includes a secondary amine. Amines are weak bases.[4][5] At neutral pH (7.4), this amine is predominantly in its uncharged, free base form. The uncharged form is significantly less polar and thus less water-soluble than its charged, protonated counterpart.[4][6]
Essentially, at neutral pH, the molecule's large hydrophobic character dominates, leading to very low solubility in aqueous media.
Q2: What are the key physicochemical properties I should be aware of for this compound?
Answer: While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and related compounds. These parameters are critical for designing an effective solubilization strategy.
| Property | Predicted Value / Characteristic | Implication for Solubility |
| Molecular Weight | ~232.7 g/mol | Moderate molecular weight. |
| logP (Octanol-Water Partition Coefficient) | Estimated > 2.5 | Indicates a preference for a lipid (nonpolar) environment over an aqueous one; suggests hydrophobicity. |
| pKa (Acid Dissociation Constant) | Estimated 8.5 - 9.5 | This value corresponds to the conjugate acid of the tetrahydropyridine nitrogen. It signifies that the compound is a weak base. At pH values significantly below the pKa, the molecule will be protonated and positively charged.[5] |
| Hydrogen Bond Donors/Acceptors | 2 Donors (indole N-H, pyridine N-H), 1 Acceptor (pyridine N) | Capable of hydrogen bonding, but this is outweighed by the large hydrophobic scaffold. |
Note: Predicted values are based on computational models and analysis of similar chemical structures like 6-chloroindole and various tetrahydropyridines.[7][8][9][10]
Q3: Since the compound is a weak base, can I use pH adjustment to dissolve it?
Answer: Absolutely. Adjusting the pH is the most effective primary strategy for this compound. By lowering the pH of the buffer, you can protonate the basic nitrogen on the tetrahydropyridine ring, forming a water-soluble salt in situ.
The underlying principle is the Henderson-Hasselbalch equation. For a weak base, the solubility increases dramatically as the pH of the solution drops below its pKa.[6][11] When the pH is at least 1-2 units below the pKa, the compound will exist predominantly in its ionized, more soluble form.
Experimental Protocols & Methodologies
Protocol 1: Solubilization via pH Adjustment
This protocol describes the systematic approach to dissolving the compound by preparing an acidic stock solution.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
1 M Hydrochloric Acid (HCl)
-
A suitable acidic buffer for your final experiment (e.g., 50 mM Acetate buffer, pH 5.0; 50 mM Citrate buffer, pH 4.5)
-
Calibrated pH meter
-
Vortex mixer and/or sonicator
Step-by-Step Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the compound into a sterile conical tube.
-
Add Water: Add a small volume of purified water to the powder (e.g., to reach 90% of your target final volume). The compound will likely appear as an insoluble suspension.
-
Acidify Dropwise: While vortexing or stirring, add 1 M HCl drop by drop. Monitor the solution visually. As the pH drops, the suspension should start to clarify.
-
Check for Dissolution: Continue adding HCl until the solution becomes completely clear. A brief, gentle sonication can aid this process.
-
Measure pH: Once the solution is clear, measure the pH. This will give you an indication of the pH required for full solubilization at that concentration.
-
Volume & Buffer Adjustment: You can now adjust the volume with your target acidic buffer (e.g., citrate buffer pH 4.5) to reach the final desired concentration and buffer strength. This creates a stable, soluble stock solution.
-
Sterile Filtration: Filter the final stock solution through a 0.22 µm syringe filter to ensure sterility and remove any micro-particulates.
Causality & Trustworthiness: This method is self-validating. The visual transition from a cloudy suspension to a clear solution provides direct evidence of successful solubilization. By protonating the basic center, you fundamentally change the compound's physical properties to favor dissolution in water.[4]
Q4: The pH required for my experiment is fixed at 7.4. What are my options if direct pH adjustment isn't possible?
Answer: If you must work at a neutral pH, you will need to employ more advanced formulation techniques. The two most common and effective approaches are the use of co-solvents and cyclodextrins.
-
Co-solvents: These are water-miscible organic solvents that, when added to an aqueous buffer in small amounts, reduce the overall polarity of the solvent system.[12][13][14] This makes the environment more favorable for dissolving hydrophobic compounds.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of a drug molecule, forming an "inclusion complex" where the water-hating part of your compound is shielded, and the new complex has a water-loving exterior, dramatically increasing aqueous solubility.[15][16][17]
Protocol 2: Solubilization using Co-solvents
This protocol is for preparing a concentrated stock in a co-solvent, which can then be diluted into your aqueous buffer.
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Step-by-Step Procedure:
-
Select Co-solvent: Choose a co-solvent that is compatible with your experimental system. DMSO is a powerful solvent but can have cellular effects, so the final concentration should be kept low (typically <0.5%).
-
Prepare Concentrated Stock: Dissolve the compound in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM). The compound should dissolve readily. Use gentle vortexing or sonication if needed.
-
Serial Dilution (Critical Step): To dilute the stock into your aqueous buffer (e.g., PBS pH 7.4), add the stock solution to the buffer in a stepwise or serial manner, vortexing vigorously after each addition. Do NOT add the buffer to the concentrated stock , as this can cause the compound to crash out of solution.
-
Monitor for Precipitation: The key limitation is the "critical point of dilution" where the compound may precipitate as the percentage of co-solvent becomes too low. Visually inspect the solution for any signs of cloudiness or precipitate. The final concentration of the co-solvent should be as low as possible for the experiment.
Recommended Starting Co-solvent Concentrations in Final Solution:
| Co-solvent | Typical Starting Final Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Potent solvent; check for cellular toxicity in your assay. |
| Ethanol | 1 - 5% (v/v) | Less toxic than DMSO but also a less potent solvent. |
| PEG 400 | 5 - 10% (v/v) | Commonly used in formulations, generally low toxicity.[18] |
Troubleshooting Workflow & Visual Guides
The following diagram outlines a systematic workflow for troubleshooting solubility issues with this compound.
Caption: Chemical equilibrium showing protonation at low pH.
References
-
Vertex AI Search Result:[15] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available from:
-
Vertex AI Search Result:[19] cyclodextrin in novel formulations and solubility enhancement techniques: a review. Available from:
-
Vertex AI Search Result:[12] Cosolvent - Wikipedia. Available from:
-
Vertex AI Search Result:[18] Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from:
-
Vertex AI Search Result:[16] Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Available from:
-
Vertex AI Search Result:[20] Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. Available from:
-
Vertex AI Search Result:[11] Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. Available from:
-
Vertex AI Search Result:[17] Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Available from:
-
Vertex AI Search Result:[21] Solubilization techniques used for poorly water-soluble drugs - PubMed. Available from:
-
Vertex AI Search Result:[22] Solubilization techniques used for poorly water-soluble drugs - ResearchGate. Available from:
-
Vertex AI Search Result:[23] [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar. Available from:
-
Vertex AI Search Result:[4] Solubility and pH of amines. Available from:
-
Vertex AI Search Result:[24] 6-CHLORO-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE - ChemicalBook. Available from:
-
Vertex AI Search Result:[7] physical and chemical properties of 6-Chloroindole - Benchchem. Available from:
-
Vertex AI Search Result:[13] Co-solvency and anti-solvent method for the solubility enhancement. Available from:
-
Vertex AI Search Result:[25] Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.. Available from:
-
Vertex AI Search Result:[14] Cosolvent – Knowledge and References - Taylor & Francis. Available from:
-
Vertex AI Search Result:[26] Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate. Available from:
-
Vertex AI Search Result:[1] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. Available from:
-
Vertex AI Search Result:[27] Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from:
-
Vertex AI Search Result: 6-Chloroindole 99 17422-33-2 - Sigma-Aldrich. Available from:
-
Vertex AI Search Result:[28] A Technical Guide to the Solubility of Indole Derivatives: A Case Study of 1-Ethyl-1H-indol-7-amine - Benchchem. Available from:
-
Vertex AI Search Result:[2] A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed. Available from:
-
Vertex AI Search Result:[29] Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate. Available from:
-
Vertex AI Search Result:[5] Advanced Properties of Amines - Chemistry LibreTexts. Available from:
-
Vertex AI Search Result:[3] Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC. Available from:
-
Vertex AI Search Result: The Novel Emerging Approaches for the Synthesis of Tetrahydropyridine Motifs: An Overview - E-RESEARCHCO. Available from:
-
Vertex AI Search Result:[6] How does pH affect water solubility of organic acids (or acids in general)? - Reddit. Available from:
-
Vertex AI Search Result:[30] The triplet-state lifetime of indole derivatives in aqueous solution - PubMed. Available from:
-
Vertex AI Search Result:[8] Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Publishing. Available from:
-
Vertex AI Search Result:[31] 6-Chloroindole - GoldBio. Available from:
-
Vertex AI Search Result:[32] 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole | C13H14N2 | CID 2761023 - PubChem. Available from:
-
Vertex AI Search Result:[33] 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole - PubChem. Available from:
-
Vertex AI Search Result:[9] Tetrahydropyridines: a recent update for their multicomponent synthesis - PubMed Central. Available from:
-
Vertex AI Search Result:[10] Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery - Benchchem. Available from:
-
Vertex AI Search Result:[34] Application Notes and Protocols: Step-by-Step Guide to Tetrahydropyridine Synthesis via Aza-Diels-Alder Reaction - Benchchem. Available from:
-
Vertex AI Search Result:[35] this compound - Parchem. Available from:
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. issr.edu.kh [issr.edu.kh]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jmpas.com [jmpas.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. scispace.com [scispace.com]
- 18. ijpbr.in [ijpbr.in]
- 19. researchgate.net [researchgate.net]
- 20. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 21. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 24. 6-CHLORO-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE | 180160-77-4 [m.chemicalbook.com]
- 25. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. The triplet-state lifetime of indole derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. goldbio.com [goldbio.com]
- 32. 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole | C13H14N2 | CID 2761023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. parchem.com [parchem.com]
Avoiding racemization during the synthesis of "6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole"
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the stereoselective synthesis of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome challenges related to racemization and achieve high enantiomeric purity in your synthesis.
Introduction: The Challenge of Stereochemical Integrity
The synthesis of complex molecules like this compound, particularly when a specific enantiomer is desired, presents significant challenges. The primary obstacle is preventing racemization—the formation of an equal mixture of enantiomers from a pure chiral starting material or intermediate. This guide will focus on the critical steps of a common synthetic route and provide actionable solutions to maintain stereochemical control.
A plausible and widely utilized synthetic strategy involves the coupling of a 6-chloroindole moiety with a protected 4-piperidone, followed by a crucial asymmetric reduction step to establish the desired stereochemistry of the tetrahydropyridine ring. It is within this reduction and subsequent handling that the risk of racemization is most pronounced.
Visualizing the Synthetic Pathway
Here is a general workflow for the synthesis, highlighting the critical step for stereochemical control.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: The Initial Condensation Reaction
Question 1: I am getting low yields in the condensation of 6-chloroindole and N-Boc-4-piperidone. What could be the issue?
Answer: Low yields in this acid-catalyzed condensation are often due to an inappropriate choice of acid catalyst or suboptimal reaction conditions.
-
Causality: The reaction proceeds via an electrophilic attack of the protonated ketone on the electron-rich 3-position of the indole. A delicate balance is needed; the acid must be strong enough to activate the piperidone but not so strong as to cause degradation of the indole.
-
Troubleshooting:
-
Catalyst Choice: Instead of strong mineral acids, try using milder Lewis acids like ZnCl₂ or Brønsted acids such as p-toluenesulfonic acid (p-TsOH).
-
Solvent: Ensure you are using a non-protic solvent like dichloromethane (DCM) or toluene to avoid competing reactions.
-
Temperature: This reaction is typically performed at room temperature or with gentle heating. Excessively high temperatures can lead to side products.
-
Water Removal: The subsequent dehydration step is an equilibrium process. Using a Dean-Stark apparatus to remove water can drive the reaction to completion.
-
Category 2: The Critical Asymmetric Reduction Step
Question 2: My final product is a racemic mixture. Where did I lose stereochemical control?
Answer: The loss of stereocontrol almost certainly occurred during the reduction of the pyridine or a related intermediate, such as a pyridinium salt. Standard reducing agents like sodium borohydride (NaBH₄) are achiral and will attack the planar pyridinium ring from either face with equal probability, leading to a racemic mixture.
To achieve an enantiomerically enriched product, you must employ an asymmetric reduction strategy.
Caption: Racemization during reduction of a planar pyridinium intermediate.
Question 3: How can I perform an asymmetric reduction to obtain a single enantiomer?
Answer: The most effective method is catalytic asymmetric hydrogenation. This involves using a chiral transition metal catalyst that creates a chiral environment, forcing the hydrogen to add to one face of the substrate preferentially.
-
Expertise & Experience: Iridium (Ir) and Rhodium (Rh) complexes with chiral phosphine ligands are the state-of-the-art for this transformation.[1][2] The choice of ligand is critical and often needs to be screened for optimal enantioselectivity.
-
Protocol:
-
Catalyst Precursor: Start with a commercially available precursor like [Ir(COD)Cl]₂ or [Rh(COD)₂]BF₄.
-
Chiral Ligand: Select a chiral bisphosphine ligand. Common examples include Josiphos, MeO-BIPHEP, or PhanePhos ligands.[2][3]
-
Activation: The pyridine ring's aromaticity makes it resistant to reduction. It often needs to be activated, for example, by forming a pyridinium salt (e.g., with an N-benzyl group) prior to hydrogenation.[2]
-
Reaction Conditions: The hydrogenation is typically run under a hydrogen atmosphere (pressure can range from atmospheric to 100 bar) in a suitable solvent like methanol or dichloromethane. Additives like iodine (I₂) can sometimes enhance catalyst activity and selectivity.[2]
-
Table 1: Comparison of Chiral Catalyst Systems for Asymmetric Pyridine Hydrogenation
| Catalyst System | Chiral Ligand Example | Typical Substrate | Reported Enantioselectivity (ee) | Reference |
| Iridium-based | (S)-MeO-BIPHEP + I₂ | N-Benzyl Pyridinium Salts | Up to 99% | [2] |
| Rhodium-based | Josiphos-type ligands | Activated Pyridines | >95% | |
| Chiral Auxiliary | Oxazolidinones | 2-Substituted Pyridines | Up to 98% | [4] |
Question 4: I'm observing partial reduction or a mixture of tetrahydropyridine and piperidine. How can I improve selectivity?
Answer: Achieving selective partial reduction to the 1,2,3,6-tetrahydropyridine without over-reduction to the piperidine requires careful control of reaction conditions.
-
Trustworthiness of the Protocol: The choice of catalyst and hydrogen source is paramount. Transfer hydrogenation can offer better control over partial reduction compared to high-pressure hydrogenation.[5]
-
Troubleshooting:
-
Hydrogen Source: For transfer hydrogenation, use a source like Hantzsch esters or formic acid/triethylamine (HCOOH/Et₃N). This can be milder than using H₂ gas.
-
Catalyst: Some catalysts are inherently more selective for partial reduction. For example, rhodium complexes promoted by an iodide anion have shown high chemoselectivity for forming 1,2,3,6-tetrahydropyridines from pyridinium salts.
-
Temperature and Time: Lower the reaction temperature and carefully monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the desired product is formed to prevent further reduction.
-
Category 3: Stability and Post-Reaction Handling
Question 5: Can my enantiomerically pure product racemize during workup or purification?
Answer: While the tetrahydropyridine ring itself is generally stable, racemization can occur under certain conditions, especially if there are acidic protons adjacent to a stereocenter that can be removed to form a planar, achiral intermediate (like an enamine).
-
Mechanism of Racemization: The double bond in the 1,2,3,6-tetrahydropyridine is part of an enamine-like system. Protonation of the nitrogen can facilitate tautomerization, which, if it involves the stereocenter, can lead to racemization.
-
Preventative Measures:
-
Avoid Harsh Acids/Bases: During workup, use mild basic solutions (e.g., saturated NaHCO₃) to quench the reaction. Avoid prolonged exposure to strong acids or bases.
-
Purification: Use neutral or slightly basic alumina for column chromatography instead of silica gel, which is acidic and can sometimes promote isomerization or racemization.
-
Storage: Store the final compound as a stable salt (e.g., hydrochloride or maleate) in a cool, dark, and dry place to prevent degradation.
-
References
-
Studer, A., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2850–2852. Available at: [Link]
-
(2024). Chiral 1‐Phosphabarrelene‐Pyridines as Suitable Ligands for the Rh/Ir‐Catalyzed Asymmetric Hydrogenation of Olefins. Advanced Synthesis & Catalysis, 366(4). Available at: [Link]
-
Zhou, Y-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(38), 9572-9575. Available at: [Link]
-
Ellman, J. A., & Bergman, R. G. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society. Available at: [Link]
-
Kuwano, R., et al. (2014). Catalytic Asymmetric Hydrogenation of Pyrimidines. Angewandte Chemie International Edition. Available at: [Link]
-
Rueping, M., et al. (2014). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition. Available at: [Link]
-
Duttwyler, S., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. National Institutes of Health. Available at: [Link]
-
Toste, F. D., et al. (2012). Highly Stereoselective Synthesis of Polycyclic Indoles through Rearrangement/[4+2] Cycloaddition under Sequential Catalysis. Angewandte Chemie International Edition. Available at: [Link]
-
Rueping, M., et al. (2010). Asymmetric synthesis of indolines by catalytic enantioselective reduction of 3H-indoles. Organic Letters, 12(20), 4604-4607. Available at: [Link]
-
Sigman, M. S., et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Walsh, P. J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Knowles, R. R., & Hyster, T. K. (2025). Asymmetric Partial Reductions of Pyridines. Trends in Chemistry, 7(11), 650-658. Available at: [Link]
-
Robert, J. D., & Caserio, M. C. (1977). Racemization. Chemistry LibreTexts. Available at: [Link]
-
(2021). Racemisation in Chemistry and Biology. Semantic Scholar. Available at: [Link]
Sources
Technical Support Center: Quenching Procedures for Reactions Involving 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Welcome to the technical support guide for handling reactions involving 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole . This document provides field-proven insights and troubleshooting advice for the critical quenching and work-up phases of your synthesis. The unique bifunctional nature of this molecule—possessing both a weakly acidic indole N-H and a basic tetrahydropyridine nitrogen—requires careful consideration to ensure reaction success and maximize yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction using a strong base (e.g., n-BuLi, NaH) to deprotonate the indole nitrogen is complete. What is the safest and most effective way to quench it?
Answer: Quenching pyrophoric or highly reactive bases requires a methodical approach to control the exotherm and prevent degradation of your target molecule. Direct addition of water is extremely hazardous and can lead to violent gas evolution and potential fire.[1][2] The primary goal is to neutralize the excess base in a controlled manner before introducing an aqueous phase.
Underlying Principle (Causality): The indole nitrogen is deprotonated under strongly basic conditions to form an indolide anion. This species is highly reactive. The tetrahydropyridine nitrogen remains a basic site. The quenching process must neutralize the excess strong base without causing unwanted side reactions on the sensitive indole or tetrahydropyridine moieties. A slow, staged quenching protocol using reagents of decreasing reactivity is the safest method.[1]
Recommended Protocol: Staged Quenching of Organolithiums/Metal Hydrides
-
Initial Cooling: Ensure the reaction vessel is cooled to 0 °C or below in an ice bath. This is critical for managing the heat generated during the quench.
-
Weak Proton Source Addition: Slowly add a less reactive hydroxyl-containing solvent like isopropanol or ethanol dropwise via syringe.[1][3]
-
Expert Insight: Isopropanol reacts much less vigorously with organolithiums or metal hydrides than water, allowing for controlled neutralization.[1] Continue the slow addition until gas evolution (bubbling) ceases or significantly subsides.
-
-
Introduction of Water: Once the initial vigorous reaction is complete, you can proceed to a more aqueous quench. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Why NH₄Cl? It is a mild acidic salt that provides a proton source and buffers the solution in a slightly acidic to neutral pH range, which is often ideal for the stability of indole alkaloids.
-
-
Final Work-up: Allow the mixture to warm to room temperature. The mixture can now be safely diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Troubleshooting:
| Symptom | Possible Cause | Recommended Solution |
| Violent gas evolution/splashing | Quenching agent added too quickly or at too high a temperature. | Immediately stop the addition. Ensure the cooling bath is effective. Resume addition at a much slower rate once the reaction is under control. |
| Low product yield after work-up | Degradation due to localized "hot spots" from a rapid quench. | Always follow the staged quenching protocol, starting with a less reactive agent like isopropanol before adding an aqueous solution.[1][3] |
FAQ 2: I've just completed an acid-catalyzed reaction (e.g., Pictet-Spengler type, deprotection). How do I properly neutralize the mixture without degrading my product?
Answer: Neutralizing an acidic reaction mixture containing this compound requires careful selection of the base. The tetrahydropyridine nitrogen will be protonated as an ammonium salt. A strong base like NaOH can cause undesired side reactions, while a weak base provides a more controlled and safer neutralization.
Underlying Principle (Causality): In acidic media, the molecule exists as a salt. Rapidly adding a strong base can lead to a high local pH, potentially causing elimination, rearrangement, or other base-catalyzed degradation pathways. Using a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) neutralizes the acid while buffering the pH in the range of 8-10, which is generally well-tolerated by indole alkaloids.[4]
Recommended Protocol: Weak Base Neutralization
-
Cooling: Cool the acidic reaction mixture to 0 °C in an ice bath to manage any heat from the acid-base neutralization.
-
Slow Addition of Base: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise or via an addition funnel.
-
Critical Note: Vigorous CO₂ evolution will occur. Add the base slowly to prevent the reaction from foaming over.
-
-
pH Monitoring: Continue adding the base until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Extraction: Once neutralized, proceed with the extraction of your product into an organic solvent.
Visualization: pH-Dependent Forms of the Molecule
The following diagram illustrates how the molecule's charge state changes with pH, which is critical for understanding its behavior during extraction.
Caption: Decision tree for selecting an appropriate quenching protocol.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing Efficiency in Multi-Step Indole Alkaloid Synthesis.
- Henderson, K. (2015). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste.
- Sarpong, R. (2016). Quenching of Water Reactive Materials. University of California, Berkeley.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
- Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
Sources
Technical Support Center: Interpreting Complex NMR Spectra of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Welcome to our dedicated technical support guide for navigating the complexities of the NMR spectra of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related compounds. Here, we address common challenges and provide in-depth, field-proven insights to facilitate accurate spectral interpretation and structural verification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to provide rapid solutions to common issues encountered during the acquisition and interpretation of NMR data for this molecule.
Question 1: Why are the aromatic proton signals in my ¹H NMR spectrum overlapping and difficult to assign?
Answer: Signal overlap in the aromatic region (typically 6.5-8.0 ppm) is a frequent challenge with complex heterocyclic systems like this indole derivative.[1] Several factors contribute to this, including the similar electronic environments of the aromatic protons.
Here are some proven strategies to resolve this:
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR is indispensable for deconvoluting overlapping signals.[1]
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton (¹H-¹H) coupling networks, allowing you to trace the connectivity of adjacent protons within the indole ring, even if their signals are crowded in the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): By correlating protons directly to their attached carbons, you can leverage the greater chemical shift dispersion of the ¹³C spectrum to resolve overlapping proton signals.[1]
-
-
Optimize Experimental Conditions:
-
Higher Magnetic Field: If accessible, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion and likely improve signal separation.
-
Solvent Change: The chemical shifts of indole protons can be sensitive to the solvent used.[2][3] Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects, potentially resolving overlapping signals.[3][4]
-
Question 2: The N-H proton of the indole ring is either very broad or not visible at all. What is happening and how can I observe it?
Answer: The broadening or disappearance of the indole N-H proton signal is a common phenomenon due to chemical exchange with residual water or other exchangeable protons in the sample, as well as quadrupolar broadening from the adjacent ¹⁴N nucleus.[5]
To obtain a sharper, observable N-H signal, you need to slow down this exchange process:
-
Use a Dry, Aprotic NMR Solvent: Solvents like DMSO-d₆ or acetone-d₆ are excellent choices. They are aprotic and can form hydrogen bonds with the indole N-H, which slows down intermolecular proton exchange and results in a sharper signal.[3]
-
Ensure Sample Dryness: Traces of water in your sample or the NMR solvent can exacerbate the exchange broadening.[3][6] Ensure your sample is thoroughly dried and use a freshly opened or properly stored deuterated solvent.
-
D₂O Exchange: To confirm the identity of an N-H proton, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium, causing its corresponding peak to disappear.[6]
Question 3: The aliphatic protons of the tetrahydropyridine ring are showing complex splitting patterns. How can I simplify the interpretation?
Answer: The tetrahydropyridine ring is conformationally flexible, which can lead to complex multiplicities and overlapping signals for the aliphatic protons.
-
2D NMR is Key:
-
COSY: This will be crucial to identify which protons are coupled to each other within the ring system.
-
HSQC: This will help to separate the signals based on the chemical shifts of their attached carbons.
-
-
Consider Conformational Averaging: At room temperature, the ring may be undergoing rapid conformational changes, leading to averaged chemical shifts and coupling constants. If the complexity is severe, consider variable temperature (VT) NMR experiments.[5] Lowering the temperature may "freeze out" a single conformation, simplifying the spectrum.[1]
In-Depth Spectral Interpretation Guide
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound can be divided into three main regions: the aromatic indole region, the olefinic proton on the tetrahydropyridine ring, and the aliphatic protons of the tetrahydropyridine ring.
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) | Notes |
| Indole N-H | 8.0 - 11.0 | Broad Singlet | - | Highly solvent and concentration dependent. May be absent or very broad. |
| H-2 (Indole) | ~7.2 | Singlet/Doublet | J ≈ 2-3 Hz | May show small coupling to N-H. |
| H-4 (Indole) | ~7.6 | Doublet | ³J ≈ 8-9 Hz | Ortho coupling to H-5. |
| H-5 (Indole) | ~7.0 | Doublet of Doublets | ³J ≈ 8-9 Hz, ⁴J ≈ 2 Hz | Ortho coupling to H-4, meta coupling to H-7. |
| H-7 (Indole) | ~7.5 | Doublet | ⁴J ≈ 2 Hz | Meta coupling to H-5. |
| Olefinic H (Tetrahydropyridine) | 5.5 - 6.5 | Broad Singlet/Triplet | May show small allylic couplings. | |
| Aliphatic CH₂ (Tetrahydropyridine) | 2.5 - 4.0 | Multiplets | Complex due to overlap and conformational flexibility. |
Note: These are estimated chemical shifts and can vary based on solvent and concentration.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides complementary information and is crucial for confirming the carbon skeleton.
| Carbon(s) | Expected Chemical Shift (ppm) | Notes |
| C-2 (Indole) | ~122 | |
| C-3 (Indole) | ~115 | Attached to the tetrahydropyridine ring. |
| C-3a (Indole) | ~127 | Bridgehead carbon. |
| C-4 (Indole) | ~120 | |
| C-5 (Indole) | ~122 | |
| C-6 (Indole) | ~128 | Attached to Chlorine. |
| C-7 (Indole) | ~111 | |
| C-7a (Indole) | ~135 | Bridgehead carbon. |
| Olefinic C (Tetrahydropyridine) | 120 - 140 | Two signals expected. |
| Aliphatic CH₂ (Tetrahydropyridine) | 25 - 50 | Three signals expected. |
Note: These are estimated chemical shifts and can vary based on solvent and concentration.[7]
Experimental Protocols
Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectrometer Setup: Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
2D COSY Experiment Workflow
This experiment is essential for establishing ¹H-¹H connectivities.
Caption: Workflow for a 2D COSY experiment.
Troubleshooting Logic for Signal Assignment
When faced with an ambiguous spectrum, a systematic approach is necessary.
Caption: Decision tree for NMR-based structure elucidation.
References
- Benchchem. (n.d.). Technical Support Center: NMR Peak Assignment for Complex Indole Alkaloids.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- ChemicalBook. (n.d.). 6-Chloroindole(17422-33-2) 1H NMR spectrum.
- YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- ResearchGate. (n.d.). 13C-NMR chemical shifts.
- ACS Omega. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- MDPI. (n.d.). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
- ACS Publications. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.
- Benchchem. (n.d.). Technical Support Center: NMR Spectroscopy of Indole Compounds.
- The Royal Society of Chemistry. (n.d.). Supporting information Indoles.
- ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- Kwan, E. E. (2012). Lecture 3: Coupling Constants.
- YouTube. (2018). NMR spectroscopy: coupling constants.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?.
- ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.
- GoldBio. (n.d.). 6-Chloroindole.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Parchem. (n.d.). This compound.
- ChemicalBook. (n.d.). 6-CHLORO-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- PMC. (n.d.). A multicomponent tetrazolo indole synthesis.
- PubMed. (n.d.). NMR-titrations with complexes between ds-DNA and indole derivatives including tryptophane containing peptides.
- PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
Sources
Validation & Comparative
Navigating 5-HT6 Receptor Modulation: A Comparative Guide to EMD-386088
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of serotonergic drug discovery, the 5-HT6 receptor has emerged as a compelling target for therapeutic intervention in cognitive disorders, depression, and obesity. This guide provides a comprehensive analysis of EMD-386088, a key research compound in the exploration of 5-HT6 receptor function. While the initial inquiry posed a comparison with "6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole," it is crucial to clarify that EMD-386088 is chemically identified as 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole . This guide will, therefore, focus on the pharmacological profile and experimental utility of EMD-386088, providing a foundational reference for researchers in the field.
Chemical Identity and Pharmacological Profile
EMD-386088 is a synthetic tetrahydropyridinylindole derivative that has been instrumental in elucidating the roles of the 5-HT6 receptor.[1][2] It is recognized as a potent partial agonist at this receptor, demonstrating high affinity.[1]
Key Pharmacological Attributes of EMD-386088:
| Parameter | Value | Reference |
| Chemical Name | 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | [3][4][5] |
| Molecular Formula | C14H15ClN2 | [4] |
| Primary Target | 5-HT6 Receptor | [6][7] |
| Mechanism of Action | Partial Agonist | [1][2][6][7] |
| Binding Affinity (Ki) | 1 nM | [1] |
| Functional Activity (EC50) | 1.0 nM | [7][8] |
Subsequent investigations have revealed a more complex pharmacological profile for EMD-386088, including activity as a dopamine reuptake inhibitor. This dual action is believed to contribute to some of its observed behavioral effects, such as its antidepressant-like properties in rodent models.[1] The compound also exhibits moderate affinity for the 5-HT3 receptor.[1]
Mechanism of Action: The Role of 5-HT6 Receptor Partial Agonism
The 5-HT6 receptor is a Gs-protein-coupled receptor that, upon activation, stimulates adenylyl cyclase and increases intracellular levels of cyclic AMP (cAMP).[7] As a partial agonist, EMD-386088 binds to the 5-HT6 receptor and elicits a response that is lower than that of a full agonist. This nuanced mechanism allows for a modulatory effect on serotonergic signaling, which can be therapeutically advantageous.
The antidepressant-like effects of EMD-386088 are attributed to its direct stimulation of 5-HT6 receptors.[6] This activity can indirectly influence other neurotransmitter systems, including acetylcholine, which is crucial for cognitive processes like memory and learning.[9]
Caption: Workflow for the Forced Swim Test protocol.
Effects on Cognition and Neurophysiology
EMD-386088 has been shown to modulate hippocampal theta oscillations, a key neural correlate of cognitive processes. [9]In freely moving rats, administration of EMD-386088 was found to significantly reduce theta frequency. [9]This highlights the role of 5-HT6 receptors in regulating the neural circuits underlying learning and memory.
Metabolic Effects
Interestingly, EMD-386088 has also been investigated for its metabolic effects. Studies have shown that it can reduce body weight and food intake in obese rats, normalize plasma glucose levels, and increase plasma glycerol, suggesting an impact on lipolysis. [10]These effects are thought to be mediated, at least in part, by its action on 5-HT6 receptors, which are known to influence satiety centers. [10]
Synthesis and Chemical Properties
The synthesis of EMD-386088 and related 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles has been described in the medicinal chemistry literature. [8]The core indole scaffold is a common feature in many biologically active compounds and can be synthesized through various established methods. [11]The starting material, 6-chloro-1H-indole, is a commercially available reagent used in chemical synthesis. [12][13] The hydrochloride salt of EMD-386088 is commonly used in research due to its stability and solubility. [5]
Conclusion and Future Directions
EMD-386088 has proven to be a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT6 receptor. Its partial agonist activity provides a unique mechanism for modulating serotonergic signaling. The diverse effects observed in preclinical models, from antidepressant-like and cognitive-modulating properties to metabolic regulation, underscore the therapeutic potential of targeting the 5-HT6 receptor.
Future research should continue to explore the intricate downstream signaling pathways affected by EMD-386088 and other 5-HT6 receptor ligands. Further elucidation of the interplay between its 5-HT6 receptor agonism and dopamine reuptake inhibition will be crucial for understanding its full spectrum of activity and for the rational design of next-generation therapeutics with improved selectivity and efficacy.
References
-
Ly, C., et al. (2013). Activation of 5-HT6 receptors modulates sleep-wake activity and hippocampal theta oscillation. ACS Chemical Neuroscience, 4(1), 191-199. [Link]
-
Wesołowska, A., et al. (2012). Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats. Pharmacological Reports, 64(4), 795-805. [Link]
-
Jastrzębska-Więsek, M., et al. (2016). Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats. Pharmacological Reports, 68(5), 977-984. [Link]
-
Jastrzębska-Więsek, M., et al. (2017). Metabolic and Cardiovascular Benefits and Risks of EMD386088—A 5-HT6 Receptor Partial Agonist and Dopamine Transporter Inhibitor. Frontiers in Pharmacology, 8, 48. [Link]
-
Wikipedia. EMD-386088. [Link]
-
Grokipedia. EMD-386088. [Link]
-
ChemSynthesis. 6-chloro-1H-indole. [Link]
-
PubMed. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats. [Link]
-
precisionFDA. EMD-386088. [Link]
-
PubChem. 1H-Indole, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1). [Link]
-
National Institutes of Health. A multicomponent tetrazolo indole synthesis. [Link]
-
ScienceDirect. Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-aggregating properties. [Link]
-
PubMed. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. [Link]
-
Mattsson, C., et al. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(19), 4230-4234. [Link]
Sources
- 1. EMD-386088 - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. 1H-Indole, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1) | C14H16Cl2N2 | CID 56972198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats | Semantic Scholar [semanticscholar.org]
- 7. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Metabolic and Cardiovascular Benefits and Risks of EMD386088—A 5-HT6 Receptor Partial Agonist and Dopamine Transporter Inhibitor [frontiersin.org]
- 11. A multicomponent tetrazolo indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. goldbio.com [goldbio.com]
Comparative Validation of "6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole" Activity in Diverse Cell Line Models
A Senior Application Scientist's Guide to Characterizing a Novel Serotonergic Compound
Abstract
This guide provides a comprehensive framework for the validation and comparative analysis of the novel compound, 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, hereafter referred to as Cmpd-X. Based on its structural motifs, including an indole core and a tetrahydropyridine moiety, Cmpd-X is hypothesized to be a serotonin receptor agonist.[1][2][3] This document outlines a systematic approach to confirm this hypothesis, determine its receptor affinity and functional potency, and compare its activity profile against a known serotonergic agent across different cell lines. The methodologies detailed herein are designed to ensure scientific rigor, data reproducibility, and a clear interpretation of the compound's pharmacological profile for researchers in drug discovery and development.
Introduction and Scientific Rationale
The indole alkaloid structure is a "privileged scaffold" in medicinal chemistry, renowned for its interaction with various biological targets, particularly neurotransmitter receptors.[2][4] The structural similarity of many indole-containing compounds to endogenous serotonin has made them a focal point for developing therapies for neurological and psychiatric disorders.[2][5] Furthermore, the tetrahydropyridine moiety is a component of numerous biologically active molecules with diverse pharmacological effects, including affinity for dopamine and serotonin receptors.[1][6][7]
Given the structure of Cmpd-X, we postulate its primary mechanism of action is through the activation of serotonin 5-HT₂ class receptors, which are G-protein coupled receptors (GPCRs). Specifically, the 5-HT₂ₐ receptor, a Gq-coupled receptor, is a prime candidate.[8] Upon agonist binding, Gq activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i), a measurable event that serves as a proxy for receptor activation.[9][10][11]
This guide will compare the activity of Cmpd-X with (±)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride (DOI), a well-characterized, brain-penetrant 5-HT₂ₐ/5-HT₂C receptor agonist.[12][13]
Experimental Objectives:
-
Determine the binding affinity (Kᵢ) of Cmpd-X for the human 5-HT₂ₐ receptor.
-
Quantify the functional potency (EC₅₀) and efficacy of Cmpd-X in activating the 5-HT₂ₐ receptor.
-
Compare the activity of Cmpd-X in a recombinant cell line overexpressing the target versus a human neuroblastoma cell line with endogenous receptor expression.
Experimental Design & Workflow
A multi-faceted approach is essential for a thorough validation. We will employ two distinct cell line models to provide a comprehensive picture of Cmpd-X's activity.
-
CHO-K1/5-HT₂ₐ Cells: A Chinese Hamster Ovary (CHO-K1) cell line stably transfected to express the human 5-HT₂ₐ receptor.[8] This provides a clean, high-signal-window system to study direct receptor interaction without the interference of other neuronal signaling pathways.
-
SH-SY5Y Cells: A human neuroblastoma cell line known to endogenously express multiple serotonin receptors, including 5-HT₂ₐ and 5-HT₂C.[14][15][16] This model offers a more physiologically relevant context, reflecting the complexity of a neuronal-like environment.
The overall validation workflow is depicted below.
Caption: Overall experimental workflow for Cmpd-X validation.
Methodologies and Protocols
Cell Culture
-
CHO-K1/5-HT₂ₐ Stable Cell Line:
-
Culture cells in Ham's F12 medium supplemented with 10% FBS and 400 µg/ml G418 as a selection antibiotic.[8]
-
Maintain cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
-
SH-SY5Y Cell Line:
-
Culture cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% FBS.
-
Maintain cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells every 3-5 days.
-
Radioligand Binding Assay (Affinity)
This assay determines the binding affinity of Cmpd-X by measuring its ability to compete with a known radiolabeled ligand for the 5-HT₂ₐ receptor. We will use [³H]ketanserin, a classic 5-HT₂ₐ antagonist radioligand.
Protocol:
-
Membrane Preparation: Harvest CHO-K1/5-HT₂ₐ cells, homogenize in ice-cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.[17]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (approx. 70 µg protein/well), a fixed concentration of [³H]ketanserin (e.g., 2.0 nM), and varying concentrations of Cmpd-X or unlabeled DOI.[18]
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[18]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Calcium Flux Assay (Functional Potency)
This functional assay measures the increase in intracellular calcium following receptor activation.[9][10]
Caption: 5-HT₂ₐ receptor Gq signaling pathway.
Protocol:
-
Cell Plating: Seed CHO-K1/5-HT₂ₐ or SH-SY5Y cells into black, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.[9]
-
Dye Loading: Remove the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for 30-60 minutes at 37°C.[11] This allows the non-fluorescent dye to enter the cells, where it is cleaved into its active, fluorescent form.
-
Compound Addition: Place the plate into a fluorescence plate reader (e.g., FlexStation® 3). Record a baseline fluorescence reading for 10-20 seconds.[11]
-
Measurement: The instrument will then automatically add varying concentrations of Cmpd-X or DOI to the wells. Immediately measure the change in fluorescence intensity over time (typically 60-120 seconds).[11]
-
Data Analysis: The response is calculated as the maximum fluorescence signal minus the baseline fluorescence. Plot the response against the log concentration of the agonist and fit to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
Data Presentation and Comparative Analysis
The following tables present hypothetical data to illustrate how the results would be structured for clear comparison.
Table 1: Receptor Binding Affinity (Kᵢ) at Human 5-HT₂ₐ Receptor
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| Cmpd-X | 15.8 | 7.9 |
| DOI (Reference) | 1.4 | 0.7[12] |
Kᵢ values are calculated from IC₅₀ values obtained in a competitive binding assay using [³H]ketanserin (K₋ = 2.0 nM) as the radioligand.
Table 2: Functional Potency (EC₅₀) and Efficacy in CHO-K1/5-HT₂ₐ Cells
| Compound | EC₅₀ (nM) | Efficacy (% of DOI) |
| Cmpd-X | 25.2 | 95% |
| DOI (Reference) | 5.5 | 100% |
Efficacy is expressed relative to the maximum response induced by the reference agonist, DOI.
Table 3: Functional Potency (EC₅₀) and Efficacy in SH-SY5Y Cells
| Compound | EC₅₀ (nM) | Efficacy (% of DOI) |
| Cmpd-X | 48.9 | 88% |
| DOI (Reference) | 12.1 | 100% |
Interpretation of Results:
-
The Kᵢ value from Table 1 indicates the affinity of Cmpd-X for the 5-HT₂ₐ receptor. A lower Kᵢ signifies higher binding affinity.
-
The EC₅₀ values from Tables 2 and 3 represent the concentration of the compound required to elicit 50% of its maximal effect, indicating its functional potency.
-
Comparing the EC₅₀ values between the CHO-K1/5-HT₂ₐ and SH-SY5Y cell lines can reveal potential influences of the cellular environment on compound activity. A rightward shift (higher EC₅₀) in SH-SY5Y cells might suggest factors such as receptor reserve differences, endogenous signaling modulation, or off-target effects.
-
The efficacy data shows the maximal response of Cmpd-X relative to the well-established full agonist, DOI. Values close to 100% suggest Cmpd-X is a full agonist, while lower values would classify it as a partial agonist.
Conclusion and Future Directions
This guide provides a robust, multi-tiered strategy for the initial pharmacological characterization of "this compound" (Cmpd-X). By integrating receptor binding assays with functional calcium flux assays across both recombinant and neuronal-like cell lines, researchers can confidently determine the compound's affinity, potency, and efficacy at the hypothesized 5-HT₂ₐ receptor target. The comparative analysis against a standard agonist like DOI provides essential context for its activity profile.
Should the results confirm potent and efficacious agonism, further studies would be warranted. These could include selectivity profiling against other 5-HT receptor subtypes (e.g., 5-HT₂C using a cAMP assay for this Gᵢ-coupled receptor), assessing off-target activities, and eventually progressing to more complex in vitro and in vivo models to explore its therapeutic potential.[19][20][21]
References
- MedChemExpress. DOI hydrochloride | 5-HT2A/5-HT2C Receptor Agonist. [URL: https://www.medchemexpress.com/doi-hydrochloride.html]
- Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [URL: https://bio-protocol.org/e1842]
- Dagallier, C., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26627801/]
- BenchChem. Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. [URL: https://www.benchchem.com/blog/tetrahydropyridine-derivatives-a-comprehensive-guide-to-their-role-in-drug-discovery]
- Mateeva, N. N., et al. (2005). The Chemistry and Pharmacology of Tetrahydropyridines. Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/cmc/2005/00000012/00000005/art00006]
- Tocris Bioscience. DOI hydrochloride | 5-HT2A Receptors. [URL: https://www.tocris.com/products/doi-hydrochloride_0602]
- Daud, N. H., et al. (2017). Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2017.00083/full]
- Mohsin, M., & Ahmad, S. (2018). Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. Turkish Journal of Chemistry. [URL: https://www.researchgate.net/publication/328289569_Tetrahydropyridine_A_promising_heterocycle_for_pharmacologically_active_molecules]
- Bruker. Marine Indole Alkaloids as Potential Antidepressant Agents. [URL: https://www.bruker.com/en/news-and-events/news/2018/marine-indole-alkaloids--potential-new-drug-leads-for-the-contr.html]
- Mateeva, N. N., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15777212/]
- Bentham Science Publishers. The Chemistry and Pharmacology of Tetrahydropyridines. [URL: https://www.benthamscience.com/abstract/13426]
- Cells Online. 5-HT2A Serotonin Receptor Cell Line. [URL: https://www.cellsonline.net/5-ht2a-serotonin-receptor-cell-line/]
- ResearchGate. 5-HT1 A receptor protein levels in SH-SY5Y cells after 3-h (A) and 48-h... [URL: https://www.researchgate.
- Promega Corporation. cAMP-Glo™ Assay. [URL: https://www.promega.com/products/cell-health-assays/gpcr-assays/camp-glo-assay/]
- Wikipedia. Indole alkaloid. [URL: https://en.wikipedia.org/wiki/Indole_alkaloid]
- van de Wetering, I., et al. (2001). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11432541/]
- Egan, C. T., et al. (1998). Characterisation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors expressed in the human neuroblastoma cell line SH-SY5Y: comparative stimulation by hallucinogenic drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9546452/]
- Ikarashi, Y., et al. (2019). Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30919794/]
- Creative BioMart. cAMP Accumulation Assay. [URL: https://www.creativebiomart.
- Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Marine Indole Alkaloids: Potential New Drug Leads for the Control of Depression and Anxiety. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr900192a]
- National Center for Biotechnology Information. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [URL: https://www.ncbi.nlm.nih.gov/books/NBK53306/]
- Coccini, T., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3506869/]
- Pellegrino, D., et al. (2020). Mitochondrial Membranes of Human SH-SY5Y Neuroblastoma Cells Express Serotonin 5-HT 7 Receptor. MDPI. [URL: https://www.mdpi.com/1422-0067/21/24/9629]
- Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [URL: https://www.reactionbiology.com/service/biochemical-assays/gpcr-assays/5-ht2a-biochemical-binding-assay-service]
- National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [URL: https://www.ncbi.nlm.nih.gov/books/NBK133425/]
- Creative Biolabs. 5-HT2C Serotonin Receptor Assay Cell Line. [URL: https://www.creative-biolabs.com/neuroscience/5-ht2c-serotonin-receptor-assay-cell-line-ntv-0825-yj239.htm]
- Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-pharmacology/cellular-and-functional-assays/calcium-flux-assays/]
- Charles River Laboratories. Human 5-HT2C Serotonin Receptor Cell Line. [URL: https://www.criver.com/products-services/discovery-services/invitro-services/reagents/human-5-ht2c-serotonin-receptor-cell-line]
- ResearchGate. Calcium Flux Assay Protocol. [URL: https://www.researchgate.net/table/Calcium-Flux-Assay-Protocol_tab1_281273932]
- ResearchGate. Mitochondrial Membranes of Human SH-SY5Y Neuroblastoma Cells Express Serotonin 5-HT7 Receptor. [URL: https://www.researchgate.net/publication/347805179_Mitochondrial_Membranes_of_Human_SH-SY5Y_Neuroblastoma_Cells_Express_Serotonin_5-HT_7_Receptor]
- BenchChem. Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity. [URL: https://www.benchchem.
- Zhang, Z., et al. (2016). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4899738/]
- Pellegrino, D., et al. (2020). Mitochondrial Membranes of Human SH-SY5Y Neuroblastoma Cells Express Serotonin 5-HT7 Receptor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33348850/]
- DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. [URL: https://www.discoverx.com/products/drug-discovery-development-reagents-kits/frozen-cells/hts082rta-ready-to-assay-5-ht2a-serotonin-receptor-frozen-cells]
- Wikipedia. 2,5-Dimethoxy-4-iodoamphetamine. [URL: https://en.wikipedia.org/wiki/2,5-Dimethoxy-4-iodoamphetamine]
- Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [URL: https://www.eurofinsdiscoveryservices.com/catalog/details/5-ht2a-human-serotonin-gpcr-binding-agonist-radioligand-leadhunter-assay-fr-24278121/]
- Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [URL: https://www.eurofinsdiscoveryservices.com/catalog/details/5-ht2a-human-serotonin-gpcr-binding-antagonist-radioligand-leadhunter-assay-fr-24278121/]
- Innoprot. 5-HT2C Serotonin Receptor Assay - Innoprot GPCR Functional Assays. [URL: https://www.innoprot.com/products/gpcr-functional-assays/5-ht2c-serotonin-receptor-assay/]
- GenScript. Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. [URL: https://www.genscript.com/stable-cell-line-M00251.html]
- Serotonin 2A (5-HT2A) receptor affects cell-matrix adhesion and the formation and maintenance of stress fibers in HEK293 cells. (2020). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33303869/]
- Halberstadt, A. L., et al. (2016). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4886862/]
- Zelek-Molik, A., et al. (2002). DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12362937/]
- GenScript. HEK293/5-HT2C Stable Cell Line. [URL: https://www.genscript.com/stable-cell-line-M00021.html]
- Creative Biolabs. HEK293T - 5-HT2CR Cell Line. [URL: https://www.creative-biolabs.com/neuroscience/hek293t-5-ht2cr-cell-line-ntv-0825-yj240.htm]
- An insight into the recent developments in anti-infective potential of indole and associated hybrids. (2021). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8273752/]
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293521/]
- ResearchGate. Computer-aided design, synthesis, and biological evaluation of 4-chloro-N-(2-oxo-3-(2- pyridin-4-yl)hydrazineylidene)indolin-5yl)benzamide and 1-(4-bromobenzyl). [URL: https://www.researchgate.net/publication/365851921_Computer-aided_design_synthesis_and_biological_evaluation_of_4-chloro-N-'2-oxo-3-'2-pyridin-4-ylhydrazineylideneindolin-5ylbenzamide_and_1-'4-bromobenzyl-5-chloro-N-'2-oxo-3-'2-pyridin-4-ylhydrazineyl]
- Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9861618/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 4. Marine Indole Alkaloids as Potential Antidepressant Agents | Bruker [bruker.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Chemistry and Pharmacology of Tetrahydropyridines: Ingenta Connect [ingentaconnect.com]
- 7. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterisation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors expressed in the human neuroblastoma cell line SH-SY5Y: comparative stimulation by hallucinogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cAMP-Glo™ Assay [promega.sg]
- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
A Researcher's Guide to Characterizing the Serotonin Receptor Cross-Reactivity of Novel Indole-Tetrahydropyridine Analogs
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of "6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole," a representative of the indole-tetrahydropyridine class of molecules, at various serotonin (5-HT) receptors. While specific experimental data for this exact compound is not publicly available, this guide outlines the essential experimental workflows, presents hypothetical data for illustrative purposes, and explains the scientific rationale behind each step. This approach serves as a robust template for the characterization of any new chemical entity targeting the serotonergic system.
The serotonin system, with its at least 15 receptor subtypes, is implicated in a vast array of physiological and pathophysiological processes, including mood, cognition, and memory.[1][2] The therapeutic efficacy of many drugs relies on their specific interaction with one or more of these receptor subtypes. Conversely, off-target interactions can lead to undesirable side effects. Therefore, a thorough understanding of a compound's cross-reactivity profile is a critical step in the drug discovery and development pipeline.
The Importance of Selectivity Profiling
The various serotonin receptor subtypes are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[3][4] These receptors are coupled to different intracellular signaling pathways.[5][6][7] For example, 5-HT1A receptors are typically coupled to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[4] In contrast, 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gαs, which stimulates adenylyl cyclase and increases cAMP levels.[4] The 5-HT2 family of receptors primarily couples to Gαq, activating phospholipase C.[4] Given this diversity in signaling, a non-selective compound can trigger a cascade of unintended cellular responses.
The indole-tetrahydropyridine scaffold is a well-established pharmacophore for serotonin receptor ligands.[8][9][10] Modifications to this core structure, such as the addition of a chloro group at the 6-position of the indole ring, can significantly alter a compound's affinity and selectivity for different 5-HT receptor subtypes.[11] Therefore, a systematic evaluation of binding and functional activity across the serotonin receptor family is essential.
Experimental Workflow for Cross-Reactivity Profiling
A typical workflow for assessing the cross-reactivity of a novel compound involves a tiered approach, starting with broad screening and progressing to more detailed functional characterization.
Caption: A tiered experimental workflow for characterizing the serotonin receptor cross-reactivity of a novel compound.
Data Presentation: A Hypothetical Profile for "this compound"
To illustrate the output of such a study, the following tables present hypothetical data for our compound of interest.
Table 1: Binding Affinity Profile at Human Serotonin Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| 5-HT1A | [3H]-8-OH-DPAT | 15 |
| 5-HT1B | [3H]-GR125743 | 250 |
| 5-HT1D | [3H]-GR125743 | 300 |
| 5-HT2A | [3H]-Ketanserin | 5 |
| 5-HT2B | [3H]-LSD | 500 |
| 5-HT2C | [3H]-Mesulergine | 8 |
| 5-HT3 | [3H]-Granisetron | >10,000 |
| 5-HT4 | [3H]-GR113808 | 1,500 |
| 5-HT5A | [3H]-LSD | 800 |
| 5-HT6 | [3H]-LSD | 75 |
| 5-HT7 | [3H]-LSD | 20 |
Ki values are a measure of binding affinity; a lower Ki indicates higher affinity.
Table 2: Functional Activity at Selected Human Serotonin Receptors
| Receptor Subtype | Assay Type | Functional Response | EC50/IC50 (nM) |
| 5-HT1A | cAMP Inhibition | Agonist | 45 |
| 5-HT2A | Ca2+ Mobilization | Antagonist | 12 |
| 5-HT2C | Ca2+ Mobilization | Antagonist | 25 |
| 5-HT6 | cAMP Stimulation | Antagonist | 150 |
| 5-HT7 | cAMP Stimulation | Partial Agonist | 80 |
EC50 is the concentration of an agonist that gives a half-maximal response. IC50 is the concentration of an antagonist that inhibits the response by 50%.
Detailed Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[12][13] The principle is based on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.[14]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) stably expressing the human serotonin receptor subtype of interest.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the membranes, then wash the pellet to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.[15]
-
-
Assay Setup:
-
In a 96-well or 384-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.[16]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
-
Incubation and Filtration:
-
Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.[15]
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.[15]
-
Wash the filters with cold buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter plates and add a scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.[12]
-
Caption: General workflow for a cell-based cAMP functional assay.
Conclusion
The systematic characterization of a novel compound's interaction with a panel of serotonin receptors is a cornerstone of modern drug discovery. The combination of radioligand binding assays to determine affinity and functional assays to elucidate the mode of action provides a comprehensive understanding of the compound's pharmacological profile. The hypothetical data and detailed protocols presented in this guide offer a practical framework for researchers to design and execute their own cross-reactivity studies for indole-tetrahydropyridine derivatives and other novel chemical entities targeting the serotonergic system. This rigorous approach is essential for identifying selective ligands with therapeutic potential and minimizing the risk of off-target effects.
References
-
Signaling pathways of the serotonin receptor (5-HTR) subtypes.... - ResearchGate. Available at: [Link]
-
Serotonin Receptor Signaling - QIAGEN GeneGlobe. Available at: [Link]
-
Serotonin main signaling pathways. 5-HT or agonists/antagonists for each receptor (•) - ResearchGate. Available at: [Link]
-
Novel and atypical pathways for serotonin signaling - PMC - PubMed Central. Available at: [Link]
-
Serotonergic Synapse Pathway - Creative Diagnostics. Available at: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. Available at: [Link]
-
Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed. Available at: [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - NIH. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Available at: [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology - ResearchGate. Available at: [Link]
-
Radioligand Binding to Solubilized 5-HT3 Receptors | Springer Nature Experiments. Available at: [Link]
-
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC. Available at: [Link]
-
Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PubMed Central. Available at: [Link]
-
Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC - NIH. Available at: [Link]
-
Synthesis and serotonin receptor binding properties of 5-substituted 3-(1′,2′,5′,6′-tetrahydropyridin-3′-yl) indoles | Semantic Scholar. Available at: [Link]
-
N -Arylsulfonylindole Derivatives as Serotonin 5-HT 6 Receptor Ligands - ResearchGate. Available at: [Link]
-
Serotonin Receptor Subtypes and Ligands - ACNP. Available at: [Link]
Sources
- 1. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acnp.org [acnp.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and serotonin receptor binding properties of 5-substituted 3-(1′,2′,5′,6′-tetrahydropyridin-3′-yl) indoles | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of Off-Target Effects of 5-HT6 Receptor Agonist "6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole" and Structurally Related Alternatives
A Technical Guide for Researchers in Drug Development
In the pursuit of novel therapeutics targeting the serotonin 6 (5-HT6) receptor for cognitive and neuropsychiatric disorders, understanding the off-target pharmacology of lead candidates is paramount for predicting potential side effects and ensuring clinical success. This guide provides a comparative analysis of the off-target effects of the 5-HT6 receptor agonist "6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole" and its close structural analog, EMD-386088, alongside other notable 5-HT6 agonists, WAY-181187 and WAY-208466. By examining their binding affinities across a panel of relevant receptors, this guide aims to equip researchers with the necessary data to make informed decisions in their drug discovery programs.
Introduction to "this compound" and its Primary Target
"this compound" belongs to a class of indole derivatives that have been investigated for their potent agonistic activity at the 5-HT6 receptor. The 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key modulator of cholinergic and glutamatergic neurotransmission, making it an attractive target for improving cognitive function.
Due to the high degree of structural similarity, the pharmacological profile of "this compound" is often represented by its close and well-characterized analog, EMD-386088 ("5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole"). EMD-386088 is a potent 5-HT6 receptor agonist with an EC50 of 1.0 nM.
On-Target and Off-Target Binding Profile Comparison
A critical aspect of drug development is to assess the selectivity of a compound for its intended target. The following table summarizes the binding affinities (IC50 in nM) of EMD-386088 and two alternative 5-HT6 receptor agonists, WAY-181187 and WAY-208466, at the primary 5-HT6 receptor and a panel of key off-target receptors.
| Receptor | EMD-386088 (IC50, nM) | WAY-181187 (Ki, nM) | WAY-208466 (Ki, nM) |
| 5-HT6 | 7.4 | 2.2 [1] | 4.8 [1] |
| 5-HT1A | 660 | >1000 | >1000 |
| 5-HT1B | 180 | >1000 | >1000 |
| 5-HT1D | 110 | >1000 | >1000 |
| 5-HT2A | 240 | 130 | 250 |
| 5-HT2B | - | 130 | 170 |
| 5-HT2C | 450 | 500 | 830 |
| 5-HT3 | 34 | - | - |
| 5-HT4 | 620 | - | - |
| 5-HT7 | 3000 | 130 | 140 |
| D1 | - | >1000 | >1000 |
| D2 | - | >1000 | >1000 |
| NET | - | >1000 | >1000 |
Data for WAY-181187 and WAY-208466 off-target binding at various serotonin subtypes, dopamine receptors, and norepinephrine transporter are presented as >1000 nM where specific values were not available in the cited literature, indicating low affinity.
Analysis of Off-Target Profiles
EMD-386088 , as a proxy for "this compound," demonstrates high affinity for its primary target, the 5-HT6 receptor. However, it exhibits notable affinity for the 5-HT3 receptor (IC50 = 34 nM), which is only approximately 4.6-fold lower than its affinity for the 5-HT6 receptor. This suggests a potential for off-target effects mediated by the 5-HT3 receptor, which is involved in nausea and vomiting. Its affinity for other serotonin receptor subtypes is significantly lower, indicating a greater degree of selectivity in that regard.
WAY-181187 and WAY-208466 also display high affinity for the 5-HT6 receptor.[1] While a complete side-by-side quantitative comparison against the same panel as EMD-386088 is not available in the public domain, existing data suggests that they are highly selective against a range of other receptors, including other serotonin subtypes, dopamine receptors, and the norepinephrine transporter, with Ki values generally greater than 1000 nM.[1] Notably, WAY-181187 and its analogs show some affinity for 5-HT2A, 5-HT2B, and 5-HT7 receptors in the 130-250 nM range.
Signaling Pathway and Experimental Workflows
The primary signaling pathway for the 5-HT6 receptor involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). The experimental workflows to determine the on-target and off-target activities of these compounds typically involve radioligand binding assays and functional cAMP assays.
Caption: Workflow for determining binding affinity and functional activity.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest.
-
Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, containing appropriate salts.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-LSD for 5-HT6) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay (General Protocol)
-
Cell Culture: Culture cells stably expressing the 5-HT6 receptor in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels in the cell lysate using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
This comparative guide highlights the importance of comprehensive off-target profiling in the characterization of 5-HT6 receptor agonists. While "this compound" and its analog EMD-386088 are potent 5-HT6 agonists, the significant affinity for the 5-HT3 receptor presents a potential liability that warrants further investigation. In contrast, WAY-181187 and WAY-208466 appear to offer a more selective profile, although a direct comparison is limited by the availability of comprehensive public data. Researchers are encouraged to conduct broad off-target screening early in the drug discovery process to identify and mitigate potential risks, ultimately leading to the development of safer and more effective therapeutics.
References
- Jastrzębska-Więsek M, et al. Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays. Pharmacol Rep. 2013;65(4):997-1006.
-
ResearchGate. The affinities for serotonin/dopamine receptors of the compounds 1-4. Available from: [Link]
- Nikiforuk A, et al. The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration. Psychopharmacology (Berl). 2011;217(3):411-8.
-
Wesołowska A, et al. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats. Semantic Scholar. Available from: [Link]
- Schechter LE, et al. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology. 2008;33(6):1323-35.
-
Glennon RA, et al. Serotonin Receptor Subtypes and Ligands. ACNP. Available from: [Link]
-
ResearchGate. 5-HT6 Receptor Agonist and Antagonist Against β-Amyloid-Peptide-Induced Neurotoxicity in PC-12 Cells. Available from: [Link]
-
Siegel GJ, et al. Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available from: [Link]
- Stępnicki P, et al. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences. 2022; 23(8):4436.
- Carr GV, et al. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. Br J Pharmacol. 2013;168(5):1243-56.
- Tallman JF. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders. Pharmaceuticals (Basel). 2023;16(2):255.
-
Wikipedia. 5-HT6 receptor. Available from: [Link]
-
Bordi F, et al. Serotonin Receptors of Type 6 (5-HT6): What can we expect from them?. ResearchGate. Available from: [Link]
- Bel-Kacem S, et al. WAY-208466, a 5-HT6 receptor agonist, increases food motivation in primates: A behavioural and PET imaging study opening perspectives in eating disorders. Neuroscience Applied. 2024;3:104086.
- Guman M, et al. The Serotonin-6 Receptor as a Novel Therapeutic Target. Biomolecules & Therapeutics. 2012;20(1):17-27.
- Canale V, et al. Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity. J Med Chem. 2017;60(17):7535-7552.
- Léger S, et al. Therapeutic Potential of 5-HT6 Receptor Agonists. J Med Chem. 2015;58(13):5136-54.
- Meltzer HY, et al. Dopamine and serotonin receptor binding and antipsychotic efficacy. Psychopharmacology (Berl). 2003;170(4):370-80.
-
Enzensperger C, et al. Dopamine/serotonin receptor ligands. Part 17: a cross-target SAR approach: affinities of azecine-styled ligands for 5-HT(2A) versus D1 and D2 receptors. Semantic Scholar. Available from: [Link]
- Hötzel K, et al. Highly specific off-target binding identified and eliminated during the humanization of an antibody against FGF receptor 4. mAbs. 2017;9(7):1181-1190.
- Liu R, et al. In silico off-target profiling for enhanced drug safety assessment. Brief Bioinform. 2023;24(2):bbad032.
- Spjuth O, et al. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Front Chem. 2020;8:599.
- Cannaert A, et al. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Front Pharmacol. 2022;13:1049987.
- Schmidt F, et al. Predictive in silico off-target profiling in drug discovery. Future Med Chem. 2014;6(3):295-317.
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
- Dahl G, et al. Drug–Target Kinetics in Drug Discovery. J Med Chem. 2015;58(19):7595-620.
- Vaswani RG, et al. 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. ACS Med Chem Lett. 2019;10(5):786-792.
-
EuroscreenFast. Profile your GPCR targeting compounds for selectivity. Available from: [Link]
- Kozakov D, et al. Mapping the binding sites of challenging drug targets. Curr Opin Struct Biol. 2020;61:1-8.
-
Chemical Computing Group. webinar recording: How to design selective ligands for highly conserved binding sites. Available from: [Link]
Sources
A Guide to Ensuring Reproducibility in In Vivo Studies of Novel Serotonergic Compounds: The Case of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
This guide provides a framework for designing and executing reproducible in vivo studies for novel compounds targeting the central nervous system. We will use the putative serotonin receptor agonist, 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, as a case study to illustrate key principles. While direct in vivo data for this specific molecule is not extensively published, its structural similarity to known serotonergic agents allows us to build a robust, predictive methodology for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the reliability and translational potential of their in vivo research.
The Challenge of Reproducibility in Neuroscience
The field of behavioral neuroscience faces a significant challenge with the reproducibility of findings from animal studies.[1][2] Many published scientific findings cannot be replicated, which hinders scientific progress, wastes resources, and can lead to the pursuit of non-viable therapeutic targets.[3][4] Factors contributing to this "replication crisis" include innate variability in biological systems, insufficient detail in protocol documentation, flawed experimental design, and improper statistical analysis.[2][5][6]
To address these issues, a conscious effort to design self-validating and transparent experimental systems is paramount. Guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) checklist have been developed to improve the reporting and, by extension, the reproducibility of animal research.[4][7][8][9] This guide will integrate the principles of these guidelines into a practical comparison of methodologies.
Introducing the Target Compound and Suitable Comparators
Target Compound: this compound
This molecule belongs to the indole family, a common scaffold for compounds targeting serotonin (5-HT) receptors. The tetrahydropyridine moiety is also a frequent feature in serotonergic ligands. Based on the literature for structurally similar compounds, such as 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, it is hypothesized that our target compound acts as a 5-HT6 receptor agonist.[10]
Comparator Compounds:
To create a meaningful comparison, we will use two classes of compounds:
-
A Known 5-HT6 Receptor Agonist (e.g., EMD-386088): This will serve as a direct mechanistic comparator to test the hypothesis that our target compound has a similar mode of action. Both 5-HT6 receptor agonists and antagonists have shown potential in preclinical models of cognitive dysfunction and depression.[11][12][13]
-
A Selective Serotonin Reuptake Inhibitor (SSRI) (e.g., Fluoxetine): As a widely studied and clinically used antidepressant, fluoxetine provides a benchmark for assessing antidepressant- and anxiolytic-like activity in established behavioral assays. SSRIs function by blocking the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[14][15]
Comparative Pharmacological Profiles
| Feature | This compound | EMD-386088 (5-HT6 Agonist) | Fluoxetine (SSRI) |
| Primary Target | Predicted: 5-HT6 Receptor | 5-HT6 Receptor | Serotonin Transporter (SERT) |
| Mechanism | Predicted: Agonist | Agonist | Reuptake Inhibition |
| Predicted In Vivo Effects | Modulation of learning and memory, potential antidepressant/anxiolytic-like effects. | Modulation of learning and memory, potential antidepressant/anxiolytic-like effects.[12][13] | Antidepressant- and anxiolytic-like effects. |
| Key References | [10] | [12][13] | [14][15] |
Predicted Signaling Pathway for 5-HT6 Receptor Agonists
The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can influence the activity of various downstream effectors, including protein kinase A (PKA), which in turn can modulate gene expression and neuronal function.
Caption: Predicted signaling pathway of a 5-HT6 receptor agonist.
Experimental Protocols for Reproducible In Vivo Assessment
To evaluate the potential antidepressant- and anxiolytic-like effects of our target compound in comparison to the alternatives, we will focus on two widely used behavioral assays: the Forced Swim Test (FST) and the Elevated Plus Maze (EPM). The key to reproducibility lies in the meticulous standardization of the protocols.[3][16]
General Workflow for In Vivo Behavioral Studies
Caption: Standardized workflow for reproducible behavioral studies.
Comparison Guide 1: The Forced Swim Test (FST)
The FST is a common assay to screen for antidepressant-like activity.[1][17] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and the total time spent mobile.
Detailed FST Protocol (for Mice)
| Step | Procedure | Rationale for Reproducibility |
| 1. Apparatus | Use a transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[18][19] | Consistent water depth and temperature are crucial as they can affect the animal's stress levels and mobility. |
| 2. Acclimation | Acclimate mice to the testing room for at least 1 hour before the test.[20] | Reduces stress from a novel environment, which can confound results. |
| 3. Dosing | Administer the test compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test. | The timing of administration relative to the test must be consistent to ensure peak compound exposure during the assay. |
| 4. Test Procedure | Gently place the mouse into the cylinder. The total test duration is 6 minutes.[18] | A consistent placement method minimizes initial stress variations. |
| 5. Scoring | The first 2 minutes are considered a habituation period and are not scored. During the final 4 minutes, record the duration of immobility.[17][18] Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[17] | Automated video tracking software is highly recommended to eliminate inter-observer variability and bias.[21] |
| 6. Post-Test | After the test, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning to its home cage. | Proper post-procedure care is an ethical requirement and reduces confounding stress for subsequent tests. |
| 7. Cleaning | Change the water between each animal.[19] | Prevents olfactory cues from previous animals from influencing the behavior of subsequent subjects. |
Hypothetical Data Presentation: Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | n | Latency to Immobility (s) (Mean ± SEM) | Total Immobility Time (s) (Mean ± SEM) |
| Vehicle | - | 10 | 145.2 ± 12.8 | 180.5 ± 15.3 |
| Target Compound | 10 | 10 | 180.1 ± 14.5 | 135.7 ± 12.1 |
| EMD-386088 | 5 | 10 | 175.9 ± 13.9 | 140.2 ± 13.8 |
| Fluoxetine | 20 | 10 | 205.6 ± 16.2 | 110.4 ± 10.5 |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Comparison Guide 2: The Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[16][21][22] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[23] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Detailed EPM Protocol (for Mice)
| Step | Procedure | Rationale for Reproducibility |
| 1. Apparatus | A '+' shaped maze raised 50-80 cm from the floor, with two opposing open arms (e.g., 25 x 5 cm) and two opposing closed arms (e.g., 25 x 5 x 16 cm).[20][22] The material and color should be consistent. | The dimensions of the arms and the height of the maze are critical variables that can influence the baseline level of anxiety. |
| 2. Environment | Conduct the test under dim lighting conditions (e.g., 10-20 lux).[22][23] | High light intensity is anxiogenic for rodents and can lead to floor effects where all animals show high anxiety. |
| 3. Acclimation | Acclimate mice to the testing room for at least 1 hour before the test. | Minimizes the confounding effects of novelty-induced stress. |
| 4. Dosing | Administer the test compound or vehicle i.p. 30-60 minutes before the test. | Consistent timing ensures that the behavioral assessment occurs during the compound's active period. |
| 5. Test Procedure | Place the mouse in the center of the maze, facing a closed arm. Allow the animal to explore freely for 5 minutes.[21][23] | A standardized starting position is crucial for consistent initial exploration patterns. |
| 6. Scoring | Record the number of entries into and the time spent in the open and closed arms. An entry is typically defined as all four paws entering an arm. | Automated video tracking is the gold standard for objective and reliable data collection.[21] |
| 7. Cleaning | Clean the maze with 70% ethanol between each animal. | Eliminates olfactory cues that could influence the behavior of the next animal. |
Hypothetical Data Presentation: Elevated Plus Maze
| Treatment Group | Dose (mg/kg, i.p.) | n | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | - | 10 | 15.3 ± 2.1 | 8.1 ± 1.2 | 1520 ± 125 |
| Target Compound | 10 | 10 | 25.8 ± 3.5 | 12.5 ± 1.8 | 1480 ± 110 |
| EMD-386088 | 5 | 10 | 24.1 ± 3.1 | 11.9 ± 1.5 | 1550 ± 130 |
| Fluoxetine | 20 | 10 | 30.2 ± 4.0 | 14.8 ± 2.0 | 1500 ± 115 |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Note: Total distance traveled is an important control measure. A significant change in this parameter could indicate that the compound is affecting general locomotor activity, which would confound the interpretation of the anxiety-related measures.
Conclusion and Recommendations
The path to developing novel therapeutics for CNS disorders is fraught with challenges, not least of which is the reproducibility of preclinical in vivo data. For a novel compound like this compound, a rigorous, hypothesis-driven approach to in vivo testing is essential. By using well-characterized comparators, adhering to meticulously detailed and standardized protocols, and employing unbiased, automated data collection and analysis, researchers can significantly enhance the reliability and validity of their findings. This commitment to scientific rigor not only strengthens the confidence in the data generated for a specific compound but also contributes to the overall integrity and forward momentum of neuroscience research.
References
-
International Brain Laboratory, Aguillon-Rodriguez, V., Angelaki, D. E., et al. (2021). Standardized decision-making in mice. eLife, 10, e63711. [Link]
-
Kashem, M. A., & Khanna, R. (2023). Elevated plus maze protocol. protocols.io. [Link]
-
Molendijk, M. L., & de Kloet, E. R. (2022). Methodology for classic forced swim test in rodents. ResearchGate. [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
-
Institutional Animal Care and Use Committee. (n.d.). Forced Swim Test v.3. University of Iowa. [Link]
-
Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. ResearchGate. [Link]
-
Leão, A. H. F. F., & Medeiros, D. C. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]
-
Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), 52587. [Link]
-
Crawley, J. N. (2008). Rigor and Reproducibility in Rodent Behavioral Research. Psychopharmacology, 201(4), 549–558. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. mmpc.org. [Link]
-
Cupo, L. (2022). The “Replication Crisis” in Neuroscience: What's the Path Forward? BrainPost. [Link]
-
Griebel, G., & Holsboer, F. (2012). The Serotonin-6 Receptor as a Novel Therapeutic Target. Trends in Pharmacological Sciences, 33(12), 661–670. [Link]
-
Beale, A. (2020). Updated ARRIVE guidelines: reproducibility and animal research. Frame. [Link]
-
NC3Rs. (n.d.). ARRIVE Guidelines. [Link]
-
Percie du Sert, N., Hurst, V., Ahluwalia, A., et al. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLoS Biology, 18(7), e3000410. [Link]
-
Meneses, A., Perez-Garcia, G., Ponce-Lopez, T., & Tellez, R. (2011). 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. British Journal of Pharmacology, 162(2), 329–342. [Link]
-
Wikipedia contributors. (n.d.). 5-HT6 receptor. Wikipedia. [Link]
-
Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. Journal of Cerebral Blood Flow & Metabolism, 30(9), 1597–1601. [Link]
-
Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. [Link]
-
Technology Networks. (2022). Stats Study Reveals Reason for Replication Crisis in Neuroscience. [Link]
-
Taconic Biosciences. (2018). In Vivo Study Design Challenges. [Link]
-
Kharabian Masouleh, S., & Bzdok, D. (2019). Brain and Behavior: Assessing reproducibility in association studies. eLife. [Link]
-
Fijał, K., Satała, G., Bugno, R., & Bojarski, A. J. (2024). 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders. Pharmacological Reports, 76(2), 195–211. [Link]
-
Ivachtchenko, A. V., Ivanenkov, Y. A., & Tkachenko, S. E. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(19), 4230–4234. [Link]
-
Current Topics in Medicinal Chemistry. (2024). Metabolic and In-vivo Profile of 5-HT 6 Receptor Antagonists Recently in Development. [Link]
-
Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2014). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Current Topics in Medicinal Chemistry, 14(3), 329–351. [Link]
-
Stankiewicz, A. M., Gębska, A., Satała, G., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(20), 4786. [Link]
Sources
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. The “Replication Crisis” in Neuroscience: What's the Path Forward? — BrainPost | Easy-to-read summaries of the latest neuroscience publications [brainpost.co]
- 3. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. replacinganimalresearch.org.uk [replacinganimalresearch.org.uk]
- 5. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 6. Stats Study Reveals Reason for Replication Crisis in Neuroscience | Technology Networks [technologynetworks.com]
- 7. Home | ARRIVE Guidelines [arriveguidelines.org]
- 8. The ARRIVE guidelines 2.0: updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
- 20. mmpc.org [mmpc.org]
- 21. protocols.io [protocols.io]
- 22. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel investigational compound, 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. The analysis is framed within the context of its potential dual-action mechanism targeting key neurotransmitter systems implicated in neuropsychiatric and cognitive disorders. The performance of this compound is benchmarked against established therapeutic agents, Aripiprazole, a dopamine D2 partial agonist, and Idalopirdine, a serotonin 5-HT6 antagonist, providing researchers, scientists, and drug development professionals with a detailed framework for evaluation.
Introduction: A Multifunctional Ligand Approach
The complexity of neuropsychiatric disorders such as schizophrenia and cognitive impairments associated with dementia necessitates the development of therapeutics with multifaceted mechanisms of action. The indole and tetrahydropyridine moieties present in this compound suggest a pharmacological profile targeting monoamine receptors. Preliminary structural analyses and data from analogous compounds indicate a high affinity for both dopamine D2 (D2R) and serotonin 5-HT6 (5-HT6R) receptors. This dual-target engagement is hypothesized to offer a synergistic effect: partial agonism at D2 receptors may stabilize dopaminergic neurotransmission, addressing psychotic symptoms, while antagonism at 5-HT6 receptors could enhance cholinergic and glutamatergic pathways, thereby improving cognitive function.[1][2]
This guide will delineate the experimental methodologies to rigorously assess this hypothesis, comparing the investigational compound's efficacy against established drugs with more selective mechanisms.
In Vitro Efficacy Assessment: Receptor Binding and Functional Activity
The initial characterization of a novel compound's pharmacological profile is established through a series of in vitro assays designed to quantify its interaction with specific molecular targets. For this compound, the primary focus is on its affinity and functional activity at human D2 and 5-HT6 receptors.
Experimental Workflow: In Vitro Characterization
Caption: Workflow for in vitro receptor characterization.
Receptor Binding Affinity
The affinity of this compound for the D2 and 5-HT6 receptors is determined using radioligand binding assays. These assays measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
-
Membrane Preparation: Utilize membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human D2L receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes with [3H]-Spiperone (final concentration 0.5 nM) and varying concentrations of the test compound (0.1-10000 nM).[3]
-
Incubation: Incubate the mixture for 60 minutes at room temperature.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that displaces 50% of the radioligand) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Protocol 2: Serotonin 5-HT6 Receptor Radioligand Binding Assay
-
Membrane Preparation: Use membranes from cells recombinantly expressing the human 5-HT6 receptor.
-
Reaction Mixture: In a buffer containing 50 mM Tris-HCl (pH 7.4), 0.1% ascorbic acid, and 4 mM CaCl2, combine the membranes with 1 nM [3H]-LSD and varying concentrations of the test compound.[4]
-
Nonspecific Binding: Determine nonspecific binding in the presence of 10 µM methiothepin.[4]
-
Incubation, Filtration, and Counting: Follow steps 3-6 from the D2 receptor binding protocol.
-
Data Analysis: Calculate the Ki value as described for the D2 receptor.
Functional Receptor Activity
To determine whether this compound acts as an agonist, antagonist, or partial agonist at the D2 receptor, a functional assay measuring the downstream signaling cascade is employed. D2 receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][6]
Protocol 3: D2 Receptor cAMP Functional Assay
-
Cell Culture: Plate CHO cells stably expressing the human D2L receptor in a 96-well plate and grow to 80-90% confluency.[5]
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX for a short period to prevent cAMP degradation.[7]
-
Stimulation: Add the test compound at various concentrations in the presence of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
Agonist/Partial Agonist Mode: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC50 (potency) and the maximal effect (Emax, intrinsic activity) relative to a full agonist like dopamine.
-
Antagonist Mode: To assess antagonist activity, pre-incubate the cells with the test compound before adding a fixed concentration of dopamine. A rightward shift in the dopamine concentration-response curve indicates competitive antagonism.
-
Comparative In Vitro Data
| Compound | D2 Receptor Ki (nM) | 5-HT6 Receptor Ki (nM) | D2 Functional Activity (cAMP Assay) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Aripiprazole | 1.2[8] | 44[8] | Partial Agonist (Emax ~25-30% of dopamine)[9] |
| Idalopirdine | >1000 | 0.83[10] | Antagonist |
Note: Ki values for Aripiprazole and Idalopirdine are sourced from publicly available data for comparative purposes.
In Vivo Efficacy Assessment: Behavioral Models
To translate the in vitro findings into a physiological context, the efficacy of this compound is evaluated in rodent models of cognitive impairment and antipsychotic-like activity.
Experimental Workflow: In Vivo Evaluation
Caption: Workflow for in vivo behavioral assessment.
Scopolamine-Induced Cognitive Impairment Model
This model assesses the ability of a compound to reverse memory deficits induced by the muscarinic receptor antagonist, scopolamine. The Novel Object Recognition (NOR) test is a widely used paradigm that leverages the innate preference of rodents to explore novel objects over familiar ones.[11][12]
Protocol 4: Novel Object Recognition (NOR) Test
-
Apparatus: A square open-field arena.
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Training/Acquisition (Day 2):
-
Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, oral).
-
After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine (1 mg/kg, i.p.).[11]
-
30 minutes after scopolamine administration, place the mouse in the arena with two identical objects and allow it to explore for a defined period (e.g., 5-10 minutes).
-
-
Testing/Retrieval (Day 3):
-
Re-administer the test compound or vehicle.
-
Place the mouse back into the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring the novel object and the familiar object over a 5-minute session.
-
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory retention.
Conditioned Avoidance Response (CAR) Model
The CAR test is a gold-standard preclinical model with high predictive validity for antipsychotic efficacy. It assesses the ability of a drug to selectively suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.[13][14]
Protocol 5: Conditioned Avoidance Response (CAR) Test
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.
-
Training:
-
Place a rat in one compartment.
-
Present a conditioned stimulus (CS), such as a light or tone, for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS, it is recorded as an "avoidance" response, and the trial ends.
-
If the rat does not move, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor concurrently with the CS for a further duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the US, it is recorded as an "escape" response.
-
Train the animals until they reach a stable baseline of high avoidance responding (e.g., >80% avoidance).
-
-
Testing:
-
Administer the test compound, vehicle, or a reference antipsychotic (e.g., Aripiprazole) at various doses.
-
After the appropriate pre-treatment time, subject the rats to a CAR session (e.g., 20-30 trials).
-
-
Data Analysis: Record the number of avoidances, escapes, and escape failures. A compound with antipsychotic-like potential will significantly decrease the number of avoidance responses without significantly increasing escape failures, indicating that the effect is not due to sedation or motor impairment.[13]
Comparative In Vivo Data
| Compound | Scopolamine-Induced Deficit (NOR) | Conditioned Avoidance Response |
| This compound | Experimental Data | Experimental Data |
| Aripiprazole | Limited effect on scopolamine deficit | Suppresses avoidance responding |
| Idalopirdine | Reverses scopolamine-induced deficit[10] | No significant effect on avoidance |
Synthesis and Conclusion
This guide outlines a rigorous, multi-tiered approach to characterizing the in vitro and in vivo efficacy of this compound. The causality behind the experimental choices is rooted in the compound's putative dual-action mechanism targeting D2 and 5-HT6 receptors.
-
The in vitro assays provide a quantitative measure of the compound's affinity and functional activity at its primary molecular targets. This is a self-validating system where binding affinity should correlate with functional potency.
-
The selected in vivo models are directly relevant to the therapeutic indications suggested by the in vitro profile. The NOR test provides a measure of pro-cognitive efficacy, directly linked to the 5-HT6 antagonist hypothesis. The CAR model assesses antipsychotic-like potential, a functional consequence of D2 receptor modulation.
By comparing the experimental data for this compound to that of Aripiprazole and Idalopirdine, researchers can ascertain its relative potency, efficacy, and potential for a superior, multifunctional therapeutic profile. A successful outcome would be the demonstration of significant reversal of cognitive deficits in the NOR test, coupled with a selective suppression of avoidance behavior in the CAR model, thereby validating the dual-target hypothesis and positioning the compound as a promising candidate for the treatment of complex neuropsychiatric disorders.
References
-
PubChem. Aripiprazole. National Center for Biotechnology Information. [Link]
- Li, Y., et al. (2018). A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance. Psychopharmacology, 235(10), 2891-2900.
- Scaglione, F., et al. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. International Journal of Molecular Sciences, 24(18), 14311.
-
Wikipedia. Conditioned avoidance response test. [Link]
- Wadenberg, M. L. (2010). Conditioned Avoidance Response in the Development of New Antipsychotics. Current Pharmaceutical Design, 16(3), 358-371.
- Tadori, Y., et al. (2011). In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors. European Journal of Pharmacology, 668(3), 405-412.
- Leger, M., et al. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718.
- Talla, V., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract.
- Li, C., et al. (2007). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Neuropsychopharmacology, 32(4), 913-924.
- Atri, A., et al. (2013). Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): A randomised, double-blind, placebo-controlled phase 2 trial. The Lancet Neurology, 12(11), 1055-1064.
- Svensson, T. H. (2013). Utility of Combined Treatment with Antipsychotic and Antidepressant Drugs: Scientific Rationales and Clinical Implications. CNS Neuroscience & Therapeutics, 19(5), 300-308.
- Charest, A., et al. (1995). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. FEBS Letters, 372(1), 55-60.
-
ClinPGx. aripiprazole. [Link]
- Schulze, J., et al. (2022). Principles of the HTRF cAMP Assay. STAR Protocols, 3(2), 101334.
- Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Psychiatry and Clinical Neurosciences, 73(10), 635-641.
-
Wikipedia. Aripiprazole. [Link]
-
Wikipedia. Idalopirdine. [Link]
- Wolf, A., et al. (2016). A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice. PLoS ONE, 11(1), e0147732.
-
GenScript. Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]
- Upton, N., et al. (2008). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. Neurotherapeutics, 5(3), 458-469.
- Wilkinson, D., et al. (2018). The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Immunotoxicological Effects of Aripiprazole: In vivo and In vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. Assay in Summary_ki [bdb99.ucsd.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP [mdpi.com]
- 12. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 14. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-HT6 Receptor Ligands: The Antagonist SB-271046 Versus the Indole Scaffold of "6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole"
An In-depth Guide for Researchers in Pharmacology and Drug Development
Introduction
The serotonin 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system, has emerged as a significant target for the development of therapeutics for cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2] Antagonism of this receptor is hypothesized to enhance cognitive function by modulating multiple neurotransmitter systems.[1] Among the well-characterized tool compounds for studying 5-HT6 receptor function is SB-271046, a potent and selective antagonist.[1] This guide provides a head-to-head comparison of SB-271046 with the indole scaffold represented by "6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole."
It is critical to establish at the outset that a direct comparison of "this compound" as a 5-HT6 antagonist with SB-271046 is not feasible based on currently available scientific literature. Extensive searches have not yielded published data on the 5-HT6 antagonist activity of this specific compound. However, the available literature on structurally similar analogs, such as 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, characterizes them as potent 5-HT6 receptor agonists.[3][4][5]
Therefore, this guide will provide a comprehensive overview of the well-established 5-HT6 antagonist SB-271046 and contrast its pharmacological profile with that of the structurally related 5-HT6 agonist scaffold. This comparative approach will offer valuable insights into the structure-activity relationships that govern the functional outcomes of ligand binding at the 5-HT6 receptor.
The Archetypal 5-HT6 Antagonist: SB-271046
SB-271046 was one of the first highly selective 5-HT6 receptor antagonists to be developed, and it remains a critical tool for elucidating the physiological roles of this receptor.[1] Its discovery and characterization have been pivotal in advancing our understanding of the therapeutic potential of 5-HT6 receptor blockade.
Pharmacological Profile of SB-271046
SB-271046 exhibits high affinity for the human 5-HT6 receptor, with pKi values of 8.92 and 9.09 determined using [3H]-LSD and [125I]-SB-258585 as radioligands, respectively. It demonstrates excellent selectivity, with over 200-fold greater affinity for the 5-HT6 receptor compared to a large panel of other receptors, ion channels, and enzymes. In functional assays, SB-271046 acts as a competitive antagonist, effectively blocking 5-HT-induced stimulation of adenylyl cyclase activity with a pA2 of 8.71.
Table 1: Comparative Pharmacological Data
| Parameter | SB-271046 (Antagonist) | 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (Agonist) |
| Receptor Target | 5-HT6 | 5-HT6 |
| Functional Activity | Antagonist | Agonist[3][4][5] |
| Binding Affinity (pKi/IC50) | pKi = 8.92 - 9.09 | IC50 = 7.4 nM[3][5] |
| Functional Potency (pA2/EC50) | pA2 = 8.71 | EC50 = 1.0 nM[3][5] |
| Selectivity | >200-fold over other receptors | High selectivity over other 5-HT and monoamine receptors[4] |
The Contrasting Profile: The 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Scaffold as a 5-HT6 Agonist
While "this compound" itself is not well-characterized, the closely related analog, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is a potent and selective 5-HT6 receptor agonist.[3][4][5] This compound stimulates the 5-HT6 receptor, leading to the production of cyclic AMP (cAMP).[3][5]
The structure-activity relationship studies of this chemical series have revealed that minor structural modifications can dramatically alter the functional activity. For instance, the introduction of a benzenesulfonyl group at the N1 position of the indole ring can convert a full agonist into a potent antagonist.[4] This highlights the plasticity of the 5-HT6 receptor's binding pocket and the critical role of specific chemical moieties in determining the pharmacological outcome.
Experimental Protocols for Characterization
To differentiate between 5-HT6 receptor antagonists and agonists, a series of in vitro assays are essential. The following protocols provide a framework for the characterization of novel ligands.
Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for the 5-HT6 receptor.
Objective: To determine the Ki of a test compound for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the human 5-HT6 receptor.
-
Radioligand (e.g., [3H]-LSD or [125I]-SB-258585).
-
Test compound and a known non-specific binding agent.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).
-
Scintillation vials and cocktail.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or the non-specific binding agent.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay determines the functional activity of a test compound as either an agonist or an antagonist.
Objective: To determine if a test compound is a 5-HT6 receptor agonist or antagonist and to quantify its potency (EC50 or pA2).
Materials:
-
Intact cells expressing the human 5-HT6 receptor (e.g., HEK293 or HeLa cells).
-
Serotonin (5-HT) as the reference agonist.
-
Test compound.
-
Cell culture medium and assay buffer (e.g., HBSS).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure: Agonist Mode:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Add serial dilutions of the test compound or 5-HT.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Plot the cAMP concentration against the compound concentration to determine the EC50.
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a fixed concentration of 5-HT (typically the EC80).
-
Incubate and measure cAMP levels as described above.
-
Determine the ability of the test compound to inhibit the 5-HT-induced cAMP response and calculate the IC50.
-
Perform a Schild analysis to determine the pA2 value and confirm competitive antagonism.
Visualizing the Scientific Workflow and Signaling Pathway
Caption: Workflow for characterizing 5-HT6 receptor ligands.
Caption: Simplified 5-HT6 receptor signaling cascade.
Conclusion
References
- Mattsson, C., et al. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(19), 4230-4234.
- Mattsson, C., et al. (2013). Structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT(6) receptor agonists. European Journal of Medicinal Chemistry, 65, 119-131.
- Meneses, A., et al. (2015). 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. British Journal of Pharmacology, 172(15), 3841-3854.
- Holton, S., et al. (2012). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. Journal of Alzheimer's Disease, 32(4), 871-885.
- Marazziti, D., et al. (2018). The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update.
Sources
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT(6) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Enantioselective activity of "6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole" isomers
An In-Depth Technical Guide to Understanding the Enantioselective Activity of Chiral Indole Derivatives: A Comparative Framework Using "6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole" as a Case Study
Introduction: The Critical Role of Chirality in Drug Action
In the realm of medicinal chemistry and pharmacology, the three-dimensional structure of a molecule is paramount to its biological activity. A significant number of therapeutic agents are chiral, meaning they exist as non-superimposable mirror images, known as enantiomers. While these isomers possess identical physicochemical properties in an achiral environment, their interactions with the inherently chiral biological systems—such as receptors, enzymes, and transporters—can differ dramatically. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for undesirable side effects. Therefore, the comprehensive characterization of individual enantiomers is a cornerstone of modern drug development.
This guide provides a comparative framework for evaluating the enantioselective activity of chiral compounds, using the novel molecule "this compound" as a representative example. The indole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system.[1][2] The tetrahydropyridine moiety, coupled with the indole core, suggests a potential interaction with neurotransmitter receptors, such as dopamine and serotonin receptors.[1][3] Although specific experimental data on the enantiomers of this particular molecule are not yet publicly available, this guide will delineate the established methodologies and principles required to perform such an investigation, providing researchers with a robust roadmap for their own chiral drug candidates.
Part 1: Enantiomer Resolution - The Gateway to Stereoselective Analysis
The first critical step in assessing enantioselective activity is the separation of the racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are two of the most powerful and widely used techniques for this purpose.[4][5]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and dominant method for enantiomeric separation.[5] The primary approach involves the use of a chiral stationary phase (CSP). These stationary phases are composed of a chiral selector immobilized on a solid support (e.g., silica gel). The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.[4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly popular and effective for a wide range of chiral compounds.[5]
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency alternative for chiral separations. In CE, a chiral selector is typically added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the selector, which alters their electrophoretic mobility, enabling separation.[4][6] Cyclodextrins and their derivatives are common chiral selectors used in CE.[6]
Part 2: Comparative Pharmacological Evaluation
Once the enantiomers are isolated and their stereochemical purity is confirmed, a comprehensive pharmacological evaluation is necessary to elucidate their individual contributions to the overall activity of the racemate. This typically involves a combination of in vitro binding and functional assays.
Receptor Binding Assays
Receptor binding assays are employed to determine the affinity of each enantiomer for its putative biological target(s). These assays typically use cell membranes expressing the receptor of interest and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound (each enantiomer) to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
Functional Assays
While binding assays reveal affinity, functional assays are essential to determine the efficacy of each enantiomer—that is, whether it acts as an agonist, antagonist, or inverse agonist. These assays measure the biological response elicited by the compound upon binding to the receptor. For G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, common functional assays include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium flux.[7] The results are typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
Hypothetical Comparative Data for this compound Isomers
To illustrate the potential outcomes of such a study, the following table presents hypothetical data for the (R)- and (S)-enantiomers of "this compound" at the dopamine D2 and serotonin 5-HT2A receptors, two plausible targets for a molecule with this chemical structure.
| Compound | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor |
| Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | |
| (R)-enantiomer | 15 | 35 (Agonist) |
| (S)-enantiomer | 580 | >10,000 |
| Racemate | 32 | 78 (Partial Agonist) |
Disclaimer: This data is purely hypothetical and for illustrative purposes only.
In this hypothetical scenario, the (R)-enantiomer is a potent and selective dopamine D2 receptor agonist, while the (S)-enantiomer is a selective serotonin 5-HT2A receptor antagonist. The racemate exhibits a mixed pharmacological profile, highlighting the importance of studying the individual enantiomers.
Visualizing the Workflow and Potential Mechanisms
Caption: Hypothetical signaling pathways for the enantiomers of this compound.
Experimental Protocols
Protocol 1: Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase column. For indole derivatives, polysaccharide-based columns like Chiralpak® IA, IB, or IC are often good starting points.
-
Mobile Phase Optimization: Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or acetonitrile). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector. Set the detection wavelength to the maximum absorbance of the compound.
-
Method Development: Start with an isocratic elution and adjust the mobile phase composition and flow rate to achieve baseline separation of the enantiomers (Resolution > 1.5).
-
Preparative Separation: Once an analytical method is established, scale it up to a preparative or semi-preparative column to isolate sufficient quantities of each enantiomer for further testing.
-
Purity Analysis: Analyze the collected fractions using the analytical method to determine the enantiomeric excess (e.e.) of each isolated isomer.
Protocol 2: Radioligand Binding Assay (Dopamine D2 Receptor)
-
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
Radioligand: [³H]Spiperone or [³H]Raclopride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control: Haloperidol or another suitable D2 antagonist.
-
96-well plates and a cell harvester.
-
Scintillation counter and scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of the (R)- and (S)-enantiomers.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The rigorous evaluation of enantioselective activity is a non-negotiable aspect of contemporary drug discovery and development. As illustrated through the hypothetical case of "this compound," individual enantiomers can possess distinct pharmacological profiles that are obscured in the racemic mixture. By employing robust chiral separation techniques and comprehensive pharmacological assays, researchers can unlock a deeper understanding of their drug candidates, paving the way for the development of safer and more effective medicines. The methodologies and frameworks presented in this guide provide a solid foundation for any researcher embarking on the characterization of a novel chiral molecule.
References
-
Chiral Drug Separation. ScienceDirect.[Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central.[Link]
-
Chiral Separation of Basic Drugs by Capillary Electrophoresis With Carboxymethylcyclodextrins. PubMed.[Link]
-
List of miscellaneous 5-HT2A receptor agonists. Wikipedia.[Link]
-
A novel series of selective leukotriene antagonists: exploration and optimization of the acidic region in 1,6-disubstituted indoles and indazoles. PubMed.[Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central.[Link]
-
6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. PubMed.[Link]
-
Enantioselective Synthesis of Indole Alkaloids from Chiral Lactams. ResearchGate.[Link]
-
A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. ResearchGate.[Link]
-
Dopamine agonists in Parkinson's disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment. PubMed Central.[Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers.[Link]
-
Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Thieme Connect.[Link]
-
(+/-)-6-Chloro-PB hydrobromide, High Purity D1 Dopamine Receptor Agonist at Best Price. IndiaMART.[Link]
-
Chemoselective asymmetric synthesis of C-3a-(3-hydroxypropyl)tetrahydropyrrolo[2,3-b]indole and C-4a-(2-aminoethyl)tetrahydropyrano[2,3-b]indole derivatives. ResearchGate.[Link]
-
Organocatalytic enantioselective synthesis of C3 functionalized indole derivatives. ResearchGate.[Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PubMed Central.[Link]
-
Dopamine agonists in dihydropteridine reductase deficiency. PubMed.[Link]
-
Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. eScholarship.org.[Link]
-
Serotonin receptors involved in antidepressant effects. PubMed.[Link]
-
Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. PubMed Central.[Link]
-
In silico evaluation of the pharmacological properties of 1,2,4-triazolo[1',5':1,6]pyrido[3,4-b]indole derivatives. Current issues in pharmacy and medicine: science and practice.[Link]
-
Biochemistry, Serotonin. NCBI Bookshelf.[Link]
-
1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. National Institutes of Health.[Link]
-
Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. PubMed.[Link]
-
6-Chloro-3-methyl-1H-indole, 98% Purity, C9H8ClN, 250 mg. CP Lab Safety.[Link]
-
Enantioselective synthesis using chiral heterogeneous catalysts. Scilit.[Link]
Sources
- 1. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel series of selective leukotriene antagonists: exploration and optimization of the acidic region in 1,6-disubstituted indoles and indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral separation of basic drugs by capillary electrophoresis with carboxymethylcyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Against Standard 5-HT6 Receptor Ligands
This guide provides a comprehensive framework for characterizing the novel compound 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole by benchmarking its pharmacological properties against established 5-HT6 receptor ligands. We will delve into the essential in vitro assays, explaining the scientific rationale behind each protocol and providing a blueprint for data interpretation and presentation.
The 5-HT6 Receptor: A Prime Target for CNS Drug Discovery
The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR), is expressed almost exclusively in the central nervous system (CNS).[1][2] Its highest densities are found in brain regions critical for cognitive functions, such as the hippocampus, striatum, and prefrontal cortex.[1][3] This unique localization has made the 5-HT6 receptor a compelling target for therapeutic intervention in neurodegenerative and psychiatric disorders, particularly for addressing cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][4][5]
Pharmacological modulation of the 5-HT6 receptor, primarily through antagonism, has been shown to enhance cholinergic and glutamatergic neurotransmission, which is thought to underlie the pro-cognitive effects observed in numerous preclinical models.[4][6][7] The investigational compound, This compound , belongs to the indole class of molecules, a scaffold present in many known serotonergic ligands.[3][8] A rigorous comparative analysis against well-characterized ligands is the critical next step in elucidating its therapeutic potential.
For this guide, we will benchmark our test compound against the following widely recognized 5-HT6 receptor antagonists, which have been extensively studied and, in some cases, advanced to clinical trials:
-
Intepirdine (SB-742457/RVT-101): A well-known selective 5-HT6 antagonist.[9]
-
Idalopirdine (Lu AE58054): Another antagonist evaluated for Alzheimer's disease.[9]
-
SB-271046: A potent and selective antagonist frequently used in preclinical research.[6][10]
The 5-HT6 Receptor Signaling Cascade
The 5-HT6 receptor canonically couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][10][11] This increase in intracellular cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[10][11] However, the receptor's signaling is more complex than initially understood, with evidence pointing to its interaction with other pathways, including Fyn tyrosine kinase and the mTOR pathway, which are also implicated in neuronal plasticity and cognition.[1][2][12]
Experimental Benchmarking: Protocols & Rationale
To comprehensively evaluate This compound , two fundamental in vitro assays are required: a radioligand binding assay to determine its affinity for the receptor and a functional assay to assess its intrinsic activity.
Assay 1: Radioligand Binding for Affinity (Ki) Determination
This assay quantifies the ability of a test compound to displace a known radioactive ligand from the 5-HT6 receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity. A lower Ki value indicates higher binding affinity.
Scientific Rationale: We employ a competitive binding format using cell membranes expressing a high density of recombinant human 5-HT6 receptors. [3H]-Lysergic acid diethylamide ([3H]-LSD) is a commonly used radioligand due to its high affinity for 5-HT6 receptors.[13] The experiment measures the concentration of our test compound required to inhibit 50% of the specific binding of [3H]-LSD (the IC50 value), which is then converted to a Ki value using the Cheng-Prusoff equation.
Detailed Protocol:
-
Cell Preparation:
-
Culture HEK-293 cells stably expressing the human 5-HT6 receptor in appropriate media. [13] * Harvest cells and resuspend them in stimulation buffer (e.g., HBSS or serum-free media) containing a PDE inhibitor (e.g., 1 mM IBMX). [13] * Dispense a specific number of cells (e.g., 25,000 cells/well) into a 96- or 384-well plate. [13]
-
-
Assay Setup:
-
Agonist Mode: Add the test compound across a range of concentrations to determine if it stimulates cAMP production. This will yield an EC50 value if the compound is an agonist.
-
Antagonist Mode: Pre-incubate the cells with the test compound (at various concentrations) for a set time (e.g., 15 minutes). [13]Then, add a known 5-HT6 agonist (like serotonin, 5-HT) at a concentration that gives a submaximal response (e.g., its EC80). This measures the compound's ability to block the agonist effect and will yield an IC50 value.
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C. [13]
-
-
cAMP Detection:
-
Stop the reaction and lyse the cells according to the detection kit manufacturer's protocol (e.g., HTRF, AlphaScreen, or FlashPlate). [13][14] * Add the detection reagents. In a competitive immunoassay, labeled cAMP in the kit competes with the cAMP produced by the cells for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample. [14][15] * Incubate as required by the kit (e.g., 60 minutes at room temperature).
-
-
Quantification:
-
Read the plate on a suitable plate reader (e.g., an HTRF-compatible reader).
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve run in parallel.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Use non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Data Summary and Interpretation
The results from these assays should be compiled into a clear, comparative table. This allows for an objective assessment of the investigational compound's profile relative to established standards.
Table 1: Comparative In Vitro Pharmacological Profile at the Human 5-HT6 Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |
| This compound | Experimental Value | Antagonist | Experimental Value |
| Intepirdine (SB-742457) | ~1.3 | Antagonist / Inverse Agonist | ~2.5 |
| Idalopirdine (Lu AE58054) | ~1.0 | Antagonist | ~20 |
| SB-271046 | ~1.0 | Antagonist | ~26 |
Note: Literature values for standard compounds are approximate and can vary based on assay conditions. The primary goal is to generate comparative data under identical experimental conditions.
Interpretation:
-
Binding Affinity (Ki): A Ki value for the test compound that is comparable to or lower than the standards suggests potent binding to the 5-HT6 receptor.
-
Functional Activity: The cAMP assay will define the compound's mechanism. If it blocks 5-HT-induced cAMP production, it is an antagonist. If it has no effect on its own but blocks the agonist, it is a neutral antagonist. If it reduces basal cAMP levels, it is an inverse agonist.
-
Potency (IC50): A low nanomolar IC50 in the functional assay confirms that the binding affinity translates into potent functional activity at the cellular level.
By following this structured benchmarking guide, researchers can generate the critical data needed to robustly characterize This compound , providing a solid foundation for further preclinical development and establishing its potential as a novel CNS therapeutic.
References
-
Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles. (n.d.). MDPI. Retrieved from [Link]
-
Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects. (2009). International Journal of Neuropsychopharmacology, 13(5), 565-577. Retrieved from [Link]
-
5-HT6 receptor signaling pathways. The 5-HT6 receptor is positively... (n.d.). ResearchGate. Retrieved from [Link]
-
Signalling pathways associated with 5-HT 6 receptors: relevance for cognitive effects. (2009). International Journal of Neuropsychopharmacology, 13(5), 565-577. Retrieved from [Link]
-
The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies. (2020). Neuropharmacology, 172, 108105. Retrieved from [Link]
-
Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. (2006). British Journal of Pharmacology, 148(8), 1133–1143. Retrieved from [Link]
-
The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. (2020). Molecules, 25(23), 5769. Retrieved from [Link]
-
Serotonin receptors of type 6 (5-HT6): from neuroscience to clinical pharmacology. (2004). Pharmacological Reports, 56(3), 361-71. Retrieved from [Link]
-
Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. (2022). Molecules, 27(16), 5344. Retrieved from [Link]
-
Investigation of the Structure Requirement for 5-HT6 Binding Affinity of Arylsulfonyl Derivatives: A Computational Study. (2011). PLoS ONE, 6(8), e22812. Retrieved from [Link]
-
5-HT6R binding affinity results for new N-arylsulfonylindole derivatives a. (n.d.). ResearchGate. Retrieved from [Link]
-
5-HT6 receptor. (n.d.). Wikipedia. Retrieved from [Link]
-
Medicinal chemistry strategies to 5-HT(6) receptor ligands as potential cognitive enhancers and antiobesity agents. (2006). Current Topics in Medicinal Chemistry, 6(8), 759-80. Retrieved from [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Metabolic and In-vivo Profile of 5-HT 6 Receptor Antagonists Recently in Development. (2024). Current Medicinal Chemistry, 31. Retrieved from [Link]
-
2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. (2000). Bioorganic & Medicinal Chemistry Letters, 10(18), 2041-4. Retrieved from [Link]
-
5-HT6 receptors and Alzheimer's disease. (2013). Journal of Neurochemistry, 127(5), 587-600. Retrieved from [Link]
-
5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders. (2024). Pharmacological Research, 199, 107000. Retrieved from [Link]
-
5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. (2008). British Journal of Pharmacology, 155(5), 762–770. Retrieved from [Link]
-
Drug discovery targets: 5-HT 6 receptor. (2004). Current Opinion in Investigational Drugs, 5(7), 717-25. Retrieved from [Link]
-
Radioligand binding methods: practical guide and tips. (2011). Methods in Molecular Biology, 746, 331-59. Retrieved from [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2, 1-9. Retrieved from [Link]
-
cAMP assay principle. In this competitive assay, an anti-cAMP antibody... (n.d.). ResearchGate. Retrieved from [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (n.d.). ResearchGate. Retrieved from [Link]
-
Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats. (2023). Journal of Medicinal Chemistry, 66(15), 10464–10489. Retrieved from [Link]
-
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. (n.d.). PubChem. Retrieved from [Link]
-
Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats. (2023). Journal of Medicinal Chemistry, 66(15), 10464–10489. Retrieved from [Link]
-
Preparation and Properties of INDOLE. (n.d.). Retrieved from [Link]
-
5-ht6 receptors as emerging targets for drug discovery. (2000). Emerging Drugs, 5(3), 303-19. Retrieved from [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. (2020). Molecules, 25(23), 5769. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uop.edu.pk [uop.edu.pk]
- 9. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
